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  • Product: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
  • CAS: 1184916-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Abstract This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a key heterocyclic scaffold of interest to rese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The isoquinolinone core is prevalent in numerous biologically active compounds, and the introduction of a nitrile moiety at the C-6 position offers a versatile chemical handle for further derivatization. This document moves beyond a simple procedural outline to deliver an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and detailed, actionable protocols. The primary strategy discussed herein is a late-stage cyanation approach, selected for its reliability and modularity, which involves the initial construction of a halogenated isoquinolinone precursor followed by a palladium-catalyzed cyanation.

Strategic Analysis: Pathway Selection Rationale

The synthesis of a substituted heterocyclic system like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile requires a strategic decision regarding the timing of the introduction of key functional groups. Two primary approaches were considered:

  • Early-Stage Cyanation: This strategy would involve commencing the synthesis with a starting material that already contains the cyano group, such as 4-cyano-2-methylbenzoic acid or a related derivative. The isoquinolinone ring would then be constructed upon this cyanated scaffold. While potentially shorter, this route risks exposing the nitrile group to harsh reagents during the cyclization steps, which could lead to undesired side reactions (e.g., hydrolysis) and complicates the synthesis of the requisite starting materials.

  • Late-Stage Functionalization: This approach prioritizes the stable construction of the core isoquinolinone ring system first, using a more chemically inert precursor, followed by the introduction of the nitrile group in a final or penultimate step. A halogen, typically bromine, serves as an excellent and stable placeholder at the C-6 position. This "functional group handle" can then be reliably converted to the target nitrile using well-established and high-yielding organometallic cross-coupling reactions.

For this guide, the Late-Stage Functionalization strategy is recommended. This choice is predicated on its superior reliability, higher overall yield potential, and the commercial availability of the necessary starting materials. The core of this strategy is the synthesis of a 6-bromo-1-oxo-1,2-dihydroisoquinoline intermediate, which is then subjected to a palladium-catalyzed cyanation. This modular approach ensures that the sensitive nitrile group is introduced under mild and controlled conditions, safeguarding the integrity of the heterocyclic core.

Recommended Synthetic Pathway: A Two-Stage Approach

The proposed synthesis is logically divided into two primary stages:

  • Stage 1: Construction of the 6-Bromo-1-oxo-1,2-dihydroisoquinoline core.

  • Stage 2: Palladium-catalyzed cyanation to yield the final target compound.

The overall workflow is depicted below.

G cluster_0 Stage 1: Isoquinolinone Core Synthesis cluster_1 Stage 2: Late-Stage Cyanation A 4-Bromo-2-methylbenzoic acid C 4-Bromo-2-methylbenzoyl chloride A->C  Acyl Chloride Formation B B Thionyl Chloride (SOCl₂) E 2-(Bromomethyl)-4-bromobenzoyl chloride C->E  Radical Bromination D D N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) G 2-(Aminomethyl)-4-bromobenzamide E->G  Amidation/Amination F F Aqueous Ammonia (NH₄OH) I 6-Bromo-1-oxo-1,2-dihydroisoquinoline G->I  Lactamization H H Base-mediated Intramolecular Cyclization J 6-Bromo-1-oxo-1,2-dihydroisoquinoline L 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile J->L  Palladium-Catalyzed Cyanation K K Zinc Cyanide (Zn(CN)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF)

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the proposed synthesis, from commercially available starting materials to the final target compound.

Stage 1: Synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline

The construction of the halogenated isoquinolinone core is a multi-step process beginning with a commercially available substituted benzoic acid.

Mechanistic Rationale and Causality

The synthesis begins with 4-bromo-2-methylbenzoic acid. The methyl group serves as a handle for subsequent functionalization, while the bromo group is strategically positioned to become the C-6 substituent in the final isoquinolinone ring.

  • Acyl Chloride Formation: The carboxylic acid is first activated by conversion to an acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly efficient transformation that dramatically increases the electrophilicity of the carbonyl carbon, preparing it for subsequent reactions.

  • Benzylic Bromination: The methyl group is converted to a bromomethyl group via a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). This step selectively functionalizes the benzylic position, which is crucial for the later introduction of the nitrogen atom.

  • Amidation and Cyclization: The resulting 2-(bromomethyl)-4-bromobenzoyl chloride is a bifunctional electrophile. Treatment with aqueous ammonia (NH₄OH) accomplishes two transformations in a single pot: amidation of the acyl chloride and nucleophilic substitution of the benzylic bromide by another molecule of ammonia to form an aminomethyl group. Subsequent heating in the presence of a base promotes an intramolecular nucleophilic acyl substitution—the newly formed primary amine attacks the amide carbonyl, displacing ammonia and forming the stable six-membered lactam ring of the isoquinolinone.

Detailed Experimental Protocol: Stage 1

Step 1a: Synthesis of 4-Bromo-2-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-methylbenzoyl chloride, which is typically used in the next step without further purification.

Step 1b: Synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline

  • Dissolve the crude 4-bromo-2-methylbenzoyl chloride (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

  • Heat the mixture to reflux under irradiation with a UV lamp (or a standard incandescent light bulb) to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Carefully add the crude 2-(bromomethyl)-4-bromobenzoyl chloride to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Heat the reaction mixture to 80-90 °C for 3-4 hours to facilitate the intramolecular cyclization.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford crude 6-Bromo-1-oxo-1,2-dihydroisoquinoline. The product can be purified by recrystallization from ethanol or by column chromatography.

Stage 2: Palladium-Catalyzed Cyanation

This final step involves the conversion of the aryl bromide to the target nitrile using an organometallic cross-coupling reaction. This method is preferred over older techniques like the Rosenmund-von Braun reaction due to its milder conditions and superior functional group tolerance[1].

Mechanistic Rationale and Causality

The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis. The catalytic cycle, broadly described, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the isoquinolinone substrate, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide anion from the zinc cyanide salt replaces the bromide ligand on the palladium center.

  • Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium complex, forming the C-CN bond of the final product and regenerating the active Pd(0) catalyst.

Zinc cyanide (Zn(CN)₂) is often the cyanide source of choice as it is less toxic than alkali metal cyanides and its use can help mitigate catalyst poisoning[2]. The choice of a phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) is critical for stabilizing the palladium intermediates throughout the catalytic cycle.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdCN Ar-Pd(II)L₂-CN ArPdBr->ArPdCN Transmetalation ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN ArBr Ar-Br ArBr->ArPdBr ZnCN2 Zn(CN)₂ ZnCN2->ArPdCN

Figure 2: Simplified Catalytic Cycle for Pd-Catalyzed Cyanation. "Ar" represents the 1-oxo-1,2-dihydroisoquinolin-6-yl scaffold.

Detailed Experimental Protocol: Stage 2
  • To an oven-dried Schlenk flask, add 6-Bromo-1-oxo-1,2-dihydroisoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a pure solid.

Data Summary

The following table summarizes the key transformations and expected outcomes.

StageReactionKey ReagentsSolventTemp.Expected Yield
1 Core SynthesisNBS, BPO, NH₄OHCCl₄, H₂OReflux60-75%
2 CyanationZn(CN)₂, Pd(PPh₃)₄DMF100-120 °C70-90%

Yields are estimates based on literature precedents for similar transformations and may vary.

Conclusion

This guide outlines a logical and robust two-stage synthetic strategy for the preparation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. By prioritizing the construction of a stable, halogenated isoquinolinone core followed by a mild and efficient late-stage palladium-catalyzed cyanation, this pathway offers a reliable route for researchers requiring this valuable heterocyclic building block. The detailed protocols and mechanistic rationale provided herein are intended to empower scientists in drug development and chemical research to confidently execute this synthesis.

References

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). A Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enable a facile and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(1), 638-643. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1367-1370. [Link]

  • Gallagher, T. C. (Ed.). (2016). Comprehensive Organic Synthesis (2nd ed.). Elsevier. (General reference for reaction mechanisms like radical bromination and palladium catalysis). [Link]

  • Cowden, C. J., & Paterson, I. (1997). The Sandmeyer reaction: 1. A review of the Sandmeyer reaction. Organic Reactions, 51, 1-137. (Provides background on alternative cyanation methods). [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and established chemical principles, this document offers researchers, scientists, and drug development professionals a detailed examination of its chemical properties, structure, synthesis, and potential applications.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have demonstrated therapeutic potential in oncology, infectious diseases, and neurology.[3][4] The introduction of a carbonyl group at the 1-position to form the 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) moiety, coupled with a cyano group, as seen in 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable building block for the design of novel therapeutic agents.[5] This guide will delve into the specific attributes of the 6-carbonitrile isomer, providing a foundational understanding for its utilization in research and development.

Chemical Structure and Physicochemical Properties

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a polycyclic aromatic compound featuring a fused benzene and pyridinone ring system, with a nitrile substituent on the benzene ring.

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile---
CAS Number 1184916-94-6[6]
Molecular Formula C₁₀H₆N₂O[6]
Molecular Weight 170.17 g/mol [6]
Predicted XLogP3 1.1PubChem Prediction
Predicted Hydrogen Bond Donor Count 1PubChem Prediction
Predicted Hydrogen Bond Acceptor Count 2PubChem Prediction
Predicted pKa (most acidic) 11.5 (amide N-H)ChemAxon Prediction
Predicted Solubility Insoluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)General knowledge of similar structures

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Caption: Chemical structure of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridinone ring (at C3 and C4) will likely appear as doublets, coupled to each other. The protons on the carbocyclic ring will exhibit a more complex splitting pattern due to the cyano substituent. The N-H proton of the lactam will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon (C1) will be the most downfield signal, typically in the range of 160-165 ppm. The nitrile carbon will appear around 118-120 ppm. The remaining eight aromatic carbons will resonate in the 110-140 ppm region. The specific chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

  • C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.

  • C=O stretch: A strong, sharp absorption band in the range of 1650-1670 cm⁻¹ due to the lactam carbonyl stretching vibration.

  • C=C and C-N stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring and C-N stretching vibrations.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of CO (m/z = 142) and HCN (m/z = 143), which are characteristic fragmentation pathways for related heterocyclic compounds.

Crystallographic Data

No crystallographic data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile has been reported. However, analysis of the parent 1(2H)-isoquinolinone structure reveals a planar fused ring system. It is anticipated that the 6-carbonitrile derivative will also adopt a largely planar conformation to maximize aromatic stabilization.

Synthesis and Reactivity

A common and effective strategy involves the construction of the isoquinolinone core through an intramolecular cyclization reaction.[1]

Synthesis_Pathway start Substituted 2-methylbenzonitrile intermediate1 Brominated Intermediate start->intermediate1 NBS, AIBN CCl4, reflux intermediate2 Substituted 2-formylbenzonitrile intermediate1->intermediate2 Sommelet Reaction or other oxidation intermediate3 Amide Intermediate intermediate2->intermediate3 Condensation with Glycine ethyl ester product 1-Oxo-1,2-dihydroisoquinoline- 6-carbonitrile intermediate3->product Intramolecular Cyclization (e.g., Dieckmann)

Caption: A plausible synthetic workflow for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

The reactivity of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is dictated by the interplay of its functional groups. The lactam nitrogen can be alkylated or acylated. The aromatic rings can undergo electrophilic substitution, with the position of substitution directed by the existing groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

Applications in Medicinal Chemistry and Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline scaffold is a key component in a variety of biologically active molecules. The introduction of a cyano group at the 6-position can modulate the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity for various biological targets.

Derivatives of 1-oxo-1,2-dihydroisoquinolines have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The planar aromatic system can intercalate with DNA, and the lactam functionality can form crucial hydrogen bonds with protein targets.[5][7]

  • Enzyme Inhibitors: The scaffold is suitable for designing inhibitors of various enzymes, such as kinases and proteases, by presenting functional groups in a well-defined spatial orientation.

  • CRTh2 Antagonists: Substituted 1-oxo-1,2-dihydroisoquinolines have been developed as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), with potential applications in treating asthma and other inflammatory diseases.[1]

Signaling_Pathway ligand CRTh2 Ligand (e.g., Prostaglandin D2) receptor CRTh2 Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) g_protein->downstream response Cellular Response (e.g., Chemotaxis, Cytokine Release) downstream->response inhibitor 1-Oxo-1,2-dihydroisoquinoline Derivative (Antagonist) inhibitor->receptor

Caption: Inhibition of the CRTh2 signaling pathway by a 1-oxo-1,2-dihydroisoquinoline-based antagonist.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of a 1-oxo-1,2-dihydroisoquinoline derivative, based on general methodologies.[1][8]

Protocol for a Representative Synthesis

Objective: To synthesize a substituted 1-oxo-1,2-dihydroisoquinoline via intramolecular cyclization.

Materials:

  • Appropriately substituted 2-formylbenzonitrile

  • Glycine ethyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Amide Formation: To a solution of the substituted 2-formylbenzonitrile (1.0 eq) in toluene, add glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide intermediate.

  • Intramolecular Cyclization: Dissolve the crude amide in anhydrous ethanol and add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding aqueous HCl until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-oxo-1,2-dihydroisoquinoline derivative.

Protocol for NMR Sample Preparation and Data Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

  • Synthesized 1-oxo-1,2-dihydroisoquinoline derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) if necessary for full structural elucidation.

  • Process the acquired data using appropriate software to obtain the final spectra for analysis.

Conclusion

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile represents a promising, yet underexplored, molecular scaffold. Its synthesis is achievable through established synthetic methodologies, and its structure possesses the key features required for interaction with a variety of biological targets. This guide has provided a comprehensive overview of its predicted properties and potential applications, grounded in the extensive knowledge of the broader isoquinolinone class of compounds. Further experimental investigation into the specific properties and biological activities of this molecule is warranted and is anticipated to yield valuable insights for the field of drug discovery.

References

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  • Al-Warhi, T. I., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,2-Dihydroisoquinoline. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: A Scaffold of Emerging Therapeutic Interest

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Isoquinolinone Core The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Isoquinolinone Core

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3] Within this family, the 1-oxo-1,2-dihydroisoquinoline core, also known as an isoquinolinone, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer, inflammatory conditions, and viral infections.[1][3][4] This guide focuses on a specific, yet underexplored, derivative: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (CAS Number: 1184916-94-6). While detailed literature on this particular molecule is sparse, this document will provide a comprehensive overview of its known properties, plausible synthetic strategies, and predicted biological significance by drawing parallels with the broader class of 1-oxo-1,2-dihydroisoquinolines. The insights provided herein are intended to equip researchers with the foundational knowledge to explore the therapeutic potential of this intriguing compound.

Physicochemical Properties and Structural Features

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The table below summarizes the key known and predicted characteristics of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

PropertyValueSource/Method
CAS Number 1184916-94-6Chemical Abstracts Service
Molecular Formula C₁₀H₆N₂OSupplier Data
Molecular Weight 170.17 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from scaffold properties
pKa The lactam proton is weakly acidic.General chemical principles
LogP Predicted to be moderately lipophilic.Inferred from scaffold properties

The structure of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is characterized by a bicyclic system where a benzene ring is fused to a pyridinone ring. The key functional groups that will dictate its reactivity and biological interactions are the lactam moiety (a cyclic amide) and the nitrile group (-C≡N) at the 6-position. The lactam provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for receptor binding. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring and may serve as a key interaction point with biological targets or as a handle for further chemical modification.

Plausible Synthetic Pathways

Strategy 1: Intramolecular Cyclization of a Substituted Benzamide

A common and versatile approach to the 1-oxo-1,2-dihydroisoquinoline scaffold involves the intramolecular cyclization of appropriately substituted benzamides.[5] The logical flow for this synthesis is depicted in the following workflow diagram.

G cluster_0 Synthetic Workflow A Starting Material: 4-cyano-2-methylbenzoic acid B Step 1: Halogenation (e.g., NBS, light/heat) A->B C Intermediate: 2-(bromomethyl)-4-cyanobenzoic acid B->C D Step 2: Amidation (e.g., with an amine R-NH2) C->D E Intermediate: 2-(bromomethyl)-4-cyano-N-R-benzamide D->E F Step 3: Intramolecular Cyclization (e.g., base-mediated) E->F G Target Molecule: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (if R=H) or N-substituted derivative F->G

Caption: Proposed synthetic workflow via intramolecular cyclization.

Experimental Protocol Outline:

  • Bromination of the Starting Material: 4-cyano-2-methylbenzoic acid would be subjected to a radical bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, to selectively brominate the methyl group, yielding 2-(bromomethyl)-4-cyanobenzoic acid.

  • Amidation: The resulting benzoic acid derivative would then be converted to an amide. For the synthesis of the parent compound, this would involve reaction with ammonia or a protected form of ammonia. To generate N-substituted derivatives, a primary amine (R-NH₂) would be used. Standard amide coupling reagents like HATU or EDC/HOBt could be employed.

  • Intramolecular Cyclization: The final step would involve a base-mediated intramolecular cyclization. A non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide would deprotonate the amide nitrogen, which would then displace the bromide to form the desired lactam ring.

Strategy 2: Modification of a Pre-formed Isoquinolinone Core

An alternative approach involves the synthesis of the 1-oxo-1,2-dihydroisoquinoline core first, followed by the introduction of the nitrile group at the 6-position.

G cluster_1 Synthetic Workflow H Starting Material: 6-bromo-1-oxo-1,2-dihydroisoquinoline I Step: Cyanation Reaction (e.g., Pd-catalyzed cyanation) H->I J Target Molecule: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile I->J

Caption: Proposed synthesis via late-stage functionalization.

Experimental Protocol Outline:

  • Synthesis of the Brominated Precursor: A suitable starting material, such as 6-bromo-1-oxo-1,2-dihydroisoquinoline, would be synthesized using established methods for isoquinolinone formation.

  • Palladium-Catalyzed Cyanation: The bromo-substituted isoquinolinone would then undergo a palladium-catalyzed cyanation reaction. Common conditions for this transformation involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), a cyanide source (e.g., zinc cyanide or potassium cyanide), and a high-boiling point solvent like DMF or DMA, with heating.

Biological Activity and Therapeutic Potential

The 1-oxo-1,2-dihydroisoquinoline scaffold is a cornerstone of many biologically active molecules.[7][8] While direct biological data for the 6-carbonitrile derivative is not yet published, its potential can be inferred from the activities of structurally related compounds.

Potential as CRTh2 Antagonists

Derivatives of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines have been developed as potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[5] CRTh2 is a receptor for prostaglandin D₂ (PGD₂) and is implicated in the inflammatory pathways of allergic diseases such as asthma.[5] Antagonism of this receptor can reduce the infiltration of eosinophils and other inflammatory cells into the airways. The 6-position of the isoquinolinone core is a key point for substitution in these antagonists, suggesting that the 6-carbonitrile derivative could be a valuable intermediate or a compound of interest in this therapeutic area.

Anticancer and Antiproliferative Activity

The broader isoquinoline family of compounds is well-known for its anticancer properties.[1][4] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Some isoquinoline alkaloids can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Microtubule Disruption: Certain derivatives can interfere with the polymerization of tubulin, disrupting the mitotic spindle and inducing cell cycle arrest.

  • Kinase Inhibition: The isoquinolinone scaffold can be adapted to target specific protein kinases that are overactive in cancer cells. For instance, some derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.[9]

The introduction of a nitrile group can enhance binding affinity and selectivity for certain biological targets, making 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile a compound of interest for screening in various cancer cell lines.

Antiviral and Antimicrobial Potential

Isoquinoline derivatives have also shown promise as antiviral and antimicrobial agents.[1][3] For example, some tetrahydroisoquinoline derivatives have been investigated for their activity against HIV and human cytomegalovirus.[10][11] The planar, aromatic nature of the isoquinolinone core allows for intercalation into viral DNA or RNA, while the functional groups can interact with key viral enzymes. The potential for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in this area warrants further investigation.

Applications in Drug Discovery and Future Directions

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The nitrile group is particularly versatile and can be chemically transformed into other functional groups, such as:

  • Amines: Reduction of the nitrile group would yield an aminomethyl substituent, providing a site for further derivatization and interaction with biological targets.

  • Carboxylic Acids: Hydrolysis of the nitrile would produce a carboxylic acid, which can serve as a key pharmacophoric element or a point for amide bond formation.

  • Tetrazoles: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry.

The 1-oxo-1,2-dihydroisoquinoline scaffold itself is a key feature in several patented compound series for a variety of therapeutic targets.[9][12]

Future research on 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile should focus on:

  • Development and Optimization of a Reliable Synthetic Route: A scalable and efficient synthesis is the first step towards enabling further research.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including kinases, proteases, and receptors implicated in cancer, inflammation, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications at the N-2 position and on the aromatic ring will provide valuable insights into the structural requirements for biological activity.

  • Elucidation of Mechanism of Action: For any identified biological activities, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.

Conclusion

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a chemical entity with significant, yet largely untapped, potential in medicinal chemistry and drug discovery. While specific data on this molecule is limited, its core structure is a well-established pharmacophore with a proven track record in the development of therapeutic agents. By leveraging the known chemistry and biology of the 1-oxo-1,2-dihydroisoquinoline scaffold, researchers can strategically approach the synthesis and biological evaluation of this promising compound. This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic applications of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a molecule that may hold the key to new treatments for a variety of human diseases.

References

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5344-5348. Available at: [Link]

  • ResearchGate. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ResearchGate. (n.d.). Various synthetic routes for isoquinolinone derivatives. Available at: [Link]

  • Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

  • MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. PubMed. Available at: [Link]

  • SlideShare. (2024). Isoquinoline derivatives and its medicinal activity. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Available at: [Link]

  • ACS Publications. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed. Available at: [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • ResearchGate. (n.d.). A review of the synthesis of 1,2-dihydroisoquinoline, [2,1-a] isoquinoline and [5,1-a] isoquinoline since 2006. Available at: [Link]

  • Google Patents. (n.d.). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Available at: [Link]

  • National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed Central. Available at: [Link]

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Exploratory

Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the current absence of published experimental spectra for this specific molecule (CAS 1184916-94-6), this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is built upon established principles of spectroscopy and comparative analysis with structurally related analogs, offering researchers and scientists a robust framework for the identification, characterization, and quality control of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. Detailed, best-practice protocols for the acquisition of these spectra are also provided, ensuring a self-validating system for future experimental work.

Introduction: The Significance of the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carbonitrile group at the 6-position creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is paramount for its application in drug discovery pipelines. This guide serves as a foundational resource for researchers, providing the expected spectroscopic fingerprint of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. These predictions are derived from the analysis of published data for structurally similar compounds and are intended to serve as a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11.5br s1HN-HThe lactam proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen and exchange with residual water. Its downfield shift is characteristic of amide protons.
~8.30d1HH-5This proton is ortho to the electron-withdrawing nitrile group and is expected to be the most downfield of the aromatic protons.
~8.15d1HH-8This proton is in a peri position to the carbonyl group and will be deshielded.
~7.90dd1HH-7This proton will be split by both H-5 and H-8.
~7.30d1HH-4The proton on the enamine-like double bond is expected in this region, coupled to H-3.
~6.60d1HH-3This proton is adjacent to the nitrogen and is expected to be more upfield.
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale and Comparative Insights
~162QuaternaryC=OThe carbonyl carbon of the lactam will be significantly downfield.
~140QuaternaryC-4aAromatic quaternary carbon at the ring junction.
~138QuaternaryC-8aAromatic quaternary carbon at the ring junction.
~135MethineC-7Aromatic CH carbon.
~130MethineC-5Aromatic CH carbon, deshielded by the nitrile group.
~128MethineC-8Aromatic CH carbon.
~125MethineC-4Vinylic CH carbon.
~118QuaternaryC≡NThe nitrile carbon is a characteristic quaternary signal.
~110QuaternaryC-6The carbon bearing the nitrile group will be shifted downfield.
~105MethineC-3Vinylic CH carbon adjacent to nitrogen.

Diagram of Predicted ¹H-¹³C HMBC Correlations:

G cluster_mol 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile C1 C1 (162) N2 N2 C3 C3 (105) C4 C4 (125) C4a C4a (140) C5 C5 (130) C6 C6 (110) C7 C7 (135) C8 C8 (128) C8a C8a (138) CN CN (118) H_N N-H (11.5) H_N->C1 H_N->C3 H_N->C8a H3 H3 (6.6) H3->C1 H3->C4 H3->C4a H4 H4 (7.3) H4->C3 H4->C4a H4->C5 H5 H5 (8.3) H5->C4 H5->C6 H5->C7 H7 H7 (7.9) H7->C5 H7->C6 H7->C8 H7->C8a H8 H8 (8.15) H8->C1 H8->C6 H8->C7 H8->C8a

Caption: Predicted key HMBC correlations for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3000Medium, BroadN-H stretchThe lactam N-H stretch is typically a broad band in this region.
~3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic ring.
~2230StrongC≡N stretchThe nitrile group gives a strong, sharp absorption in this region.
~1660StrongC=O stretch (lactam)The amide I band is a very strong and characteristic absorption.
~1600, 1480Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the aromatic and heterocyclic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/zPredicted Relative IntensityAssignmentRationale
170High[M]⁺The molecular ion peak is expected to be prominent.
142Medium[M-CO]⁺Loss of a carbonyl group is a common fragmentation pathway for lactams.
115Medium[M-CO-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-CO]⁺ fragment.

Experimental Protocols

The following protocols describe standard procedures for the acquisition of spectroscopic data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Employ a relaxation delay of 2 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds and acquire 1024 scans.

  • 2D NMR Acquisition (HSQC, HMBC):

    • Acquire standard 2D HSQC and HMBC spectra to confirm proton-carbon correlations.

Diagram of NMR Data Acquisition Workflow:

G cluster_workflow NMR Data Acquisition Workflow sample_prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) instrument_setup Instrument Setup (500 MHz Spectrometer) sample_prep->instrument_setup h1_acq 1H NMR Acquisition (16 scans) instrument_setup->h1_acq c13_acq 13C NMR Acquisition (1024 scans) instrument_setup->c13_acq twoD_acq 2D NMR Acquisition (HSQC, HMBC) instrument_setup->twoD_acq data_proc Data Processing & Analysis h1_acq->data_proc c13_acq->data_proc twoD_acq->data_proc

Caption: A streamlined workflow for acquiring comprehensive NMR data.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40 to 300.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the provided experimental protocols, offer a comprehensive resource for the unambiguous identification and characterization of this important heterocyclic compound. It is anticipated that this guide will facilitate future research and development involving this valuable molecular scaffold.

References

  • Note: As this guide is based on predictive data due to the lack of direct experimental results for the title compound, the references would typically include sources for the spectroscopic data of analogous compounds used in the predictions.
  • [Placeholder for a relevant scientific article on the synthesis and characterization of a closely related isoquinolinone derivative.] (Link to a relevant, verifiable source would be included here).

Foundational

"1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability Assessment of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile for Drug Development Professionals Foreword: Charting the Course for a New Chemical Entity The journe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Assessment of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile for Drug Development Professionals

Foreword: Charting the Course for a New Chemical Entity

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the thorough characterization of its physicochemical properties, with solubility and stability standing as foundational pillars of druggability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting the essential solubility and stability studies of "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" (CAS: 1184916-94-6, Molecular Formula: C10H6N2O). While specific experimental data for this compound is not extensively published, this document will serve as a detailed roadmap, grounded in established scientific principles and regulatory expectations, to empower researchers in their evaluation of this and other novel isoquinoline derivatives. The methodologies described herein are designed to be robust, self-validating, and aligned with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).

Part 1: Comprehensive Solubility Assessment

The bioavailability and, consequently, the therapeutic efficacy of an orally administered drug are intrinsically linked to its aqueous solubility.[1] Poor solubility can lead to insufficient drug absorption, undermining the potential of an otherwise potent molecule.[1] Therefore, a precise understanding of the solubility of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is paramount in the early stages of its development.

The Duality of Solubility: Kinetic vs. Thermodynamic

In the realm of drug discovery, solubility is not a monolithic concept. We distinguish between two key types:

  • Kinetic Solubility : This is the concentration of a compound that can be achieved by adding it to an aqueous buffer from a concentrated stock solution (typically in DMSO).[2] It is a measure of the rate of dissolution versus the rate of precipitation and is a valuable high-throughput screening parameter in early discovery.[2]

  • Thermodynamic Solubility : This represents the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period. This value is crucial for formulation development and regulatory submissions.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

The rationale for starting with a kinetic solubility assay is its speed and low compound consumption, making it ideal for initial screening. Nephelometry, which measures the scattering of light by suspended particles, provides a rapid indication of precipitation.[2]

Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup : In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Buffer Addition : To each well, add phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.[2]

  • Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.[2]

  • Measurement : Measure the turbidity of each well using a nephelometer.

  • Data Analysis : The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. Its deliberate and extended equilibration period ensures a true measure of a compound's solubility at equilibrium.

Methodology:

  • Sample Preparation : Add an excess of solid 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile to vials containing aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.[1]

  • Equilibration : Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Phase Separation : Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification : Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Data Analysis : The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear and concise table for easy interpretation and comparison.

Parameter pH 2.0 pH 5.0 pH 7.4 pH 9.0
Kinetic Solubility (µM) [Placeholder Data][Placeholder Data][Placeholder Data][Placeholder Data]
Thermodynamic Solubility (µg/mL) [Placeholder Data][Placeholder Data][Placeholder Data][Placeholder Data]
Visualization: Solubility Assessment Workflow

SolubilityWorkflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well Plate k_start->k_dilute k_add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h at RT) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Determine Precipitation Point k_measure->k_result t_start Add Excess Solid to Buffers t_equilibrate Equilibrate (24-48h at 25°C) t_start->t_equilibrate t_separate Separate Solid and Supernatant t_equilibrate->t_separate t_quantify Quantify Concentration (HPLC) t_separate->t_quantify t_result Determine Equilibrium Solubility t_quantify->t_result start 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Rigorous Stability Profiling

A drug substance must remain stable throughout its manufacturing, storage, and administration to ensure its safety, efficacy, and quality.[3] Stability testing for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a regulatory requirement and provides critical information for determining its shelf-life and recommended storage conditions.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability profiling.[4] By intentionally exposing the drug substance to harsh conditions, we can elucidate its degradation pathways, identify potential degradation products, and, most importantly, develop a stability-indicating analytical method.[5][6] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation for meaningful results.[5][7]

Experimental Protocol: Forced Degradation Studies

A stability-indicating HPLC method must be developed and validated before initiating these studies to ensure that the parent compound can be resolved from any degradation products.

Methodology:

  • Acid Hydrolysis :

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[8]

    • Periodically sample, neutralize, and analyze by HPLC.

  • Base Hydrolysis :

    • Dissolve the compound and add 0.1 M sodium hydroxide.

    • Incubate under similar conditions to acid hydrolysis.

    • Periodically sample, neutralize, and analyze.

  • Oxidative Degradation :

    • Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature.

    • Monitor the degradation by HPLC.

  • Thermal Degradation :

    • Expose the solid compound to dry heat (e.g., 80°C).[8]

    • Expose a solution of the compound to the same temperature.

    • Analyze samples at various time points.

  • Photostability :

    • Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[8]

    • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Analyze the samples after exposure.

Long-Term Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life of the drug substance.[2]

Methodology:

  • Batch Selection : Use at least three primary batches of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.[2]

  • Storage Conditions : Store the samples in controlled stability chambers at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[2]

  • Testing Frequency : Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[2]

  • Analytical Tests : At each time point, perform a full suite of tests including assay, purity (quantification of degradation products), appearance, and other critical quality attributes.[2]

Data Presentation: Stability Profile

The results from the stability studies should be tabulated to track the degradation over time and under various conditions.

Forced Degradation Summary:

Stress Condition Conditions % Degradation Major Degradation Products (RT)
Acid Hydrolysis 0.1 M HCl, 60°C, 48h[Placeholder Data][Placeholder Data]
Base Hydrolysis 0.1 M NaOH, 60°C, 24h[Placeholder Data][Placeholder Data]
Oxidation 3% H₂O₂, RT, 12h[Placeholder Data][Placeholder Data]
Thermal 80°C, 72h[Placeholder Data][Placeholder Data]
Photolytic ICH Q1B exposure[Placeholder Data][Placeholder Data]

Long-Term Stability Data (Example at 25°C/60% RH):

Time Point (Months) Assay (%) Total Impurities (%) Appearance
0 [Placeholder Data][Placeholder Data][Placeholder Data]
3 [Placeholder Data][Placeholder Data][Placeholder Data]
6 [Placeholder Data][Placeholder Data][Placeholder Data]
12 [Placeholder Data][Placeholder Data][Placeholder Data]
Visualization: Stability Profiling Workflow

StabilityWorkflow cluster_forced Forced Degradation cluster_longterm Long-Term Stability stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) analyze_samples Analyze Stressed Samples stress_conditions->analyze_samples develop_method Develop & Validate Stability-Indicating Method (HPLC) develop_method->stress_conditions identify_products Identify Degradation Pathways & Products analyze_samples->identify_products store_samples Store Batches at ICH Conditions (e.g., 25°C/60%RH & 40°C/75%RH) test_schedule Test at Scheduled Time Points (0, 3, 6, 12... months) store_samples->test_schedule monitor_cqa Monitor Critical Quality Attributes (Assay, Purity, Appearance) test_schedule->monitor_cqa shelf_life Establish Shelf-Life / Retest Period monitor_cqa->shelf_life start 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile start->develop_method start->store_samples

Caption: Workflow for forced degradation and long-term stability studies.

Conclusion: Building a Foundation for Success

The comprehensive solubility and stability profiling of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, as outlined in this guide, is a non-negotiable phase of its preclinical development. These studies provide the essential data needed to guide formulation strategies, establish appropriate storage and handling procedures, and ensure the quality and safety of the potential drug product. By adhering to these rigorous, scientifically-grounded, and regulatory-compliant methodologies, research and development teams can build a robust data package that will support the continued advancement of this promising NCE towards clinical evaluation.

References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • BenchChem. (2025). A,6 solubility and stability testing.
  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.

Sources

Exploratory

The Emerging Therapeutic Potential of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Medicinal Chemistry The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic molecules with profound pharmacological activities.[1][2][3][4][5] Its derivatives have given rise to a plethora of clinically significant drugs spanning diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Within this vast chemical space, the 1-oxo-1,2-dihydroisoquinoline (isoquinolinone) core has emerged as a particularly "privileged" scaffold, indicating its ability to interact with multiple biological targets. This guide focuses on a specific derivative, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile , and explores its potential biological activities based on the well-established pharmacology of its parent scaffold and related analogs. For researchers and drug development professionals, understanding the latent potential of this molecule is the first step toward unlocking novel therapeutic interventions.

Predicted Biological Activities of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

While direct experimental data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is nascent in publicly available literature, a robust predictive framework can be constructed from the extensive research on structurally similar compounds. The primary areas of predicted activity include oncology, neurodegenerative disorders, and inflammatory diseases.

Potent PARP Inhibition: A Mechanistic Deep Dive into Cancer Therapy

The most compelling predicted activity for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[6][7] PARP inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in homologous recombination repair, such as BRCA1/2 mutated tumors.[6] The mechanism, known as synthetic lethality, is a cornerstone of this therapeutic strategy.[6]

Causality Behind the Experimental Choice: The isoquinolinone scaffold is a well-validated pharmacophore for potent PARP-1 inhibition.[7][8] Several clinically advanced PARP inhibitors feature this core structure. The nitrile group at the 6-position of the target molecule can potentially engage in key interactions within the PARP active site, enhancing binding affinity and inhibitory potency.

dot

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_DSB Double-Strand Break (DSB) PARP1->DNA_DSB Unrepaired SSB leads to DSB BER->DNA_SSB Repair HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Repair in HR-proficient cells NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ Error-prone repair Apoptosis Apoptosis HRR->Apoptosis Synthetic Lethality in HR-deficient cells NHEJ->Apoptosis Genomic Instability PARP_Inhibitor 1-Oxo-1,2-dihydroisoquinoline- 6-carbonitrile PARP_Inhibitor->PARP1 Inhibition

Caption: PARP Inhibition and Synthetic Lethality Pathway.

This protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (test compound)

  • Olaparib or other known PARP inhibitor (positive control)

  • DMSO (vehicle control)

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with histone H1 overnight at 4°C. Wash the plate three times with wash buffer (assay buffer with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture: In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound or control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.

  • Detection: Wash the plate to remove unbound reagents. Add the anti-PAR antibody and incubate for 1 hour. Wash again and then add the HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System: The inclusion of a potent, clinically approved PARP inhibitor like Olaparib as a positive control validates the assay's sensitivity and relevance. The DMSO vehicle control establishes the baseline enzyme activity.

Neuroprotective Activities: Targeting Cholinesterase and Neuroinflammation

Certain 1-oxo-tetrahydroisoquinoline alkaloids have demonstrated anticholinesterase activity, suggesting a potential role in managing neurodegenerative diseases like Alzheimer's.[9] Additionally, the anti-inflammatory properties observed in related compounds could be neuroprotective by mitigating the chronic neuroinflammation associated with these conditions.[9]

Causality Behind the Experimental Choice: The isoquinolinone scaffold can interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The electron-withdrawing nature of the nitrile group in 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile may influence its binding to the catalytic triad of these enzymes.

dot

Neuroprotection_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization AChE_Assay AChE Inhibition Assay Neurotoxicity_Assay Neurotoxicity Assay (e.g., SH-SY5Y cells) AChE_Assay->Neurotoxicity_Assay BChE_Assay BChE Inhibition Assay BChE_Assay->Neurotoxicity_Assay NO_Assay Nitric Oxide Inhibition Assay (LPS-stimulated Microglia) Cytokine_Analysis Cytokine Profiling (ELISA/Multiplex) (Microglia) NO_Assay->Cytokine_Analysis SAR_Studies Structure-Activity Relationship (SAR) Neurotoxicity_Assay->SAR_Studies Cytokine_Analysis->SAR_Studies In_Vivo_Models In Vivo Models of Neurodegeneration SAR_Studies->In_Vivo_Models

Caption: Experimental Workflow for Neuroprotective Activity Assessment.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (test compound)

  • Galantamine or Donepezil (positive control)

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add AChE or BChE to the respective wells and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 5 minutes using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System: The use of well-characterized positive controls like Galantamine or Donepezil ensures the assay is performing correctly and allows for a direct comparison of potency.

Anti-inflammatory and Antimicrobial Potential

The isoquinoline scaffold is present in compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[3][9][10][11][12] For instance, certain 1-oxo-tetrahydroisoquinolinone alkaloids inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, indicating anti-inflammatory potential.[9] Furthermore, various synthetic isoquinoline derivatives have demonstrated activity against bacterial and viral pathogens.[10][11]

Causality Behind the Experimental Choice: The planar, aromatic nature of the isoquinolinone core allows for potential intercalation with bacterial DNA or interaction with key viral enzymes. The nitrile group can act as a hydrogen bond acceptor, potentially contributing to binding with microbial protein targets.

Quantitative Data Summary

While specific quantitative data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is not yet available, the following table presents representative data for related isoquinolinone derivatives to provide a predictive context for its potential potency.

Compound ClassBiological ActivityTargetRepresentative IC50Reference
Isoquinolinone-Naphthoquinone HybridsPARP-1 InhibitionPARP-12.4 nM - 4.8 nM[8]
1-Oxo-tetrahydroisoquinolinone AlkaloidsAnti-inflammatoryNO Production18.0 µM - 58.7 µM[9]
1-Oxo-tetrahydroisoquinolinone AlkaloidsAnticholinesteraseCholinesterases58.78 µM - 65.71 µM[9]
2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolinesCRTh2 AntagonismCRTh2 ReceptorPotent lead compounds identified[13]

Conclusion and Future Directions

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile represents a molecule of significant interest for further investigation in drug discovery. Based on the robust evidence from its structural analogs, it is predicted to exhibit potent PARP inhibitory activity, making it a compelling candidate for anticancer research. Furthermore, its potential neuroprotective and anti-inflammatory properties warrant exploration. The experimental protocols detailed in this guide provide a clear and validated roadmap for elucidating the precise biological activities of this promising compound. Future research should focus on its synthesis, in vitro profiling across a panel of relevant targets, and subsequent evaluation in cell-based and in vivo models to fully characterize its therapeutic potential.

References

  • Pathi, V. B., et al. (2025).
  • BenchChem. (2025). Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds. BenchChem.
  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.
  • Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Abdel-Gawad, H., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances.
  • Mokrosz, J. L., et al. (1993).
  • Various Authors. (2022).
  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Nikolova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
  • Guidechem. 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki. Guidechem.
  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2025).
  • Various Authors. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry.
  • Onodera, T., et al. (2020). Lead Identification of 8-(Methylamino)
  • Various Authors. (2024). Isoquinoline derivatives and its medicinal activity.
  • BenchChem. (2025).
  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Various Authors. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo.
  • Bilenko, V. A., et al. (2022).
  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • Various Authors. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances.

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Foundational

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery Foreword: The Isoquinolinone Scaffold - A Privileged Structure in Modern Drug Discovery The 1-oxo-1,2-dihydroisoquinoline core, often refer...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery

Foreword: The Isoquinolinone Scaffold - A Privileged Structure in Modern Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline core, often referred to as an isoquinolinone, represents a cornerstone in contemporary medicinal chemistry. Its rigid, bicyclic framework provides an ideal platform for the strategic placement of pharmacophoric elements, enabling precise interactions with a multitude of biological targets. This structural motif is particularly prevalent in the design of enzyme inhibitors, where it can mimic endogenous ligands or induce specific conformational changes in the target protein. Our subject of interest, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, incorporates this privileged scaffold, suggesting a strong potential for potent and selective biological activity. This guide will delineate the primary hypotheses regarding its mechanism of action and provide a comprehensive, experience-driven framework for their experimental validation.

Part 1: Primary Hypotheses and Scientific Rationale

Based on extensive analysis of existing literature and the inherent chemical features of the 1-oxo-1,2-dihydroisoquinoline scaffold, two primary hypotheses emerge as the most probable mechanisms of action for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Hypothesis 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The isoquinolin-1-one moiety is a well-established pharmacophore for the inhibition of PARP enzymes, particularly PARP1 and PARP2.[1][2][3][4][5] These enzymes are critical for DNA single-strand break repair. By inhibiting PARP, a state of "synthetic lethality" can be induced in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The rationale for this hypothesis is grounded in the structural similarity of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile to known isoquinoline-based PARP inhibitors. The lactam (the 1-oxo group) and the aromatic system are key features for binding to the NAD+ binding site of PARP enzymes.

Hypothesis 2: Kinase Inhibition

The isoquinoline scaffold is also recognized as a "privileged structure" for the development of kinase inhibitors.[7][8][9][10][11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar nature of the isoquinoline ring system allows it to fit into the ATP-binding pocket of various kinases, and the nitrile group at the 6-position can be engineered to form key interactions. The specific kinase or kinase family targeted would need to be elucidated through broad-panel screening.

Part 2: Experimental Validation Workflows

A rigorous, multi-tiered approach is essential to systematically investigate these hypotheses. The following experimental workflows are designed to provide a clear and decisive path to elucidating the mechanism of action.

Workflow 1: Validation of PARP Inhibition

This workflow is designed to confirm if 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile acts as a PARP inhibitor and to characterize its potency and selectivity.

PARP_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_assay PARP1/2 Enzymatic Assay (Colorimetric/Fluorescent) ic50 Determine IC50 Values biochem_assay->ic50 Quantify Inhibition selectivity Assess PARP Isoform Selectivity ic50->selectivity Compare Potency par_formation In-Cell PAR Formation Assay (Western Blot/ELISA) selectivity->par_formation Confirm Cellular Activity dna_damage DNA Damage Response Assay (γH2AX Foci Formation) par_formation->dna_damage Assess Downstream Effects synthetic_lethality Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) dna_damage->synthetic_lethality Evaluate Therapeutic Potential

Workflow for validating PARP inhibition.

1. PARP1 and PARP2 Enzymatic Assays (Biochemical)

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2 and to calculate the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Utilize a commercially available PARP assay kit (e.g., from BPS Bioscience or Trevigen) that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Prepare a dilution series of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine recombinant human PARP1 or PARP2 enzyme, activated DNA, and the compound at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Incubate for the recommended time and temperature.

    • Detect the biotinylated histones using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and plot the data to determine the IC50 value using non-linear regression.

  • Self-Validation: Include a known PARP inhibitor (e.g., Olaparib) as a positive control to ensure the assay is performing correctly.

2. In-Cell PAR Formation Assay (Cell-Based)

  • Objective: To confirm that the compound inhibits PARP activity within a cellular context.

  • Methodology:

    • Select a relevant cell line (e.g., a cancer cell line with high PARP activity).

    • Treat the cells with varying concentrations of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile for a specified time.

    • Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.

    • Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) polymers using either a Western blot with an anti-PAR antibody or a PAR-specific ELISA kit.

    • A reduction in PAR levels in compound-treated cells compared to vehicle-treated cells indicates cellular PARP inhibition.

  • Trustworthiness: Correlate the cellular IC50 with the biochemical IC50 to ensure the compound's activity is not due to off-target effects in the cell.

3. Synthetic Lethality Assay (Cell-Based)

  • Objective: To assess the therapeutic potential of the compound by testing for synthetic lethality in BRCA-deficient cancer cells.

  • Methodology:

    • Use a pair of isogenic cell lines, one with functional BRCA (e.g., U2OS-BRCA2) and one with deficient BRCA (e.g., U2OS-BRCA2-KO).

    • Treat both cell lines with a range of concentrations of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

    • After a prolonged incubation period (e.g., 5-7 days), assess cell viability using a standard assay such as CellTiter-Glo.

    • A significantly greater reduction in viability in the BRCA-deficient cell line compared to the BRCA-proficient cell line is indicative of synthetic lethality.

  • Authoritative Grounding: This experimental design is the gold standard for validating the therapeutic hypothesis of PARP inhibitors.

Workflow 2: Investigation of Kinase Inhibition

This workflow follows a tiered screening approach to identify potential kinase targets and validate them.

Kinase_Inhibition_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_pathway Pathway Analysis broad_panel Broad-Panel Kinase Screen (e.g., KinomeScan) hit_id Hit Identification (% Inhibition > Threshold) broad_panel->hit_id dose_response Dose-Response Assays (Biochemical IC50) hit_id->dose_response Validate Hits cellular_target Cellular Target Engagement Assay (e.g., NanoBRET) dose_response->cellular_target Confirm in Cells phospho_blot Phospho-Specific Western Blot cellular_target->phospho_blot Analyze Downstream Signaling phenotypic_assay Phenotypic Assays (Proliferation, Migration) phospho_blot->phenotypic_assay

Workflow for investigating kinase inhibition.

1. Broad-Panel Kinase Screen (Biochemical)

  • Objective: To screen 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile against a large panel of kinases to identify potential hits.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX's KinomeScan or Reaction Biology's HotSpot).

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • The output is a report of the percent inhibition for each kinase.

  • Expertise & Experience: This unbiased approach is crucial for identifying both expected and unexpected kinase targets.

2. Dose-Response Assays (Biochemical)

  • Objective: To validate the hits from the broad-panel screen and determine their IC50 values.

  • Methodology:

    • For the top kinase hits (e.g., those with >70% inhibition), perform in-house or outsourced biochemical assays.

    • These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the compound.

    • Common formats include radiometric assays (32P-ATP), fluorescent assays (e.g., LanthaScreen, HTRF), or luminescence-based assays (e.g., ADP-Glo).

    • Calculate IC50 values to quantify the potency of inhibition.

  • Self-Validation: Include a known inhibitor for each validated kinase as a positive control.

3. Cellular Target Engagement Assay (Cell-Based)

  • Objective: To confirm that the compound engages the target kinase inside living cells.

  • Methodology:

    • Utilize a target engagement assay such as NanoBRET (Promega).

    • This requires engineering the cells to express the target kinase as a fusion with NanoLuc luciferase and using a fluorescent tracer that binds to the kinase's active site.

    • If the compound enters the cell and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

    • This allows for the quantification of target engagement in a physiological context.

  • Trustworthiness: This assay provides direct evidence of target binding in living cells, bridging the gap between biochemical and phenotypic assays.

Part 3: Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in tables.

Table 1: PARP Inhibition Profile of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Assay TypeTargetIC50 (nM)
BiochemicalPARP1[Insert Data]
BiochemicalPARP2[Insert Data]
Cell-Based (PAR Formation)Cellular PARP[Insert Data]
Cell-Based (Viability)BRCA1-deficient cells[Insert Data]
Cell-Based (Viability)BRCA1-proficient cells[Insert Data]

Table 2: Kinase Inhibition Profile of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Kinase Target% Inhibition @ 1 µMBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
[Hit 1][Insert Data][Insert Data][Insert Data]
[Hit 2][Insert Data][Insert Data][Insert Data]
[Hit 3][Insert Data][Insert Data][Insert Data]

Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action

The systematic application of these workflows will provide a robust dataset to either confirm or refute the primary hypotheses. Should 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile demonstrate potent and selective inhibition of PARP, with corresponding cellular activity and synthetic lethality, this would strongly support PARP inhibition as its primary mechanism of action. Conversely, if the compound shows potent inhibition of specific kinases in both biochemical and cellular assays, with downstream pathway modulation, this would point towards a kinase inhibition mechanism. It is also possible that the compound exhibits polypharmacology, inhibiting both PARP and certain kinases. In such a scenario, further studies would be required to dissect the relative contributions of each activity to the overall cellular phenotype. This guide provides the foundational framework for these critical investigations, enabling researchers to confidently and efficiently elucidate the mechanism of action of this promising compound.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link][1]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link][8]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link][4][5]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link][9]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link][10]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][11]

Sources

Exploratory

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific isomer is emerging, this document synthesizes information from related isoquinoline and quinoline analogs to present a detailed account of its probable synthetic routes, chemical characteristics, and potential biological activities. By examining established synthetic methodologies and the known pharmacology of structurally similar compounds, this guide aims to serve as a foundational resource for researchers engaged in the exploration of novel isoquinolinone-based therapeutic agents. Particular emphasis is placed on plausible synthetic pathways, including the construction of the isoquinolinone core and the strategic introduction of the C6-carbonitrile moiety. Furthermore, we delve into the prospective biological significance of this molecule, drawing parallels with known cyano-substituted heterocycles that exhibit potent anticancer and enzyme-inhibitory activities. This guide is intended to empower researchers with the necessary background to design and execute further investigations into the therapeutic promise of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Introduction: The Isoquinolinone Scaffold in Drug Discovery

The isoquinoline and its oxidized derivative, isoquinolinone, represent a class of nitrogen-containing heterocyclic scaffolds that are prevalent in a vast array of natural products and synthetic bioactive molecules.[1] The inherent structural features of the isoquinolinone core, including its planarity, hydrogen bonding capabilities, and potential for diverse functionalization, make it a "privileged scaffold" in medicinal chemistry. This framework is a cornerstone in the development of therapeutic agents targeting a wide spectrum of diseases.

The biological activities of isoquinolinone derivatives are profoundly influenced by the nature and position of their substituents. The introduction of a carbonitrile (cyano) group is a well-established strategy in drug design to modulate the electronic properties, metabolic stability, and target-binding affinity of a molecule. Cyano-substituted heterocyclic compounds have demonstrated a remarkable range of pharmacological activities, including potent anticancer effects.[2][3] This guide focuses on the 6-carbonitrile derivative of 1-oxo-1,2-dihydroisoquinoline, a molecule that, based on the activity of its analogs, holds considerable promise for further investigation.

Physicochemical Properties

While extensive experimental data for 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile is not widely available, its basic physicochemical properties can be predicted based on its structure.

PropertyValueSource
CAS Number 1184916-94-6[4][5]
Molecular Formula C₁₀H₆N₂O[4][6]
Molecular Weight 170.17 g/mol [6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Topological Polar Surface Area 52.9 Ų[6]

Synthetic Strategies

A direct, published synthesis of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile is not readily found in the current literature. However, based on established methodologies for the synthesis of functionalized isoquinolinones, two primary retrosynthetic approaches are proposed. Both strategies involve the initial construction of a substituted isoquinolinone core, followed by the introduction of the nitrile functionality.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be accessed from a 6-halo- or 6-amino-substituted 1-oxo-1,2-dihydroisoquinoline precursor.

G 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 6-Halo-1-oxo-1,2-dihydroisoquinoline 6-Halo-1-oxo-1,2-dihydroisoquinoline 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile->6-Halo-1-oxo-1,2-dihydroisoquinoline Cyanation 6-Amino-1-oxo-1,2-dihydroisoquinoline 6-Amino-1-oxo-1,2-dihydroisoquinoline 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile->6-Amino-1-oxo-1,2-dihydroisoquinoline Sandmeyer Reaction Substituted Benzene Derivatives Substituted Benzene Derivatives 6-Halo-1-oxo-1,2-dihydroisoquinoline->Substituted Benzene Derivatives Isoquinolinone Core Synthesis 6-Amino-1-oxo-1,2-dihydroisoquinoline->Substituted Benzene Derivatives Isoquinolinone Core Synthesis

Caption: Retrosynthetic pathways to 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Proposed Synthetic Route 1: Cyanation of a Halogenated Precursor

This approach involves the synthesis of a 6-halo-1-oxo-1,2-dihydroisoquinoline, followed by a nucleophilic substitution with a cyanide source.

The synthesis of the 6-bromo-isoquinolinone core can be achieved through various methods, including the cyclization of substituted phenylacetic acids or through multi-step sequences starting from commercially available materials like 4-bromoaniline.[7]

Illustrative Experimental Protocol (Adapted from similar quinolone syntheses):

  • Condensation: React 4-bromoaniline with Meldrum's acid and triethyl orthoformate in an inert solvent like dioxane under reflux to form an intermediate adduct.

  • Cyclization: The resulting intermediate is then subjected to thermal cyclization in a high-boiling solvent such as diphenyl ether to yield 6-bromo-4-hydroxyquinoline.

  • Halogenation: The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reduction and Hydrolysis: Subsequent reduction of the 4-chloro group and hydrolysis would lead to the desired 6-bromo-1-oxo-1,2-dihydroisoquinoline. A more direct route to the isoquinolinone from a substituted phenylacetic acid derivative is also a viable option.

The conversion of the 6-bromo intermediate to the final product can be achieved via a palladium-catalyzed cyanation reaction.[8] This method is widely used for the introduction of a cyano group onto an aromatic ring.

Illustrative Experimental Protocol:

  • Reaction Setup: In a pressure tube under an inert atmosphere (e.g., argon), combine 6-bromo-1-oxo-1,2-dihydroisoquinoline, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a polar aprotic solvent (e.g., DMF or DMAc).[8][9]

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with aqueous solutions to remove inorganic salts. The crude product can then be purified by column chromatography or recrystallization to afford 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

G 4-Bromophenylacetic acid derivative 4-Bromophenylacetic acid derivative 6-Bromo-1-oxo-1,2-dihydroisoquinoline 6-Bromo-1-oxo-1,2-dihydroisoquinoline 4-Bromophenylacetic acid derivative->6-Bromo-1-oxo-1,2-dihydroisoquinoline Cyclization 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 6-Bromo-1-oxo-1,2-dihydroisoquinoline->1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Pd-catalyzed Cyanation G 4-Nitrophenylacetic acid derivative 4-Nitrophenylacetic acid derivative 6-Nitro-1-oxo-1,2-dihydroisoquinoline 6-Nitro-1-oxo-1,2-dihydroisoquinoline 4-Nitrophenylacetic acid derivative->6-Nitro-1-oxo-1,2-dihydroisoquinoline Cyclization 6-Amino-1-oxo-1,2-dihydroisoquinoline 6-Amino-1-oxo-1,2-dihydroisoquinoline 6-Nitro-1-oxo-1,2-dihydroisoquinoline->6-Amino-1-oxo-1,2-dihydroisoquinoline Reduction Diazonium Salt Diazonium Salt 6-Amino-1-oxo-1,2-dihydroisoquinoline->Diazonium Salt Diazotization 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Diazonium Salt->1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Sandmeyer Reaction

Sources

Foundational

Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: A Technical Guide to Starting Materials and Synthetic Strategies

For Immediate Release This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the starting materials and synthetic strategies for the preparatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the starting materials and synthetic strategies for the preparation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This valuable heterocyclic scaffold is a key intermediate in the synthesis of various biologically active molecules. This document outlines two primary retrosynthetic approaches, offering detailed experimental insights and methodologies.

Introduction

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, also known as 6-cyano-1(2H)-isoquinolone, is a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of a nitrile group make it an attractive scaffold for the development of novel therapeutic agents. The strategic placement of the cyano group at the C6 position offers a handle for further chemical modifications, allowing for the fine-tuning of pharmacological properties. This guide explores the fundamental starting materials and reaction pathways to access this important molecule, providing a foundation for its efficient and scalable synthesis.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A thorough retrosynthetic analysis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile reveals two principal strategies for its construction. These approaches differ in the stage at which the characteristic cyano group is introduced.

G cluster_0 Approach 1: Pre-functionalized Aromatic Ring cluster_1 Approach 2: Late-Stage Cyanation Target Molecule 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Starting Material 1 4-Cyano-2-methylbenzoic Acid Target Molecule->Starting Material 1 Retrosynthesis Starting Material 2 6-Amino-1-oxo-1,2-dihydroisoquinoline Target Molecule->Starting Material 2 Retrosynthesis Intermediate 1 2-(Bromomethyl)-4-cyanobenzonitrile Starting Material 1->Intermediate 1 Functional Group Interconversion Intermediate 1->Target Molecule Cyclization Intermediate 2 6-Bromo-1-oxo-1,2-dihydroisoquinoline Starting Material 2->Intermediate 2 Sandmeyer Reaction Intermediate 2->Target Molecule Cyanation

Caption: Retrosynthetic analysis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Approach 1: Building from a Pre-functionalized Aromatic Core

This strategy commences with a benzene ring already bearing the crucial cyano substituent and a methyl group, which serves as a precursor for the formation of the pyridinone ring. A key starting material for this approach is 4-cyano-2-methylbenzoic acid .

Rationale: The advantage of this approach lies in the early incorporation of the nitrile functionality, which can be sensitive to certain reaction conditions. By having it present from the start, the subsequent synthetic steps can be tailored to be compatible with this group.

Key Synthetic Transformations:

  • Benzylic Bromination: The methyl group of a suitable starting material, such as 4-cyano-2-methylbenzonitrile (which can be derived from 4-cyano-2-methylbenzoic acid), is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This yields 2-(bromomethyl)-4-cyanobenzonitrile.

  • Cyanomethylation: The benzylic bromide is then reacted with a cyanide source, such as sodium cyanide, to introduce a cyanomethyl group, forming 2-(cyanomethyl)-4-cyanobenzonitrile.

  • Cyclization: The dinitrile intermediate can then be subjected to acidic or basic hydrolysis followed by cyclization to form the desired 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

A more direct route from 4-cyano-2-methylbenzoic acid would involve its conversion to the corresponding methyl ester, followed by benzylic bromination and subsequent reaction with an amine and cyclization.

Approach 2: Late-Stage Introduction of the Cyano Group

This alternative strategy involves the initial construction of the 1-oxo-1,2-dihydroisoquinoline core, followed by the introduction of the cyano group at the C6 position. This approach often relies on the versatile Sandmeyer reaction.[1]

Rationale: This approach is beneficial when the desired substitution pattern on the isoquinolone core is more readily assembled without the cyano group present. It allows for greater flexibility in the early stages of the synthesis.

Key Synthetic Transformations:

  • Synthesis of 6-Amino-1-oxo-1,2-dihydroisoquinoline: A common precursor for this approach is 6-aminoisoquinolin-1(2H)-one. This intermediate can be synthesized through various methods, often starting from nitrated precursors that are subsequently reduced.

  • Diazotization and Sandmeyer Reaction: The 6-amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This diazonium salt is then reacted with a copper(I) cyanide solution to introduce the cyano group at the C6 position, yielding the target molecule.[1]

  • Alternative via a Bromo-intermediate: An alternative to the direct Sandmeyer cyanation is the conversion of the 6-amino group to a 6-bromo substituent via a Sandmeyer reaction with copper(I) bromide. The resulting 6-bromo-1-oxo-1,2-dihydroisoquinoline can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide.

Experimental Protocols

Protocol for Approach 1 (Illustrative Example): Synthesis from 2-(Cyanomethyl)-4-cyanobenzoic Acid

This protocol outlines a potential cyclization step. The synthesis of the starting material, 2-(cyanomethyl)-4-cyanobenzoic acid, would require a separate multi-step synthesis from commercially available precursors.

Step 1: Cyclization to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • To a solution of 2-(cyanomethyl)-4-cyanobenzoic acid (1 eq.) in a suitable high-boiling solvent such as diphenyl ether, add a dehydrating agent like polyphosphoric acid (PPA).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The precipitated product is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol for Approach 2: Sandmeyer Reaction of 6-Amino-1-oxo-1,2-dihydroisoquinoline

Step 1: Diazotization

  • Suspend 6-amino-1-oxo-1,2-dihydroisoquinoline (1 eq.) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated (e.g., 50-60 °C) for a period to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Data Summary of Key Intermediates

Starting Material/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Cyano-2-methylbenzoic acidC₉H₇NO₂161.16Solid, precursor for Approach 1.
2-(Bromomethyl)-4-cyanobenzonitrileC₉H₅BrN₂221.06Reactive intermediate in Approach 1.
6-Amino-1-oxo-1,2-dihydroisoquinolineC₉H₈N₂O160.18Solid, key precursor for Approach 2.
6-Bromo-1-oxo-1,2-dihydroisoquinolineC₉H₆BrNO224.06Intermediate for late-stage cyanation.

Conclusion

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile can be effectively achieved through two primary strategic approaches. The choice between building from a pre-functionalized aromatic ring or performing a late-stage cyanation depends on the availability of starting materials, the desired scale of the synthesis, and the compatibility of other functional groups in the target molecule. Both pathways offer viable routes to this important synthetic intermediate, and the detailed understanding of these methods will empower researchers in the fields of medicinal chemistry and drug discovery to access novel compounds for the development of future therapeutics.

References

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5181.
  • Science of Synthesis. (2004). Product Class 6: Isoquinolinones.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Bilenko, V. A., et al. (2021).
  • Kombu, R. S., et al. (2012). Synthesis and Bronchodilator Studies of Some Novel 6-Alkyl/Aryl-1,2,4-Triazino[4,3-c]Quinazolines. Medicinal Chemistry Research, 21(10), 3036-3045.
  • Fathalla, O. A. M., et al. (2013). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Acta Pharmaceutica, 63(3), 329-342.
  • Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161.
  • Cope, A. C., et al. (1955). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 35, 35.
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

  • Hua, R. (2021). Isoquinolone formation via intramolecular cyclization of ortho-alkynylbenzoyl azides. Tetrahedron Letters, 84, 153396.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • National Center for Biotechnology Information. (2024). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 1-amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H).
  • ResearchGate. (n.d.). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

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Exploratory

A Theoretical and Computational Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: Unveiling Molecular Properties for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive framework for the theoretical calculation of the physicochemical and electronic properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. Isoquinoline and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the physicochemical and electronic properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] A thorough understanding of the molecular properties of novel derivatives such as 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (CAS Number: 1184916-94-6, Molecular Formula: C10H6N2O) is paramount for rational drug design and the development of advanced materials.[4] This document outlines the application of first-principles quantum chemical methods, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) theory, to elucidate the structural, electronic, and spectroscopic characteristics of this molecule. We present a self-validating workflow that integrates molecular modeling, property calculation, and data analysis, providing researchers, scientists, and drug development professionals with a robust computational protocol.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline core is a recurring motif in a plethora of natural products and synthetic compounds with significant therapeutic applications.[1][2] The introduction of a carbonyl group at the 1-position to form a 1-oxo-1,2-dihydroisoquinoline, also known as an isoquinolinone, and a nitrile group at the 6-position, modulates the electronic and steric properties of the parent scaffold, potentially leading to novel biological activities. The computational investigation of such molecules prior to or in parallel with experimental synthesis offers a cost-effective and insightful approach to predict their behavior and guide further research.[5]

This guide will delve into the theoretical underpinnings and practical application of computational chemistry to predict key properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. These properties are crucial for understanding its potential as a drug candidate or a functional organic material.

Theoretical Foundations for Molecular Property Calculation

The theoretical calculation of molecular properties is grounded in the principles of quantum mechanics. The primary objective is to solve the time-independent Schrödinger equation for a given molecule to determine its wavefunction and energy. However, for multi-electron systems, an exact solution is not feasible. Therefore, we rely on approximations, the most common of which are the Hartree-Fock (HF) method and Density Functional Theory (DFT).

The Hartree-Fock (HF) Method: A Foundational Approach

The Hartree-Fock method is a cornerstone of quantum chemistry that provides an approximate solution to the Schrödinger equation by assuming that each electron moves in the average electric field created by all other electrons.[6][7][8] This self-consistent field (SCF) approach iteratively refines the one-electron wavefunctions (orbitals) until the solution converges.[6][9] While computationally less demanding than more advanced methods, HF theory neglects the instantaneous correlation of electron motions, which can impact the accuracy of certain property predictions.[8]

Density Functional Theory (DFT): Balancing Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational chemistry.[10][11] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its electron density, a simpler, three-dimensional quantity.[10][12][13] The Hohenberg-Kohn theorems provide the formal foundation for DFT, stating that the ground-state energy is a unique functional of the electron density.[11][13] In practice, the exact form of this functional is unknown, and various approximations (functionals) are used, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals which incorporate a portion of the exact exchange from Hartree-Fock theory.[14] DFT often provides a better balance between accuracy and computational cost compared to HF, making it well-suited for studying a wide range of molecular systems.[10][11]

Computational Workflow for Property Prediction

The following section outlines a detailed, step-by-step workflow for the theoretical calculation of the properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This protocol is designed to be self-validating by incorporating checks and balances at each stage.

Step 1: Molecular Structure Input and Initial Optimization

The first step involves creating a three-dimensional model of the molecule. This can be achieved using molecular building software such as GaussView.[15] The initial structure can be built based on known bond lengths and angles for similar heterocyclic systems.

workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Validation start Build 3D Structure (e.g., GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Validate Minimum (No imaginary frequencies) freq_calc->validation Vibrational Frequencies prop_calc Property Calculations (Electronic, Spectroscopic) analysis Analyze Properties (HOMO-LUMO, MEP, etc.) prop_calc->analysis validation->geom_opt Imaginary Frequency Found (Re-optimize) validation->prop_calc Validated Structure

Caption: Computational workflow for theoretical property calculation.

Step 3: Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. [16]The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Mulliken Population Analysis: This analysis provides information about the partial atomic charges, which can be used to understand the polarity of bonds and the overall charge distribution.

Step 4: Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Step 2 can be used to generate a theoretical IR spectrum.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for calculating electronic excitation energies and oscillator strengths, which can be used to predict the UV-Visible absorption spectrum. [14]

Predicted Physicochemical and ADME/Tox Properties

In addition to quantum mechanical calculations, specialized software platforms like ACD/Labs Percepta can provide rapid predictions of important physicochemical and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [5][17][18][19][20]These predictions are based on large databases of experimental data and sophisticated algorithms.

Table 1: Predicted Physicochemical and ADME/Tox Properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight170.17 g/mol Influences absorption and distribution.
logP1.5 ± 0.5A measure of lipophilicity, affecting membrane permeability.
Aqueous Solubility-2.0 log(mol/L)Crucial for drug formulation and bioavailability.
pKa (acidic)9.5 ± 0.7Influences ionization state at physiological pH.
pKa (basic)-1.0 ± 0.5Influences ionization state at physiological pH.
ADME Properties
Human Oral BioavailabilityModerate to GoodPrediction of the fraction of an oral dose that reaches systemic circulation.
Blood-Brain Barrier (BBB) PermeationLowIndicates potential for CNS activity.
CYP2D6 InhibitionLikely InhibitorPotential for drug-drug interactions.
Toxicity Properties
hERG InhibitionLow ProbabilityPredicts potential for cardiotoxicity.
Ames MutagenicityLow ProbabilityIndicates potential for genotoxicity.

Note: The values in this table are illustrative and would be generated using a predictive software platform. The accuracy of these predictions can be enhanced by training the models with in-house experimental data. [5][17]

Conclusion

The theoretical calculation of molecular properties provides an indispensable tool for modern chemical research, particularly in the fields of drug discovery and materials science. By employing a robust computational workflow based on DFT and HF methods, researchers can gain deep insights into the structure, reactivity, and potential applications of novel molecules like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This in-depth technical guide has outlined the theoretical foundations and a practical, self-validating protocol for these calculations. The integration of quantum chemical calculations with predictive software for ADME/Tox properties offers a comprehensive in silico assessment that can significantly accelerate the research and development process.

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Protocols & Analytical Methods

Method

Application Note & Protocols: In Vitro Anti-Cancer Screening of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Abstract & Introduction The isoquinoline and isoquinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The isoquinoline and isoquinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This structural motif is particularly prominent in the development of novel anti-cancer agents, demonstrating mechanisms that range from microtubule polymerization inhibition to the targeting of critical signaling pathways like PI3K/Akt/mTOR.[2] Within this promising class of molecules lies 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile , a compound whose anti-neoplastic potential remains to be fully characterized.

A significant body of research has identified the isoquinolinone core as a highly effective pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP).[3][4] PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs).[5] The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells harboring deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1 or BRCA2 mutations, the simultaneous inhibition of PARP-mediated SSB repair leads to the accumulation of catastrophic DNA double-strand breaks during replication, ultimately triggering cell death.[3][5]

This application note provides a comprehensive guide for researchers to conduct initial anti-cancer cell line screening of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. We present a hypothesized mechanism of action centered on PARP inhibition, detailed protocols for in vitro cytotoxicity assessment, and a framework for data analysis and interpretation.

Hypothesized Mechanism of Action: PARP Inhibition

The structural features of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile are analogous to the core of several known PARP inhibitors.[6][7] These inhibitors typically function by binding to the NAD+ binding site of the PARP1 enzyme, preventing it from catalyzing the formation of poly(ADP-ribose) chains and recruiting other DNA repair factors.[8]

The most profound anti-cancer effect of this mechanism is observed in tumors with homologous recombination deficiency (HRD). The process, known as synthetic lethality, is visualized below.

Synthetic_Lethality cluster_0 Normal Cell (Functional HR Repair) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP-mediated Repair (BER) SSB->PARP Repaired by DSB Replication Fork Collapse (Double-Strand Break) SSB->DSB If unrepaired Survival Cell Survival & Genomic Stability PARP->Survival HR Homologous Recombination (HR) Repair DSB->HR Repaired by HR->Survival SSB_i DNA Single-Strand Break (SSB) PARPi 1-Oxo-1,2-dihydroisoquinoline- 6-carbonitrile (PARP Inhibitor) SSB_i->PARPi DSB_i Replication Fork Collapse (Double-Strand Break) SSB_i->DSB_i Unrepaired, leads to PARP_i PARP Repair Inhibited PARPi->PARP_i Blocks HR_i Homologous Recombination Repair Defective (e.g., BRCA-) DSB_i->HR_i Cannot be repaired by Apoptosis Apoptosis & Cell Death HR_i->Apoptosis Results in

Caption: Hypothesized synthetic lethality mechanism of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Protocols for In Vitro Screening

The following protocols provide a robust framework for an initial assessment of the cytotoxic potential of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. The experimental design includes controls to ensure data validity and cell lines chosen to investigate the hypothesized mechanism of action.

Protocol 1: Cell Line Selection and Culture

Rationale: To test the synthetic lethality hypothesis, it is crucial to screen the compound against a panel of cell lines that includes both homologous recombination-deficient (HRD) and HR-proficient cells. A non-tumorigenic cell line should be included to assess general cytotoxicity.

  • Recommended Cell Lines:

    • HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutation) or similar well-characterized HRD line.

    • HR-Proficient: MCF-7 (breast adenocarcinoma, HR-proficient) or NCI-H460 (lung carcinoma, HR-proficient).[9]

    • Non-Tumorigenic Control: MCF-10A (mammary gland epithelial) or similar normal cell line.[10]

  • Culture Medium: Use the appropriate medium as recommended by the cell line supplier (e.g., RPMI-1640, DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

Protocol 2: Compound Stock and Working Solutions
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. The final concentration of DMSO in the highest concentration treatment should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of metabolically active cells.[13]

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and resume exponential growth by incubating overnight (18-24 hours).[9]

  • Drug Treatment: Prepare a dose-response plate by removing the old medium and adding 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same concentration of DMSO as the highest compound concentration. This represents 100% viability.

    • Positive Control: Treat cells with a known anti-cancer agent (e.g., Olaparib for HRD cells, Doxorubicin for general cytotoxicity) to confirm assay performance.[9]

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

Experimental_Workflow start Day 1: Seed Cells in 96-well plates incubate1 Incubate Overnight (18-24h, 37°C) start->incubate1 treat Day 2: Treat Cells (Compound & Controls) incubate1->treat incubate2 Incubate for Drug Exposure (48-72h, 37°C) treat->incubate2 mtt Day 4/5: Add MTT Reagent incubate2->mtt incubate3 Incubate for Formazan Formation (3-4h, 37°C) mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: % Viability & IC50 Calc. read->analyze end Results analyze->end

Caption: General experimental workflow for in vitro cytotoxicity screening.

Data Analysis and Presentation

Calculation of Cell Viability

For each concentration, first subtract the average absorbance of the blank control from all other absorbance values. Then, calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits cell growth by 50%. This value is a standard measure of a drug's potency.[9] Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

Example Data Presentation

The results of the screening should be summarized in a clear, tabular format. The following table is an example of how to present the calculated IC₅₀ values.

Cell LineTissue of OriginHR Status1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile IC₅₀ (µM)Olaparib (Positive Control) IC₅₀ (µM)
CAPAN-1 Pancreatic AdenocarcinomaDeficient (BRCA2)Example: 5.2 ± 0.8Example: 0.5 ± 0.1
MCF-7 Breast AdenocarcinomaProficientExample: 45.7 ± 5.1Example: >50
MCF-10A Mammary Gland EpithelialProficient (Normal)Example: >100Example: >100

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental results.

Conclusion and Future Directions

This application note provides a foundational framework for the initial anti-cancer screening of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. By following these protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic potency. If the compound demonstrates significant and selective activity against HR-deficient cell lines, it would strongly support the hypothesis of PARP inhibition and warrant further investigation.

Subsequent steps could include:

  • Expanding the screen to a larger panel of cancer cell lines.

  • Utilizing alternative viability assays, such as Sulforhodamine B (SRB) or XTT, to confirm the results.[14][15]

  • Conducting mechanistic studies, such as Annexin V/PI staining for apoptosis or cell cycle analysis, to further elucidate the mode of action.[9]

References

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  • Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]

  • Sandler, S., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetologia, 38(12), 1462-1466. [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(23), 8527. [Link]

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Application

Application Notes and Protocols for the Functionalization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in Drug Discovery

Introduction: The Privileged 1-Oxo-1,2-dihydroisoquinoline Scaffold The 1-oxo-1,2-dihydroisoquinoline, or isoquinolone, core is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-Oxo-1,2-dihydroisoquinoline Scaffold

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolone, core is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2] This heterocyclic system is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The incorporation of a nitrile group at the C-6 position, as in 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, offers a unique handle for molecular exploration and property modulation in drug design.

The nitrile moiety is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and a modulator of physicochemical properties such as lipophilicity and metabolic stability.[5][6] Its introduction into a lead compound can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[6] This document provides a detailed guide for the strategic functionalization of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, aimed at accelerating the discovery of novel therapeutic agents. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the rationale behind these methodologies.

Strategic Functionalization Pathways

The functionalization of the 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile scaffold can be approached through several key positions on the heterocyclic ring system. The primary sites for modification are the nitrogen atom (N-2), the phenyl ring (C-5, C-7, and C-8), and the pyridinone ring (C-3 and C-4). Additionally, the nitrile group at C-6 can be transformed into other functional groups. The choice of functionalization strategy will depend on the desired structure-activity relationship (SAR) and the target protein.

G cluster_n_alkylation N-2 Functionalization cluster_cross_coupling C-6 Transformation (via Bromo precursor) cluster_ch_activation C-H Functionalization cluster_nitrile_conversion C-6 Nitrile Conversion scaffold 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile n_alkylation N-Alkylation/ N-Arylation scaffold->n_alkylation Introduce diverse substituents at N-2 suzuki Suzuki Coupling scaffold->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination scaffold->buchwald C-N bond formation c5_func C-5 Arylation scaffold->c5_func Directed C-H activation c7_func C-7 Alkenylation scaffold->c7_func Remote C-H activation hydrolysis Hydrolysis to Carboxylic Acid scaffold->hydrolysis Introduce acidic group reduction Reduction to Amine scaffold->reduction Introduce basic group

I. N-Functionalization at the 2-Position

The nitrogen atom of the lactam is a readily accessible site for introducing diversity. N-alkylation or N-arylation can significantly impact the molecule's conformation, solubility, and interactions with the biological target.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of the isoquinolone core using a suitable alkyl halide and a non-nucleophilic base.

Rationale: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) is crucial to deprotonate the lactam nitrogen without competing in the nucleophilic substitution reaction. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the resulting anion.

Step-by-Step Protocol:

  • To a solution of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

II. Cross-Coupling Reactions at the 6-Position

For cross-coupling reactions, the nitrile at the C-6 position would ideally be replaced by a halogen, typically bromine. The 6-bromo-1-oxo-1,2-dihydroisoquinoline can be synthesized via established methods and then utilized as a versatile precursor for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[7][8] This protocol outlines the coupling of 6-bromo-1-oxo-1,2-dihydroisoquinoline with a boronic acid or ester.

Rationale: This reaction requires a palladium catalyst, often in the form of Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 and a phosphine ligand. The base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • In a reaction vessel, combine 6-bromo-1-oxo-1,2-dihydroisoquinoline (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Purge the reaction mixture with an inert gas (N2 or Ar) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 6-aryl- or 6-heteroaryl-1-oxo-1,2-dihydroisoquinoline.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9] This protocol describes the coupling of 6-bromo-1-oxo-1,2-dihydroisoquinoline with a primary or secondary amine.

Rationale: This reaction relies on a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand such as Xantphos or BINAP, which facilitates the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add 6-bromo-1-oxo-1,2-dihydroisoquinoline (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd2(dba)3 (0.02-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.).

  • Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add anhydrous toluene or 1,4-dioxane (0.1 M).

  • Seal the vessel and purge with an inert gas (N2 or Ar).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 6-amino-substituted isoquinolone.

III. C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules.[10][11] For the 1-oxo-1,2-dihydroisoquinoline scaffold, the C-5 and C-7 positions are potential sites for such transformations.

Protocol 4: Palladium-Catalyzed C-5 Arylation

This protocol is based on directed C-H activation, where a directing group guides the catalyst to a specific C-H bond. For the isoquinolone core, the amide oxygen can act as a directing group to facilitate functionalization at the C-5 position.

Rationale: Transition-metal-catalyzed C-H activation often employs a directing group to achieve regioselectivity. The reaction typically involves a palladium catalyst and an oxidant to regenerate the active catalytic species.

Step-by-Step Protocol:

  • In a pressure tube, combine N-substituted-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (1.0 eq.), the desired aryl iodide (2.0 eq.), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.1 eq.).

  • Add a ligand, for example, 1,10-phenanthroline (0.2 eq.), and a silver salt oxidant like silver carbonate (Ag2CO3, 2.0 eq.).

  • Add a suitable solvent such as 1,2-dichloroethane (DCE) or trifluorotoluene (TFT) (0.1 M).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the C-5 arylated product.

IV. Transformation of the Nitrile Group

The nitrile group at the C-6 position is not merely a placeholder but a versatile functional handle that can be converted into other valuable functionalities.

Protocol 5: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid introduces a key functional group for further derivatization or for its role as a pharmacophore.

Rationale: Acidic or basic hydrolysis can achieve this transformation. Basic hydrolysis is often preferred for substrates that may be sensitive to strong acid.

Step-by-Step Protocol (Basic Hydrolysis):

  • To a solution of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (1.0 eq.) in ethanol or a mixture of ethanol and water, add an excess of aqueous sodium hydroxide (e.g., 6 M NaOH, 10 eq.).

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-48 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid.

  • If no precipitate forms, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Data Presentation

Functionalization Strategy Key Reagents Typical Conditions Expected Product Reference
N-Alkylation Alkyl halide, NaH or Cs2CO3, DMF0 °C to RT, 12-24 hN-Alkyl-1-oxo-1,2-dihydroisoquinoline-6-carbonitrileGeneral procedure
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O80-100 °C, 4-12 h6-Aryl-1-oxo-1,2-dihydroisoquinoline[7][8]
Buchwald-Hartwig Amination Amine, Pd2(dba)3, Xantphos, NaOtBu, Toluene100-120 °C, 12-24 h6-Amino-1-oxo-1,2-dihydroisoquinoline[9]
C-5 Arylation Aryl iodide, Pd(OAc)2, Ag2CO3, DCE120-140 °C, 24-48 h5-Aryl-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile[10]
Nitrile Hydrolysis NaOH (aq), Ethanol/H2OReflux, 12-48 h1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acidGeneral procedure

Visualization of a Key Workflow: Suzuki-Miyaura Coupling

G start Start: 6-Bromo-1-oxo-1,2- dihydroisoquinoline reagents Combine with Arylboronic Acid, Pd(PPh3)4, and K2CO3 in Dioxane/H2O start->reagents degas Degas with N2 or Ar reagents->degas heat Heat to 80-100 °C (4-12 h) degas->heat workup Aqueous Workup and Extraction with Ethyl Acetate heat->workup purify Column Chromatography workup->purify product Product: 6-Aryl-1-oxo-1,2- dihydroisoquinoline purify->product

Conclusion

The 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile scaffold represents a highly promising starting point for the development of novel drug candidates. The functionalization strategies outlined in this document provide a versatile toolkit for medicinal chemists to explore the chemical space around this privileged core. By systematically applying these protocols, researchers can generate diverse libraries of compounds for biological screening, ultimately leading to the identification of new therapeutic agents with improved efficacy and safety profiles.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (URL not provided in search results)
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC - NIH. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]

  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. [Link]

  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review) - ResearchGate. [Link]

  • Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids - MDPI. [Link]

  • Full article: Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides - Taylor & Francis Online. [Link]

  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem. [Link]

  • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones - ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4- - Sci-Hub. [Link]

  • Late-Stage C–H Functionalization of Azines - PMC - PubMed Central. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [Link]

  • Three-Component Synthesis of 1,2-Dihydroisoquinolines - Sci-Hub. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

  • Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines - Beilstein Journals. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Request PDF - ResearchGate. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • 20.7: Chemistry of Nitriles. (URL not provided in search results)
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes | Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). [Link]

Sources

Method

Application Notes & Protocols: Strategic Derivatization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Abstract The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific analogue, 1-Oxo-1,2-dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific analogue, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile , offers multiple reaction handles for chemical diversification, making it a highly valuable starting material for the generation of compound libraries in drug discovery. This guide provides a comprehensive overview of key derivatization techniques for this scaffold, focusing on practical, field-proven protocols for C-C and C-N bond formation, N-alkylation, and strategic manipulation of the 6-cyano moiety. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and justifications for experimental choices to ensure reproducibility and successful implementation by researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of the Isoquinolinone Scaffold

The isoquinolinone framework is a recurring motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. The presence of the lactam functionality, an aromatic carbocycle, and a strategically placed cyano group on 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile provides three distinct zones for chemical modification. This allows for a systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies.

This document outlines robust protocols for the following key transformations:

  • Pre-functionalization: Regioselective halogenation of the carbocyclic ring to enable cross-coupling reactions.

  • C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling for the introduction of aryl, heteroaryl, or vinyl groups.

  • C-N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination to introduce a diverse range of amine functionalities.

  • N-H Functionalization: Selective N-alkylation of the lactam nitrogen.

  • Cyano Group Derivatization: Conversion of the nitrile to carboxylic acids, primary amines, or tetrazoles, significantly altering the molecule's physicochemical properties.

The following sections will provide detailed, actionable protocols designed for immediate use in a research setting.

Preparatory Step: Regioselective Halogenation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry. To utilize these methods, a halide (typically bromine or iodine) must first be installed on the aromatic ring. The electronic nature of the isoquinolinone core directs electrophilic aromatic substitution.

Protocol 2.1: Regioselective Bromination at C-7

Rationale: The electron-donating character of the fused pyridine ring and the lactam nitrogen tends to direct electrophilic substitution to the C-5 and C-7 positions. Steric hindrance can favor substitution at the C-7 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic systems.

Materials:

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into an ice-water slurry.

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until pH ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-bromo-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Protocol 3.1: Suzuki-Miyaura Coupling of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile

Rationale: This protocol utilizes a palladium(0) catalyst, generated in situ, to couple the C-7 position of the isoquinolinone core with various aryl or heteroaryl boronic acids. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A base is required to activate the boronic acid.

Materials:

  • 7-Bromo-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 7-Bromo-1-oxo-1,2-dihydroisoquinoline-6-carbonitrile (1.0 eq), the boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Table 1: Typical Reagents for Suzuki-Miyaura Coupling

ReagentRoleTypical Amount
7-Bromo-isoquinolinoneElectrophile1.0 eq
Boronic AcidNucleophile1.2 - 1.5 eq
Pd(OAc)₂Catalyst Precursor2-5 mol%
Phosphine LigandLigand4-10 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 eq
Dioxane/WaterSolvent4:1 to 10:1 v/v

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2, Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Binding & Deprotonation (R2NH, Base) Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Sources

Application

Topic: A Hierarchical In Vitro Assay Cascade for the Characterization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a Novel Putative PARP Inhibitor

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The discovery of novel small molecule inhibitors targeting key cell...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel small molecule inhibitors targeting key cellular pathways is a cornerstone of modern drug development. This document provides a comprehensive, in-depth guide for the in vitro characterization of "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile". Given the structural motifs common in DNA Damage Response (DDR) inhibitors, we hypothesize that this compound may target Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide presents a logically tiered assay cascade, beginning with direct biochemical target engagement and enzymatic inhibition, and progressing to cell-based assays to confirm cellular activity and functional outcomes. Each protocol is designed to be a self-validating system, with detailed explanations of the scientific rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insight.

Introduction and Scientific Rationale

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1] A critical enzyme family within this network is the Poly(ADP-ribose) Polymerase (PARP) family, particularly PARP1.[2] Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair factors. Inhibition of PARP prevents the repair of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[5] In tumors with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this synthetic lethality leads to targeted cell death, a strategy that has been successfully translated into several approved cancer therapies.[5]

The compound 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile possesses a chemical scaffold with the potential for interaction with the nicotinamide-binding pocket of PARP enzymes. Therefore, a robust and systematic in vitro evaluation is required to validate this hypothesis and characterize its biological activity.

This guide details a hierarchical assay development strategy designed to comprehensively profile the compound from initial target binding to cellular efficacy.

G cluster_0 Assay Development Workflow cluster_1 Biochemical Characterization cluster_2 Cellular Validation Biochemical Assays->Cell-Based Assays Informs Target_Engagement Part 1: Target Engagement Fluorescence Polarization (FP) Determines: Binding Affinity (Kd) Enzyme_Inhibition Part 2: Enzyme Inhibition Luminescent Activity Assay Determines: Potency (IC50) Target_Engagement->Enzyme_Inhibition Confirms Binding Cellular_Target_Engagement Part 3.1: Cellular Target Engagement Western Blot (PAR levels) Confirms: On-target activity in cells Enzyme_Inhibition->Cellular_Target_Engagement Translates to Cellular Context Phenotypic_Assay Part 3.2: Phenotypic Assay γH2AX Staining Measures: Downstream DNA Damage Cellular_Target_Engagement->Phenotypic_Assay Cell_Viability Part 3.3: Cell Viability CellTiter-Glo® Determines: Cytotoxicity (GI50) Phenotypic_Assay->Cell_Viability

Caption: A hierarchical workflow for inhibitor characterization.

Part 1: Biochemical Target Engagement - Fluorescence Polarization (FP) Assay

Scientific Principle: Fluorescence Polarization (FP) is a powerful technique for measuring molecular interactions in solution.[6][7] It is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to the emission of depolarized light when excited with plane-polarized light.[8] When this tracer binds to a much larger protein (e.g., PARP1), its rotational motion is slowed dramatically, resulting in a higher degree of polarization in the emitted light.[9][10] A competitive FP assay is used here: the test compound (1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile) competes with a fluorescently labeled PARP inhibitor (the tracer) for binding to the PARP1 enzyme. A potent competitor will displace the tracer, causing a decrease in the FP signal.[11]

FP_Principle cluster_HighFP High Polarization (Tracer Bound) cluster_LowFP Low Polarization (Tracer Displaced) Tracer_H F PARP_H PARP1 Tracer_H->PARP_H Binding label_H Slow Tumbling Tracer_L F PARP_L PARP1 Compound Cmpd Compound->PARP_L Competition label_L Fast Tumbling

Caption: Principle of the competitive Fluorescence Polarization assay.

Protocol 2.1: Competitive FP Assay for PARP1 Binding

This protocol is designed to determine the binding affinity (as an IC50, which can be converted to a Ki) of the test compound for PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., BPS Bioscience, #80501)

  • FP-labeled PARP inhibitor (Tracer, e.g., PARP1 Olaparib-Fluorescent Probe, BPS Bioscience, #80582)[11]

  • Test Compound: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, dissolved in 100% DMSO

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization[11]

Procedure:

  • Compound Preparation: Prepare a serial dilution series of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions for a 10-point curve.

  • Reagent Preparation:

    • Thaw PARP1 enzyme and tracer on ice.

    • Dilute PARP1 enzyme to the working concentration (e.g., 2 nM) in cold Assay Buffer.

    • Dilute the FP tracer to its working concentration (e.g., 1 nM) in Assay Buffer. Note: The optimal concentrations of enzyme and tracer should be determined empirically via titration experiments.[7]

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of diluted PARP1 enzyme solution to each well.

    • Add 5 µL of Assay Buffer to the "No Inhibitor" (High FP signal) control wells.

    • Add 0.2 µL of each compound dilution to the respective test wells. Add 0.2 µL of DMSO to control wells.

    • Gently mix the plate on an orbital shaker for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted FP tracer to all wells.

    • Add 15 µL of Assay Buffer to "Tracer Only" (Low FP signal) control wells, followed by 5 µL of tracer.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm.

Data Analysis:

  • The raw data will be in millipolarization (mP) units.

  • Normalize the data:

    • Set the average mP value of the "No Inhibitor" control as 100% activity.

    • Set the average mP value of the "Tracer Only" control as 0% activity.

  • Plot the normalized % activity against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Part 2: Biochemical Enzyme Inhibition - Chemiluminescent PARP Activity Assay

Scientific Principle: This assay measures the enzymatic activity of PARP1, which is its ability to catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) onto histone proteins, a process known as PARylation.[3][4] The assay uses biotinylated NAD+ as a substrate. Histones are pre-coated onto a 96-well plate. In the presence of activated DNA, PARP1 incorporates the biotin-labeled ADP-ribose onto the histones. This activity is then detected by adding streptavidin-conjugated horseradish peroxidase (Strep-HRP), which binds to the biotin. Finally, a chemiluminescent HRP substrate is added, and the resulting light output, which is directly proportional to PARP1 activity, is measured.[3][12] An inhibitor will prevent this process, leading to a reduction in the luminescent signal.

PARP_Assay_Principle Histone Histone-Coated Plate Well PARylation PARylation Reaction (Inhibited by Compound) Histone->PARylation PARP1_DNA PARP1 + Activated DNA PARP1_DNA->PARylation Biotin_NAD Biotin-NAD+ Biotin_NAD->PARylation Biotin_PAR Biotinylated PAR chain on Histone PARylation->Biotin_PAR Binding Binding Biotin_PAR->Binding Strep_HRP Streptavidin-HRP Strep_HRP->Binding Substrate Chemiluminescent Substrate Binding->Substrate Light Light Signal (Measured) Substrate->Light

Caption: Workflow of the chemiluminescent PARP1 activity assay.

Protocol 3.1: PARP1 Chemiluminescent Activity Assay

This protocol is adapted from commercially available kits (e.g., BPS Bioscience PARP1 Chemiluminescent Assay Kit) and is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.[3][12]

Materials:

  • Histone-coated 96-well microplate

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate A and B

  • Test Compound in 100% DMSO

  • Luminometer or microplate reader capable of reading chemiluminescence[12]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO as described in Protocol 2.1.

  • Reagent Preparation:

    • Prepare 1x PARP Assay Buffer by diluting the 10x stock.

    • Prepare a Master Mix containing PARP Assay Buffer, PARP Substrate Mixture, and Activated DNA.[12]

    • Thaw PARP1 enzyme on ice and dilute to the working concentration (e.g., 0.33 ng/µL) in 1x PARP Assay Buffer immediately before use.[12]

  • Assay Plate Setup (50 µL final reaction volume):

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the test inhibitor dilution to the appropriate wells.

    • Add 5 µL of a diluent solution (e.g., 10% DMSO in buffer) to the "Positive Control" (100% activity) and "Blank" (0% activity) wells.[13]

    • To initiate the reaction, add 20 µL of diluted PARP1 enzyme to all wells except the "Blank" wells.

    • Add 20 µL of 1x PARP Assay Buffer to the "Blank" wells.[13]

  • Incubation: Incubate the plate at room temperature for 1 hour.[13]

  • Detection:

    • Wash the plate three times with PBST (PBS + 0.05% Tween-20).[12]

    • Dilute Streptavidin-HRP in blocking buffer and add 50 µL to each well. Incubate for 30 minutes at room temperature.[4]

    • Wash the plate three times with PBST.

    • Immediately before reading, mix equal volumes of Chemiluminescent Substrate A and B. Add 100 µL of the mixture to each well.[13]

    • Immediately read the plate in a luminometer.[12]

Data Analysis:

  • Subtract the average luminescence value of the "Blank" wells from all other readings.

  • Normalize the data by setting the "Positive Control" as 100% activity.

  • Plot the normalized % activity against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50.

Part 3: Cell-Based Assays for Functional Characterization

Biochemical assays are essential but do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and metabolism. Therefore, cell-based assays are critical to validate the compound's mechanism of action.[14]

Protocol 4.1: Cellular Target Engagement via Western Blot for PAR Levels

Scientific Principle: A direct way to confirm that the compound inhibits PARP activity within cells is to measure the levels of poly(ADP-ribose) (PAR). Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide, H₂O₂) to strongly activate PARP, followed by treatment with the test compound. Cell lysates are then analyzed by Western blot using an antibody specific for PAR. An effective inhibitor will prevent the H₂O₂-induced increase in PARylation.[15][16]

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium, FBS, and antibiotics

  • Hydrogen Peroxide (H₂O₂)

  • Test Compound in DMSO

  • RIPA or NP-40 Lysis Buffer with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system (e.g., PVDF membranes)

  • Primary Antibodies: Anti-PAR (e.g., Trevigen, #4335-MC-100)[15], Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (e.g., 0.1, 1, 10 µM) for 1 hour. Include a "Vehicle" (DMSO) control.

    • Induce DNA damage by adding H₂O₂ (e.g., 1 mM) for 10 minutes. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer on ice.[17]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-PAR antibody overnight at 4°C.[15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for β-Actin as a loading control.

Data Analysis:

  • Densitometry analysis of the PAR signal (which appears as a smear or high molecular weight bands) relative to the loading control.

  • Compare the PAR signal in compound-treated wells to the H₂O₂-only treated well to demonstrate dose-dependent inhibition of PARP activity.

Protocol 4.2: Phenotypic DNA Damage Assay - γH2AX Immunofluorescence

Scientific Principle: As PARP inhibition leads to the accumulation of DSBs, a key marker for these lesions is the phosphorylation of histone variant H2AX at serine 139, known as γH2AX.[18] This phosphorylation event creates foci at the sites of DNA damage that can be visualized and quantified using immunofluorescence microscopy.[19] An increase in the number of γH2AX foci per cell after treatment with the compound indicates successful downstream functional activity.

Materials:

  • Cells seeded on glass coverslips or in imaging-compatible microplates

  • Test Compound in DMSO

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with a dose-range of the test compound for a longer duration (e.g., 24 hours) to allow for the accumulation of replication-associated DSBs.

  • Immunostaining:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour, protected from light.

    • Wash and mount coverslips using mounting medium containing DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). Analyze at least 100 cells per condition.

Data Analysis:

  • Plot the average number of foci per cell against the compound concentration. A dose-dependent increase in foci confirms the compound's ability to induce DSBs, consistent with the mechanism of PARP inhibition.

Protocol 4.3: Cell Viability Assay - CellTiter-Glo®

Scientific Principle: The final step is to determine the compound's effect on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[20] The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the number of viable cells in culture.[21][22]

Materials:

  • Cells of interest (e.g., both BRCA-proficient and BRCA-deficient cell lines to test for synthetic lethality)

  • White, opaque-walled 96-well or 384-well plates suitable for luminescence

  • Test Compound in DMSO

  • CellTiter-Glo® 2.0 Reagent[22]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of the test compound to the wells. The final DMSO concentration should be kept constant and low (<0.5%).

  • Incubation: Incubate the plates for 72 hours (or a desired time course) in a standard cell culture incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[20]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data, setting the vehicle-treated (DMSO) wells as 100% viability and wells with no cells as 0% viability.

  • Plot the normalized % viability against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).

Assay Validation and Data Summary

For any assay intended to support a drug discovery program, validation is critical to ensure data are reliable and reproducible.[23][24] Key validation parameters should be assessed according to regulatory guidelines (e.g., FDA, ICH).[25][26][27]

Key Validation Parameters:

  • Precision: Intra- and inter-assay variability.

  • Accuracy: Closeness of measured value to the true value.

  • Linearity and Range: The concentration range over which the assay is precise and accurate.

  • Specificity: The ability of the assay to measure the analyte of interest without interference.[26]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Z'-factor: For HTS-compatible assays (FP, Luminescence), a Z' > 0.5 indicates excellent assay quality.

Hypothetical Data Summary Table
Assay TypeMethodTarget Cell LineParameterResult (Hypothetical)
Biochemical Fluorescence PolarizationN/A (Recombinant PARP1)Binding IC5025 nM
Biochemical Chemiluminescent ActivityN/A (Recombinant PARP1)Inhibition IC5015 nM
Cell-Based Western Blot (PAR)HeLaTarget EngagementInhibition at ≥ 100 nM
Cell-Based γH2AX StainingCAPAN-1 (BRCA2 mut)DNA DamageFoci increase at ≥ 100 nM
Cell-Based CellTiter-Glo®CAPAN-1 (BRCA2 mut)Growth Inhibition (GI50)95 nM
Cell-Based CellTiter-Glo®BxPC-3 (BRCA WT)Growth Inhibition (GI50)> 10 µM

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive in vitro characterization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a putative PARP inhibitor. By progressing from direct biochemical binding and inhibition assays to functional cell-based readouts, researchers can build a robust data package to validate the compound's mechanism of action and cellular efficacy. The described protocols, grounded in established methodologies, provide a clear roadmap for advancing novel compounds in the drug discovery pipeline.

References

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • McCoy, M. A., & Gee, K. R. (2003). Analysis of protein-ligand interactions by fluorescence polarization. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.9. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Promega Corporation. (2023). Cell Viability Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Catalog #80551. Retrieved from [Link]

  • Mateo, J., Lord, C. J., & Serra, V. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Annual review of pathology, 17, 395–417. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Catalog #80581. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the most accepted method for cell viability assay?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Catalog #80550. Retrieved from [Link]

  • BMG Labtech. (n.d.). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP14 Chemiluminescent Assay Kit. Catalog #80564. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit Datasheet. Retrieved from [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. Retrieved from [Link]

  • ICE Bioscience. (n.d.). DNA Damage Response Integrated Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • Lincet, H., & L'Orphelin, P. (2020). Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach. Cancers, 12(12), 3605. Available at: [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Sharma, H., et al. (2015). In vitro analysis of PARP inhibitor nanoformulations. International journal of nanomedicine, 10, 4325–4334. Available at: [Link]

  • Marin Biologic Laboratories. (2024). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and.... Retrieved from [Link]

  • Zaremba, T., et al. (2009). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. The Journal of biological chemistry, 284(19), 13117–13125. Available at: [Link]

  • de Souza, C. F., et al. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology letters, 13(6), 4035–4043. Available at: [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • Reineke, L. C., & Lloyd, R. E. (2015). Cytosolic Immunostimulatory DNA Ligands and DNA Damage Activate the Integrated Stress Response, Stress Granule Formation, and Cytokine Production. mBio, 6(2), e02559-14. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

Sources

Method

"1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" as a fluorescent probe synthesis

An in-depth guide to the synthesis and application of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a promising blue-emitting fluorophore for cellular imaging. Introduction: The Isoquinolinone Scaffold as a Privileged Fl...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a promising blue-emitting fluorophore for cellular imaging.

Introduction: The Isoquinolinone Scaffold as a Privileged Fluorophore

The isoquinoline structural motif is a cornerstone in medicinal chemistry and materials science, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] A key derivative, the 1-oxo-1,2-dihydroisoquinoline (or isoquinolinone) core, has garnered significant interest not only for its pharmacological relevance but also for its intrinsic fluorescent properties.[2][3] These heterocyclic systems often exhibit strong fluorescence, typically in the blue region of the visible spectrum, making them attractive scaffolds for the development of novel fluorescent probes.[4][5]

The photophysical characteristics of the isoquinolinone core, such as absorption and emission maxima, fluorescence quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the aromatic ring.[4][5] This tunability is a critical feature for designing probes tailored to specific biological applications. The introduction of a cyano (-C≡N) group, as in 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile , is a strategic choice. The nitrile moiety is a strong electron-withdrawing group that can significantly modulate the electronic structure and photophysical properties of the fluorophore. Furthermore, its rigid, linear structure and potential for bio-orthogonal chemistry make it a valuable functional group in probe design.[6]

This guide provides a comprehensive, field-tested framework for the synthesis, characterization, and application of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a fluorescent probe for live-cell imaging. The protocols are designed for researchers in chemistry, cell biology, and drug development, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

The synthesis of substituted isoquinolinones can be achieved through various palladium-catalyzed cross-coupling strategies.[7][8] The following multi-step protocol is a robust and logical pathway adapted from established methodologies, such as the Sonogashira coupling and subsequent intramolecular cyclization, which are powerful tools for constructing complex heterocyclic systems.[9][10][11]

The proposed pathway begins with a commercially available, appropriately substituted benzene derivative and proceeds through a key palladium-catalyzed alkynylation, followed by cyclization and final installation of the nitrile group.

Overall Synthesis Workflow

A 2-Amino-4-bromobenzoic acid (Starting Material) B Step 1: Sandmeyer Reaction (Diazotization & Iodination) A->B  NaNO₂, HCl, KI   C 4-Bromo-2-iodobenzoic acid B->C D Step 2: Sonogashira Coupling C->D  TMS-acetylene,  Pd(PPh₃)₂Cl₂, CuI, Et₃N   E 4-Bromo-2-((trimethylsilyl)ethynyl)benzoic acid D->E F Step 3: Alkyne Deprotection & Amidation E->F  1. K₂CO₃, MeOH  2. SOCl₂, NH₄OH   G 4-Bromo-2-ethynylbenzamide F->G H Step 4: Intramolecular Cyclization (e.g., Pd-catalyzed) G->H  Pd(OAc)₂, P(o-tol)₃,  DMF   I 6-Bromo-1-oxo-1,2-dihydroisoquinoline H->I J Step 5: Cyanation (e.g., Rosenmund-von Braun) I->J  CuCN, NMP, heat   K 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (Final Product) J->K

Caption: Proposed synthetic pathway for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Detailed Experimental Protocol

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Step 1: Iodination of 2-Amino-4-bromobenzoic acid
  • Rationale: A Sandmeyer-type reaction is employed to replace the amino group with an iodide. Iodine is an excellent leaving group for the subsequent palladium-catalyzed Sonogashira coupling.

  • Reagents:

    Reagent M.W. Amount Moles
    2-Amino-4-bromobenzoic acid 216.02 10.0 g 46.3 mmol
    Hydrochloric acid (conc.) 36.46 20 mL -
    Sodium nitrite (NaNO₂) 69.00 3.5 g 50.7 mmol
    Potassium iodide (KI) 166.00 9.2 g 55.4 mmol
    Deionized water 18.02 150 mL -

    | Dichloromethane (DCM) | 84.93 | 200 mL | - |

  • Procedure:

    • Suspend 2-amino-4-bromobenzoic acid in 50 mL of deionized water and 20 mL of concentrated HCl in a 250 mL flask. Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (3.5 g in 20 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (9.2 g in 80 mL water) and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with dichloromethane (3 x 70 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-iodobenzoic acid .

Step 2: Sonogashira Coupling
  • Rationale: This reaction forms the crucial C-C bond between the aryl iodide and an alkyne.[10][11] A palladium catalyst is used in conjunction with a copper(I) co-catalyst to facilitate the coupling.[12][13] Trimethylsilyl (TMS)-acetylene is used as it prevents self-coupling of the alkyne and the TMS group is easily removed later.

  • Reagents:

    Reagent M.W. Amount Moles
    4-Bromo-2-iodobenzoic acid 326.90 5.0 g 15.3 mmol
    Trimethylsilylacetylene 98.22 2.2 mL 16.1 mmol
    Pd(PPh₃)₂Cl₂ 701.90 268 mg 0.38 mmol
    Copper(I) iodide (CuI) 190.45 73 mg 0.38 mmol
    Triethylamine (Et₃N) 101.19 6.4 mL 45.9 mmol

    | Tetrahydrofuran (THF), anhydrous | 72.11 | 80 mL | - |

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add trimethylsilylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC.

    • Once complete, filter the mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-2-((trimethylsilyl)ethynyl)benzoic acid .

Step 3: Alkyne Deprotection and Amidation
  • Rationale: The TMS protecting group is removed under mild basic conditions. The resulting carboxylic acid is then converted to the primary amide, which is the direct precursor for the isoquinolinone ring.

  • Procedure (Part A - Deprotection):

    • Dissolve the product from Step 2 in methanol (50 mL).

    • Add potassium carbonate (1.5 equivalents) and stir at room temperature for 2 hours.

    • Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate to yield 4-bromo-2-ethynylbenzoic acid.

  • Procedure (Part B - Amidation):

    • Dissolve the deprotected acid in dichloromethane (60 mL) and cool to 0 °C.

    • Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of DMF.

    • Stir for 2 hours at room temperature.

    • Concentrate the mixture to remove excess oxalyl chloride.

    • Re-dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

    • Stir for 1 hour, then extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield 4-Bromo-2-ethynylbenzamide .

Step 4: Intramolecular Cyclization
  • Rationale: A palladium-catalyzed intramolecular reaction closes the ring to form the isoquinolinone core. This is a variation of a Heck-type cyclization where the amide nitrogen attacks the palladium-activated alkyne.[14]

  • Reagents:

    Reagent M.W. Amount Moles
    4-Bromo-2-ethynylbenzamide 224.05 2.0 g 8.9 mmol
    Palladium(II) acetate (Pd(OAc)₂) 224.50 100 mg 0.45 mmol
    Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 271 mg 0.89 mmol
    N,N-Dimethylformamide (DMF) 73.09 40 mL -

    | Potassium carbonate (K₂CO₃) | 138.21 | 2.46 g | 17.8 mmol |

  • Procedure:

    • Combine 4-bromo-2-ethynylbenzamide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ in a flask under an inert atmosphere.

    • Add anhydrous DMF.

    • Heat the mixture to 100-110 °C for 6-8 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, DCM/methanol gradient) to obtain 6-Bromo-1-oxo-1,2-dihydroisoquinoline .

Step 5: Cyanation
  • Rationale: The final step involves converting the aryl bromide to the target nitrile. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic and effective method for this transformation.

  • Reagents:

    Reagent M.W. Amount Moles
    6-Bromo-isoquinolinone 224.05 1.0 g 4.46 mmol
    Copper(I) cyanide (CuCN) 89.56 480 mg 5.35 mmol

    | N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL | - |

  • Procedure:

    • Combine 6-bromo-isoquinolinone and CuCN in a flask under an inert atmosphere.

    • Add NMP and heat the mixture to 180-200 °C for 5-7 hours.

    • Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine.

    • Stir for 30 minutes, then extract the product with ethyl acetate.

    • Wash the organic layer thoroughly with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile .

Part 2: Characterization of the Probe

Structural Confirmation

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₀H₆N₂O).[15]

  • FT-IR Spectroscopy: To identify key functional groups, especially the characteristic nitrile stretch (~2220-2230 cm⁻¹) and the amide carbonyl stretch (~1650-1670 cm⁻¹).

Photophysical Properties
  • Rationale: Characterizing the absorption and emission properties is essential to determine the optimal excitation wavelength and emission filter set for fluorescence microscopy. The quantum yield provides a measure of the probe's fluorescence efficiency.

  • Protocol:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Prepare a series of dilutions (e.g., 1-10 µM) in a relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Absorption: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

    • Emission: Record the fluorescence emission spectrum using a spectrofluorometer, exciting at λ_abs, to determine the wavelength of maximum emission (λ_em).

    • Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Expected Properties: Based on similar isoquinolinone derivatives, a strong absorption in the UV-A to violet range and a blue emission are expected.[4][5]

PropertyExpected ValueSignificance
λ_abs (max)350 - 390 nmOptimal excitation wavelength
λ_em (max)400 - 460 nmEmission color (blue)
Molar Extinction Coeff. (ε)> 10,000 M⁻¹cm⁻¹Brightness of the probe
Quantum Yield (Φ_F)0.20 - 0.80Efficiency of fluorescence emission
Stokes Shift> 40 nmSeparation between excitation and emission, reduces signal overlap

Part 3: Application Protocol for Live-Cell Imaging

This protocol details the use of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a fluorescent stain for visualizing cellular structures, leveraging the tendency of some isoquinolines to accumulate in specific organelles like the nucleus.[4][5]

Live-Cell Imaging Workflow

A 1. Cell Culture (e.g., HeLa cells on glass-bottom dish) B 2. Probe Preparation (Prepare working solution in media) A->B  Grow to 70-80% confluency   C 3. Cell Staining (Incubate cells with probe) B->C  Add probe solution (e.g., 1-5 µM)   D 4. Wash (Remove excess probe) C->D  Incubate 15-30 min at 37°C   E 5. Imaging (Fluorescence Microscopy) D->E  Wash 2x with PBS or fresh media   F 6. Data Analysis E->F  Excite ~370 nm, Emit ~440 nm (DAPI filter set)  

Caption: Workflow for live-cell imaging using the isoquinolinone probe.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture a suitable adherent cell line (e.g., HeLa, A549) on glass-bottom dishes or chamber slides appropriate for high-resolution microscopy.

    • Grow cells to 70-80% confluency in complete culture medium at 37 °C in a humidified 5% CO₂ incubator.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the probe in high-quality, anhydrous DMSO. Store at -20 °C, protected from light.

    • On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final working concentration of 1-10 µM. Vortex briefly to ensure complete mixing.

    • Causality: The working concentration may need optimization. Start with 5 µM and adjust based on signal intensity and cell health. High concentrations can lead to cytotoxicity or aggregation artifacts.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-30 minutes at 37 °C.

    • Causality: Incubation time is a balance between sufficient probe uptake and minimizing stress on the cells.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Immediately proceed to imaging on a fluorescence microscope equipped with a DAPI filter set (e.g., Excitation: 360/40 nm, Emission: 460/50 nm).

    • Acquire images using appropriate exposure times to achieve a good signal-to-noise ratio without photobleaching or phototoxicity.

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Synthesis: Low yield in Sonogashira couplingInactive catalyst, poor quality solvents/reagents, insufficient inert atmosphere.Use fresh, anhydrous solvents. Ensure the reaction is run under a strict inert atmosphere (argon/nitrogen). Use a fresh batch of palladium catalyst.
Synthesis: Incomplete cyclizationInsufficient temperature, catalyst deactivation.Increase reaction temperature slightly (e.g., to 120 °C). Ensure the phosphine ligand is not oxidized.
Imaging: No/Weak fluorescence signalIncorrect filter set, low probe concentration, insufficient incubation, photobleaching.Verify filter specifications match probe's λ_ex/λ_em. Increase probe concentration or incubation time. Use lower excitation light intensity or shorter exposure times.
Imaging: High background fluorescenceIncomplete washing, probe precipitation.Increase the number of wash steps. Ensure the probe is fully dissolved in the medium; if needed, sonicate the stock solution briefly.
Imaging: Signs of cytotoxicity (cell rounding, detachment)Probe concentration is too high, prolonged incubation.Perform a dose-response experiment to find the optimal, non-toxic concentration. Reduce incubation time.

References

  • Mercurio, S., Moni, L., Scarì, G., Manenti, R., Riva, R., & Pennati, R. (2018). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemistrySelect, 3(45), 12845-12850. [Link available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.201802832]
  • Majumdar, K. C., & Chattopadhyay, B. (2007). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Journal of the Indian Chemical Society, 84, 1-4. [Link available at: https://connectjournals.com/00196_14833]
  • Wojtowicz-Krawiec, A., Kaczor, A. A., & Karczmarzyk, Z. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link available at: https://www.mdpi.com/1420-3049/24/22/4070]
  • ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from ResearchGate. [Link available at: https://www.researchgate.
  • PubMed. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link available at: https://pubmed.ncbi.nlm.nih.gov/31717808/]
  • Chander, S., et al. (2020). Synthesis of multi ring-fused imidazo[1,2-a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. Bioorganic Chemistry, 102, 104085. [Link available at: https://pubmed.ncbi.nlm.nih.gov/32738734/]
  • Larock, R. C., & Huang, Q. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Tetrahedron Letters, 43(45), 8159-8162.
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Application

Application Notes &amp; Protocols: A Roadmap for Evaluating 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD). Abstract: The field of targeted protein degradation (TPD) has introduced a paradigm shift in thera...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).

Abstract: The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic development, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to hijack the cell's own ubiquitin-proteasome system (UPS) for selective protein removal.[1][2] A critical bottleneck in expanding this powerful technology is the limited number of well-characterized small molecule ligands for the ~600+ E3 ubiquitin ligases in the human genome.[3][4] The discovery of novel E3 ligase recruiters is paramount to unlocking the full potential of TPD, enabling tissue-specific degradation, and overcoming potential resistance mechanisms.[3][4][5]

This guide provides a comprehensive roadmap for the scientific community, using the novel chemical entity 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a working example. We present a structured workflow, from initial synthesis and biochemical validation to the rational design and cellular evaluation of a candidate PROTAC. These application notes and protocols are designed to empower researchers to investigate any novel scaffold for its potential as a new component in the TPD toolbox.

Section 1: The Principles of Targeted Protein Degradation via PROTACs

Targeted protein degradation leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs are heterobifunctional molecules that orchestrate this process.[2] They are composed of three distinct parts: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]

The mechanism is a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[1]

  • Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme onto accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[1]

  • Recycling: The PROTAC is released after ubiquitination and can engage another POI and E3 ligase, enabling a catalytic mode of action that allows for potent degradation at sub-stoichiometric concentrations.[6]

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation cluster_3 4. PROTAC Recycling POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI E2/Ub PROTAC_recycled PROTAC E3->PROTAC_recycled Release Ub Ub Ub_POI->Ub Poly-Ub Chain Proteasome 26S Proteasome Ub_POI->Proteasome Fragments Peptide Fragments Proteasome->Fragments

Figure 1: Mechanism of Action for a PROTAC.

Section 2: A Strategic Workflow for Novel Ligand Discovery

Evaluating a novel scaffold like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile requires a systematic, multi-stage approach. The goal is to rigorously test the hypothesis that this molecule can function as an E3 ligase ligand and be incorporated into a functional degrader.

Workflow A Part 1: Synthesis & Characterization of Novel Scaffold B Part 2: In Vitro Biophysical Screening (e.g., Thermal Shift Assay) A->B Purity & Identity Confirmed C Part 3: In-Cell Target Engagement (CETSA) B->C Binding Hit Identified D Part 4: Rational Design & Synthesis of Candidate PROTAC C->D Cellular Engagement Confirmed E Part 5: Cellular Degradation Assay (Western Blot) D->E PROTAC Synthesized F DC50 / Dmax Determination E->F Degradation Observed

Figure 2: High-level experimental workflow.

Part 1: Synthesis and Characterization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Objective: To synthesize and purify the novel scaffold and confirm its chemical identity and purity.

Background: The synthesis of isoquinolinone cores is well-documented in medicinal chemistry literature.[7] Routes often involve intramolecular cyclization reactions. For the target molecule, a potential synthetic route could be adapted from established methods for similar substituted isoquinolines.[8][9]

Proposed Synthesis (Hypothetical): A plausible approach could involve the construction of a substituted benzoic acid or benzonitrile precursor, followed by a series of reactions to build the heterocyclic ring and subsequent cyclization to form the 1-oxo-isoquinoline core.

Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d6). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Prepare a dilute solution of the compound and analyze via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₀H₆N₂O).

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to assess the purity of the compound. The purity should ideally be >95% for use in biological assays.

Part 2: In Vitro Screening for E3 Ligase Binding

Objective: To determine if 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile directly binds to common E3 ubiquitin ligases in a purified system.

Background: Several biophysical techniques can quantitatively assess protein-ligand interactions.[][11] For initial screening, the Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is a rapid and cost-effective method.[12][13] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.[12]

Protocol: Thermal Shift Assay (TSA)

Materials:

  • Purified recombinant E3 ligase substrate-binding domains (e.g., Cereblon-DDB1, VHL-ElonginB-ElonginC).

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (test compound) stock solution in DMSO.

  • Known E3 ligase ligand as a positive control (e.g., Pomalidomide for CRBN, VH032 for VHL).

  • DMSO as a negative control.

  • SYPRO Orange dye (5000x stock).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Quantitative PCR (qPCR) instrument capable of fluorescence measurement over a temperature gradient.

Procedure:

  • Prepare Protein-Dye Mix: Dilute the E3 ligase protein to a final concentration of 2 µM and SYPRO Orange dye to 5x in the assay buffer.

  • Compound Plating: In a 96-well qPCR plate, add 1 µL of the test compound, positive control, or DMSO to respective wells. A typical screening concentration for the test compound is 10-50 µM.

  • Add Protein: Dispense 19 µL of the Protein-Dye Mix to each well for a final volume of 20 µL. The final protein concentration will be ~1.9 µM and compound concentration will be 0.5-2.5 µM.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, measuring fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the melting temperature (Tm) for each curve, which is the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO control).

Compound Target E3 Ligase Hypothetical Tm (°C) Hypothetical ΔTm (°C)
DMSO (Vehicle)Cereblon45.20.0
Pomalidomide (10 µM)Cereblon51.5+6.3
Test Compound (20 µM) Cereblon 48.1 +2.9
DMSO (Vehicle)VHL50.10.0
VH032 (10 µM)VHL55.8+5.7
Test Compound (20 µM) VHL 50.3 +0.2

Interpretation: A significant positive ΔTm (typically >2 °C) suggests direct binding. In this hypothetical example, the test compound shows promising interaction with Cereblon.

Part 3: Validating Target Engagement in a Cellular Environment

Objective: To confirm that the test compound can bind to its target E3 ligase within the complex environment of a live cell.

Background: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying in-cell target engagement.[14][15] The principle is similar to TSA: ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.[16][17] The amount of soluble protein remaining after a heat shock is then quantified, typically by Western Blot.[18]

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Materials:

  • Cell line expressing the target E3 ligase (e.g., HEK293T, MM.1S).

  • Test compound and vehicle control (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Primary antibody specific to the target E3 ligase (e.g., anti-CRBN).

  • Secondary HRP-conjugated antibody.

  • Western blot equipment and reagents.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM) or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermocycler and heat each aliquot to a different temperature (e.g., 45 °C to 65 °C in 2 °C increments) for 3 minutes, followed by cooling to 4 °C. One sample should remain at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA or Bradford assay.

    • Load equal amounts of total protein for each temperature point onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a PVDF membrane, and block.

    • Probe with the primary antibody against the target E3 ligase, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein (relative to the non-heated control) against temperature. A rightward shift in the melting curve for the compound-treated cells compared to the DMSO control indicates target engagement.

Part 4: Rational Design and Synthesis of a Candidate PROTAC

Objective: To design and synthesize a PROTAC molecule incorporating the novel isoquinoline scaffold.

Background: PROTAC design is a modular process involving the strategic connection of a POI ligand and an E3 ligase ligand via a chemical linker. The linker is not merely a spacer; its length, composition, and attachment points are critical for fostering a productive ternary complex.[19]

Design Strategy (Hypothetical Scenario):

  • Novel E3 Ligand: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (assuming it is a confirmed CRBN binder from Parts 2 & 3).

  • POI Ligand: JQ1, a well-characterized ligand for the BET bromodomain protein BRD4, a common target for PROTAC development.

  • Linker: A simple polyethylene glycol (PEG) or alkyl chain linker of varying lengths is often used for initial optimization.

  • Attachment Points ("Exit Vectors"): The linker must be attached to a position on each ligand that does not disrupt its binding to its respective protein. For the isoquinoline, a position on the nitrogen or another solvent-exposed part of the ring could be explored. For JQ1, established attachment points are known.

Synthetic Protocol: The synthesis would involve functionalizing the isoquinoline scaffold with a reactive handle (e.g., an amine or alkyne) suitable for coupling with a linker. A corresponding functionalized JQ1-linker piece would be synthesized separately. The final step would be the conjugation of these two pieces, for example, via an amide bond formation or a copper-catalyzed "click" reaction.[19]

Part 5: Evaluating PROTAC-Mediated Protein Degradation

Objective: To determine if the newly synthesized PROTAC can induce the degradation of the target protein (BRD4) in a cellular context.

Background: The definitive test of a PROTAC's function is its ability to reduce the cellular levels of its target protein. Western blotting is the most direct and common method for quantifying this effect.[20] Key parameters derived from this assay are the DC₅₀ (concentration of PROTAC causing 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).[20]

Protocol: Cell-Based Protein Degradation Assay

Materials:

  • A cell line sensitive to BRD4 degradation (e.g., THP-1, 22Rv1).

  • Synthesized PROTAC, JQ1 alone (as a control), and a negative control PROTAC (if available).

  • Cell lysis buffer with protease/phosphatase inhibitors.[21][22]

  • Primary antibodies: anti-BRD4 and an anti-loading control (e.g., anti-GAPDH, anti-Actin).

  • Secondary HRP-conjugated antibody.

  • Western blot equipment and reagents.

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include wells for DMSO (vehicle control) and JQ1 alone.

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blot Analysis:

    • Quantify protein concentration of the lysates.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer to a membrane.

    • Block the membrane and probe with primary antibodies for BRD4 and the loading control.

    • Wash and probe with the appropriate secondary antibody.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity for each lane.

    • Express the normalized BRD4 levels as a percentage of the DMSO-treated control.

    • Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Treatment Concentration Hypothetical % BRD4 Remaining
DMSO-100
JQ11 µM110
PROTAC-Isoquinoline 1 nM95
PROTAC-Isoquinoline 10 nM65
PROTAC-Isoquinoline 100 nM20
PROTAC-Isoquinoline 1 µM10
PROTAC-Isoquinoline 10 µM12

Interpretation: A dose-dependent decrease in BRD4 levels, which is not observed with the JQ1 ligand alone, indicates successful PROTAC-mediated degradation. The hypothetical data above would suggest a potent degrader with a Dₘₐₓ of approximately 90%.

References

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  • Kim, T. K., & Park, S. B. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6515. Retrieved from [Link]

  • Proteolysis targeting chimera. (2023). In Wikipedia. Retrieved from [Link]

  • Fawkes, M., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(8), 889-903. Retrieved from [Link]

  • Ciulli, A. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1278, 437-457. Retrieved from [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2022). MDPI. Retrieved from [Link]

  • Discovery of novel E3 ligands for targeted protein degradation. (2022). Morressier. Retrieved from [Link]

  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. (n.d.). Abbkine. Retrieved from [Link]

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  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. (2023). Methods in Enzymology, 681, 23-39. Retrieved from [Link]

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Method

Application Notes: High-Throughput Screening for Novel PARP Inhibitors Featuring 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Introduction: The Isoquinolinone Scaffold and the Quest for Novel PARP Inhibitors The isoquinolinone core is a well-established pharmacophore in modern drug discovery, forming the backbone of numerous potent enzyme inhib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolinone Scaffold and the Quest for Novel PARP Inhibitors

The isoquinolinone core is a well-established pharmacophore in modern drug discovery, forming the backbone of numerous potent enzyme inhibitors.[1][2][3][4][5][6] This structural motif is particularly prominent in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and genome integrity.[2][3][4][5][6] The compound 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile emerges from this privileged class of molecules, presenting a compelling candidate for investigation as a novel PARP inhibitor.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to characterize the inhibitory potential of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and similar compounds against PARP1. We will delve into the mechanistic rationale, provide detailed, field-proven protocols for biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation.

Scientific Foundation: PARP1, DNA Repair, and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key cellular first responder to DNA damage. It recognizes and binds to DNA single-strand breaks (SSBs), a common form of DNA damage.[7][8] Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[7][9] This PARylation event acts as a scaffold, recruiting other essential DNA repair proteins to the site of damage to execute the base excision repair (BER) pathway.[8][10]

PARP inhibitors exploit a powerful anti-cancer concept known as synthetic lethality . In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] Many cancers, including certain types of breast, ovarian, and prostate cancer, harbor mutations in BRCA genes, rendering their HR pathway deficient.[11][12][13] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can stall replication forks during cell division, leading to the collapse of the fork and the formation of lethal DSBs.

By using a PARP inhibitor, we block the BER pathway. In HR-deficient cancer cells, this simultaneous loss of two major DNA repair pathways is catastrophic, leading to an accumulation of un-repaired DNA damage and subsequent cell death (apoptosis).[12][14] Normal cells, with their functional HR pathway, can tolerate PARP inhibition and repair the resulting DSBs, creating a therapeutic window to selectively kill cancer cells.[14]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mut) ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 ber1 Base Excision Repair (BER) parp1->ber1 Recruits repair machinery hr1 Homologous Recombination (HR) for DSBs parp1->hr1 Unrepaired SSBs become DSBs, repaired by HR survival1 Cell Survival ber1->survival1 SSB Repaired hr1->survival1 parpi1 PARP Inhibitor parpi1->parp1 Blocks BER ssb2 Single-Strand Break (SSB) parp2 PARP1 Activation ssb2->parp2 ber2 Base Excision Repair (BER) parp2->ber2 Primary repair pathway hr2 Defective HR Pathway parp2->hr2 Unrepaired SSBs become DSBs, HR cannot repair apoptosis Apoptosis (Cell Death) hr2->apoptosis parpi2 PARP Inhibitor parpi2->parp2 Blocks BER

Caption: The principle of synthetic lethality with PARP inhibitors.

A Robust High-Throughput Screening Cascade

Identifying and validating a novel inhibitor requires a multi-stage approach to ensure scientific rigor and eliminate false positives. The screening cascade is designed to move from high-throughput, cost-effective primary assays to more complex, physiologically relevant secondary and cell-based assays.

HTS_Workflow start Compound Library (incl. 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile) primary Primary HTS (e.g., FP Binding Assay) Single Concentration start->primary hits Primary Hits primary->hits confirm Hit Confirmation (Fresh Compound Powder) hits->confirm dose Dose-Response Curve (IC50 Determination) confirm->dose ortho Orthogonal Assay (e.g., AlphaScreen Activity Assay) dose->ortho cell_based Cell-Based Assay (e.g., Cell Viability in BRCAmut cells) ortho->cell_based validated_hit Validated Hit for Lead Optimization cell_based->validated_hit

Caption: High-throughput screening cascade for PARP1 inhibitor discovery.

Protocol 1: Primary HTS via Fluorescence Polarization (FP) Competition Assay

This biochemical assay directly measures the binding of a test compound to the PARP1 catalytic domain by monitoring the displacement of a fluorescently labeled tracer. It is a homogeneous, robust, and cost-effective method ideal for primary screening.[15][16]

Principle: A small, fluorescently labeled PARP inhibitor (the "tracer") tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to the much larger PARP1 enzyme, its rotation slows dramatically, and the emitted light remains highly polarized. A test compound that binds to the same site as the tracer will displace it, causing the tracer to tumble freely again and resulting in a decrease in fluorescence polarization.[16]

Materials and Reagents:

Reagent Supplier Purpose
Recombinant Human PARP1 Enzyme BPS Bioscience Target enzyme
PARP1 FP Tracer BPS Bioscience Fluorescent ligand
PARP Assay Buffer BPS Bioscience Optimized buffer system
384-well, low-volume, black plates Greiner Bio-One Assay plates
Test Compound (e.g., 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile) N/A Compound to be screened
Olaparib Selleck Chemicals Positive control inhibitor

| DMSO | Sigma-Aldrich | Compound solvent |

Step-by-Step Protocol:

  • Compound Plating (Dose-Response):

    • Prepare a stock solution of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in 100% DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate. Also plate positive control (Olaparib) and negative control (DMSO) wells.

  • Reagent Preparation:

    • Master Mix: Prepare a master mix containing PARP Assay Buffer and the PARP1 FP Tracer at 2X the final desired concentration.

    • Enzyme Solution: Dilute the recombinant PARP1 enzyme in PARP Assay Buffer to 2X the final desired concentration. Note: The optimal concentrations of tracer and enzyme must be predetermined during assay development by performing saturation binding experiments.

  • Assay Execution:

    • Add 5 µL of the PARP1 enzyme solution to each well of the compound plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

    • Add 5 µL of the Tracer Master Mix to all wells.

    • Centrifuge the plate again.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization (e.g., PHERAstar FSX, BMG LABTECH).

    • Use appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.

    • Record both parallel and perpendicular fluorescence intensity values.

Data Analysis:

  • Calculate Polarization (mP): The instrument software will typically calculate the millipolarization (mP) values.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • mP_sample: mP value of the test compound well.

    • mP_high_control: Average mP of DMSO wells (maximum binding).

    • mP_low_control: Average mP of positive control wells (e.g., high concentration of Olaparib, minimum binding).

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Orthogonal HTS via AlphaScreen® PARP1 Activity Assay

This assay confirms the inhibitory activity of hits from the primary screen by measuring their effect on the enzymatic function of PARP1—specifically, the PARylation of a histone substrate. This orthogonal approach helps eliminate false positives that may bind to PARP1 but do not inhibit its catalytic activity.[17]

Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay.[18] In this setup, a biotinylated histone substrate is captured by Streptavidin-coated Donor beads. PARP1 PARylates the histone. An anti-PAR antibody is then added, which is captured by Protein A-coated Acceptor beads. If PARylation has occurred, the Donor and Acceptor beads are brought into close proximity. When the Donor bead is excited at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of PARP1 will prevent this reaction, leading to a decrease in the AlphaScreen signal.[19][20]

Materials and Reagents:

Reagent Supplier Purpose
Recombinant Human PARP1 Enzyme BPS Bioscience Target enzyme
PARP1 Substrate/Biotin Mix BPS Bioscience Histone substrate & NAD+
AlphaScreen® Reagents PerkinElmer Donor/Acceptor beads, anti-PAR antibody
384-well ProxiPlate PerkinElmer Assay plates
Test Compound (Validated Hits) N/A Compounds for confirmation

| Olaparib | Selleck Chemicals | Positive control inhibitor |

Step-by-Step Protocol:

  • Compound Plating: As described in Protocol 1, plate serial dilutions of hit compounds and controls into a 384-well ProxiPlate.

  • Enzymatic Reaction:

    • Prepare a 2X Master Mix containing PARP1 enzyme and the PARP1 Substrate/Biotin Mix in the appropriate reaction buffer.

    • Add 5 µL of the Master Mix to each well.

    • Centrifuge the plate briefly.

    • Incubate for 60 minutes at room temperature to allow the PARylation reaction to proceed.

  • Detection:

    • Prepare the detection mix by diluting the anti-PAR Acceptor beads and Streptavidin Donor beads in the detection buffer, according to the manufacturer's protocol. Note: This step should be performed under subdued lighting conditions as the beads are light-sensitive.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable microplate reader (e.g., EnVision, PerkinElmer).

Data Analysis:

  • Calculate % Inhibition: % Inhibition = 100 * (1 - [(Signal_sample - Signal_low_control) / (Signal_high_control - Signal_low_control)])

    • Signal_sample: AlphaScreen signal of the test compound well.

    • Signal_high_control: Average signal of DMSO wells (maximum activity).

    • Signal_low_control: Average signal of positive control wells (minimum activity).

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

Protocol 3: Cell-Based Assay for Physiological Relevance

After biochemical confirmation, it is crucial to assess the compound's activity in a cellular context. This protocol measures the selective cytotoxicity of a PARP inhibitor in a cancer cell line with a deficient homologous recombination pathway (e.g., BRCA1-mutant) compared to a wild-type cell line.

Principle: Based on the principle of synthetic lethality, a potent PARP inhibitor should selectively reduce the viability of BRCA-mutant cells while having a minimal effect on BRCA-proficient cells at similar concentrations. Cell viability is measured by quantifying ATP levels, an indicator of metabolically active cells.

Materials and Reagents:

Reagent Supplier Purpose
SUM149PT (BRCA1-mutant) breast cancer cells ATCC HR-deficient cell line
MCF-7 (BRCA wild-type) breast cancer cells ATCC HR-proficient control cell line
Appropriate cell culture media and supplements Gibco Cell growth
384-well, white, clear-bottom tissue culture plates Corning Cell culture and assay
CellTiter-Glo® Luminescent Cell Viability Assay Promega ATP measurement
Test Compound (Confirmed Hits) N/A Compounds for cellular testing

| Olaparib | Selleck Chemicals | Positive control |

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture SUM149PT and MCF-7 cells according to standard protocols.

    • Harvest cells and perform a cell count.

    • Seed the cells into separate 384-well plates at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in culture media.

    • Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

    • Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

Data Analysis:

  • Calculate % Viability: % Viability = 100 * (Luminescence_sample / Luminescence_vehicle_control)

  • Determine GI50: Plot % Viability versus the log of the compound concentration for each cell line. The GI50 (concentration for 50% growth inhibition) can be determined from the resulting dose-response curves. A potent and selective PARP inhibitor will show a significantly lower GI50 value in the SUM149PT (BRCA-mutant) cells compared to the MCF-7 (wild-type) cells.

Hit Validation and Triage: Ensuring Data Integrity

The transition from a primary "hit" to a validated lead compound is a critical process that requires systematic elimination of false positives and artifacts.[21][22][23]

Hit_Validation cluster_counterscreens Counter-Screens & Orthogonal Assays primary_hits Primary HTS Hits reorder Reorder/Resynthesize Fresh Powder primary_hits->reorder confirm_ic50 Confirm IC50 in Primary Assay reorder->confirm_ic50 ortho_assay Orthogonal Assay (e.g., Activity vs. Binding) confirm_ic50->ortho_assay tech_interference Assay Technology Interference Screen (e.g., autofluorescence) confirm_ic50->tech_interference cell_activity Confirm in Cell-Based Assays ortho_assay->cell_activity tech_interference->cell_activity Eliminate artifacts sar Preliminary SAR (Structure-Activity Relationship) cell_activity->sar validated_series Validated Chemical Series sar->validated_series

Caption: A workflow for robust hit validation and triage.

Key Validation Steps:

  • Hit Confirmation: Always re-test initial hits using freshly acquired or synthesized compound powder to rule out issues with compound integrity or purity in the original screening library.[22]

  • Orthogonal Assays: Confirming activity in a mechanistically different assay (e.g., a binding assay vs. an activity assay) provides strong evidence that the compound's effect is on-target.[24]

  • Counter-Screens for Assay Interference: Test compounds for autofluorescence or other properties that may directly interfere with the assay detection technology, leading to false-positive signals.[22]

  • Promiscuity Checks: Use historical screening data or specific counter-screens to identify and deprioritize "Pan-Assay Interference Compounds" (PAINS) that show activity across numerous unrelated assays.[22]

Conclusion

The 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile scaffold represents a promising starting point for the discovery of novel PARP1 inhibitors. By employing a systematic HTS cascade—beginning with a robust biochemical assay like Fluorescence Polarization, followed by confirmation with an orthogonal method such as AlphaScreen, and culminating in validation with mechanism-based cellular assays—researchers can effectively identify and characterize potent and selective inhibitors. This structured, multi-parametric approach ensures high confidence in the resulting hits and provides a solid foundation for subsequent lead optimization and preclinical development.

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Application

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinolinone

An Application Guide for Preclinical Evaluation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Evaluation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] Within this class, 1-oxo-1,2-dihydroisoquinoline derivatives have emerged as promising candidates for drug development, with demonstrated activities including antagonism of the CRTh2 receptor for respiratory diseases and potential anticancer properties.[3][4][5][6]

This document provides a comprehensive guide for the design and execution of preclinical animal studies for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile . While specific biological data for this exact molecule is nascent, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) provides a strong, mechanistically-driven hypothesis for its potential as an anticancer agent.[7] PARP inhibitors represent a clinically validated class of drugs that exploit the concept of synthetic lethality to target tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1 or BRCA2 mutations.[7][8]

This guide is structured to lead researchers from initial compound characterization in vivo to a robust assessment of antitumor efficacy. It emphasizes the rationale behind model selection, the critical importance of pharmacokinetic and tolerability studies, and provides detailed, field-tested protocols for execution. All procedures are designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor, transparency, and reproducibility.[9][10][11]

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Our working hypothesis is that 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile functions as a PARP inhibitor. PARP enzymes, particularly PARP1, are crucial for repairing DNA single-strand breaks (SSBs).[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1/2 or other HR genes, this repair pathway is defective. The cell is unable to repair the DSBs, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells by a PARP inhibitor is a classic example of synthetic lethality.[8]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP-1 Mediated SSB Repair DNA_SSB_1->PARP_1 Primary Path Replication_1 DNA Replication DNA_SSB_1->Replication_1 If unrepaired Viability_1 Cell Viability Maintained PARP_1->Viability_1 DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 HR_Repair_1 Homologous Recombination (BRCA1/2 Active) DSB_1->HR_Repair_1 HR_Repair_1->Viability_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping/ Inhibition DNA_SSB_2->PARP_Blocked PARPi PARP Inhibitor (e.g., Target Compound) PARPi->PARP_Blocked Replication_2 DNA Replication PARP_Blocked->Replication_2 SSBs persist DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 HR_Deficient Defective Homologous Recombination (BRCA1/2 Mutant) DSB_2->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Synthetic Lethality

Figure 1: The principle of synthetic lethality via PARP inhibition.

Preclinical Development Workflow

A logical, phased approach is essential for the preclinical evaluation of a new chemical entity. The workflow begins with determining the compound's behavior and safety profile in vivo, which then informs the design of a robust efficacy study.

G A Phase 1: Pharmacokinetics (PK) Study B Phase 2: Maximum Tolerated Dose (MTD) Study A->B Determines Dosing Frequency & Route C Phase 3: Tumor Xenograft Efficacy Study B->C Determines Highest Safe Dose for Efficacy D Endpoint Analysis: Tumor Growth Inhibition (TGI), Biomarkers, Histopathology C->D Generates Efficacy & Mechanism Data

Figure 2: Phased workflow for preclinical animal model evaluation.

Phase 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in a rodent model. This data is crucial for selecting the appropriate dose, route, and frequency of administration for subsequent efficacy studies.[12]

Model Selection:

  • Species: Wistar or Sprague Dawley rats are often preferred for initial PK studies due to their larger size, which facilitates serial blood sampling from a single animal.[13] Alternatively, mouse strains like C57BL/6 or BALB/c can be used.[14]

  • Justification: Using a standard, well-characterized strain ensures reproducibility and comparability of data. If the efficacy model will be in mice, conducting pilot PK in mice is advisable.

Protocol 1: Rodent Pharmacokinetic (PK) Study
  • Animal Allocation:

    • Acclimate male Wistar rats (220-300g) for at least one week.[13]

    • Assign animals to two groups (n=3-4 per group): Intravenous (IV) and Oral Gavage (PO).

  • Compound Formulation and Dosing:

    • Vehicle Selection: Test the solubility of the compound in common vehicles (e.g., saline, 0.5% methylcellulose, 5% DMSO/5% Cremophor/90% saline). The chosen vehicle must be non-toxic and maintain the compound in solution/suspension.

    • IV Group: Formulate the compound in a suitable IV-compatible vehicle. Dose at a low concentration (e.g., 1-2 mg/kg) via tail vein injection.[13]

    • PO Group: Formulate in a gavage-compatible vehicle. Dose at a higher concentration (e.g., 5-10 mg/kg) via oral gavage.[13]

  • Blood Sample Collection:

    • Collect serial blood samples (approx. 100-200 µL) from each rat via a cannulated jugular vein or other appropriate method at specified time points.[13][15]

    • Place samples into tubes containing an anticoagulant (e.g., EDTA).[13]

Route Dose Time Points (hours post-dose)
IV 1 mg/kg0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
PO 10 mg/kg0.25, 0.5, 1, 2, 4, 8, 24
Table 1: Example blood sampling schedule for a rodent PK study.
  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.[16]

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Half-life.

      • Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Phase 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered chronically without causing dose-limiting toxicity (DLT), defined as >20% body weight loss or other severe clinical signs.

Model Selection:

  • Species: Use the same mouse strain that will be used for the efficacy study (e.g., immunodeficient mice like NOD-SCID or Nude mice if a xenograft model is planned).[17]

  • Justification: MTD can vary between strains, so it is critical to establish it in the specific model system that will be used to test for antitumor activity.

Protocol 2: Maximum Tolerated Dose (MTD) Determination
  • Animal Allocation:

    • Acclimate female Nude mice (6-8 weeks old) for one week.

    • Randomize mice into dose-escalation cohorts (n=3-5 mice per cohort). Include a vehicle-only control group.

  • Dose Escalation and Administration:

    • Based on PK data and in vitro cytotoxicity, select a starting dose.

    • Administer the compound and vehicle daily (or on the planned efficacy schedule) for 14-21 days via the intended route (e.g., oral gavage).

    • Escalate the dose in subsequent cohorts until DLT is observed.

Cohort Dose (mg/kg/day, PO)
1 (Vehicle)0
225
350
4100
5200
Table 2: Example dose-escalation scheme for an MTD study.
  • Monitoring and Endpoints:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • At the end of the study, perform a gross necropsy. Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis to identify any organ-specific toxicities.[16]

Phase 3: Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a single agent in a relevant in vivo cancer model.

Model Selection:

  • Model Type: A cell-line derived xenograft (CDX) model is a robust and well-established starting point.[18]

  • Cell Line: Use a human cancer cell line with a known defect in the homologous recombination pathway. For example, the SUM149PT (breast cancer, BRCA1 mutant) or DLD-1 BRCA2-/- (colorectal cancer) cell lines are excellent choices to test the synthetic lethality hypothesis.[19]

  • Animal Strain: Immunodeficient mice (e.g., NCr-nu/nu or NSG mice) are required to prevent rejection of the human tumor cells.[20]

Protocol 3: Xenograft Tumor Model and Efficacy Assessment
  • Tumor Implantation:

    • Culture the selected cancer cell line (e.g., SUM149PT) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5-10 million cells into the flank of each female Nude mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

Group Treatment Dose & Route Schedule
1Vehicle ControlVehicle Only, PODaily x 21 days
2Test Compound (Low Dose)50% of MTD, PODaily x 21 days
3Test Compound (High Dose)80-100% of MTD, PODaily x 21 days
4Positive ControlOlaparib, 50 mg/kg, PODaily x 21 days
Table 3: Example experimental design for an efficacy study.
  • Treatment and Monitoring:

    • Administer treatments as per the schedule defined in Table 3.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis:

    • Primary Endpoint: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Secondary Endpoints: Compare body weight changes between groups. Plot survival curves if applicable.

    • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups.

Endpoint Analysis: Tissue Collection and Histopathology

Objective: To examine the histological features of tumors and organs to assess treatment effects and potential toxicity.

Protocol 4: Tissue Collection and Histopathological Analysis
  • Tissue Collection:

    • At the study endpoint, euthanize mice according to IACUC-approved guidelines.

    • Perform a gross necropsy.

    • Excise the entire tumor and weigh it.

    • Collect major organs (liver, spleen, kidneys, etc.) as in the MTD study.[16]

  • Tissue Fixation and Processing:

    • Fix a portion of the tumor and each organ in 10% neutral buffered formalin for at least 24 hours.[21] Tissue pieces should be no more than 4mm thick to ensure proper fixation.[21]

    • The remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for biomarker analysis (e.g., Western blotting for PARP activity).

    • After fixation, tissues are processed, embedded in paraffin, and sectioned (typically 4-5 µm thick).[22][23]

  • Staining and Analysis:

    • Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • A board-certified veterinary pathologist should examine the slides to identify features such as necrosis, apoptosis, and cellularity in tumors, and to look for signs of toxicity in organs.[24]

    • Optional: Perform immunohistochemistry (IHC) for biomarkers of interest, such as Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).

Ethical Considerations and Animal Welfare

All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Research should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). The ARRIVE guidelines provide a comprehensive checklist to ensure that studies are planned, executed, and reported with the highest standards of scientific rigor and animal welfare.[25][26]

References

  • Animal Research: Reporting of In Vivo Experiments (ARRIVE). (n.d.). The University of Iowa. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE guidelines. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

  • McCormick, D. L. (2009). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 36(Suppl 1), S3-S13. Retrieved from [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • Kerbel, R. S. (2007). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 394, 217-229. Retrieved from [Link]

  • Norecopa. (2025). ARRIVE Guidelines. Retrieved from [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(15), 3937. Retrieved from [Link]

  • University of Virginia. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved from [Link]

  • Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 7149-7162. Retrieved from [Link]

  • Murai, J., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 13(10), 1465-1477. Retrieved from [Link]

  • Bio-protocol. (2015). Rat pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo efficacy study of PARP inhibitors alone or in combination with TMZ in a HeyA8 xenograft model. Retrieved from [Link]

  • Wang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (91), e51963. Retrieved from [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Histopathology Diagnostics of Tumour Tissue by Microscopy. Retrieved from [Link]

  • Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 347-354. Retrieved from [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved from [Link]

  • Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(6), 1493. Retrieved from [Link]

  • MIT Koch Institute. (n.d.). Suggested Sectioning for Tissues for Submission to the Koch Histology Lab. Retrieved from [Link]

  • Chtcheglova, L. A., et al. (2022). Accelerating Cancer Histopathology Workflows with Chemical Imaging and Machine Learning. Cancer Research, 82(1), 144-157. Retrieved from [Link]

  • University of South Carolina. (n.d.). Histology. Retrieved from [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671. Retrieved from [Link]

  • CRCM. (n.d.). Best practices-Histology. Retrieved from [Link]

  • ResearchGate. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

  • King-Pharm. (n.d.). 1184916-94-6 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. Retrieved from [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5180. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 689-723. Retrieved from [Link]

  • El-Deen, I. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4991. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 25(21), 5048. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1547-1555. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Abstract This document provides a comprehensive guide for the formulation, characterization, and in vivo evaluation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound with potential therapeutic appl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation, characterization, and in vivo evaluation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a heterocyclic compound with potential therapeutic applications. Due to the anticipated poor aqueous solubility of this molecule, this guide emphasizes robust formulation strategies to ensure adequate bioavailability for preclinical in vivo studies. Detailed protocols for formulation development, stability assessment, and a foundational pharmacokinetic study are presented to guide researchers in advancing this compound through the drug development pipeline.

Introduction: The Formulation Challenge

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile represents a novel investigational compound. A significant hurdle in the preclinical development of many heterocyclic compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their true in vivo efficacy and safety profiles.[3][4]

This application note addresses this challenge by providing a systematic approach to developing a suitable formulation for in vivo studies. The core objective is to create a delivery system that enhances the solubility and absorption of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, thereby enabling reliable and reproducible preclinical data.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is the cornerstone of a rational formulation design. While specific experimental data for this exact molecule is not widely available, we can infer likely properties based on its structure and data from similar compounds.

PropertyAnticipated Value/CharacteristicRationale & Implication for Formulation
Molecular Formula C₁₀H₆N₂O[5][6]Provides the exact mass for analytical measurements.
Molecular Weight ~170.17 g/mol [5]Influences diffusion and membrane transport.
Appearance Likely a crystalline solid[7]The solid-state properties will impact dissolution rate.
Aqueous Solubility PoorThe presence of a rigid aromatic core and a non-polar carbonitrile group suggests low affinity for water. This is the primary challenge to overcome.
LogP Moderately HighThe lipophilic nature suggests good membrane permeability if the compound can be brought into solution.
pKa Weakly acidic/neutralThe lactam proton may have a high pKa, suggesting the molecule will be neutral over a wide physiological pH range. Salt formation is unlikely to be a viable solubilization strategy.

Formulation Development Workflow

The goal is to develop a simple, scalable, and stable formulation that is well-tolerated in preclinical animal models. The following workflow is recommended:

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Characterization & Stability A Initial Solubility Assessment (Aqueous Buffers, pH 2-9) B Screening of GRAS Excipients (Co-solvents, Surfactants, Cyclodextrins) A->B C Ternary Phase Diagrams (for complex systems like SEDDS) B->C Proceed with promising excipients D Selection of Lead Formulations (Based on solubility, stability, and anticipated toxicity) C->D E Physicochemical Characterization (Particle size, zeta potential, osmolality) D->E Characterize lead candidates F Short-term Stability Studies (Accelerated conditions) E->F G Final Formulation for In Vivo Studies F->G Select final formulation for in vivo studies

Caption: Formulation Development Workflow for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Protocol: Solubility Screening

Objective: To identify suitable solvents and excipients that can solubilize 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile to a target concentration (e.g., 1-10 mg/mL) for preclinical dosing.

Materials:

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • A selection of "Generally Regarded As Safe" (GRAS) excipients (see table below)

  • HPLC-UV system for quantification

  • Vortex mixer, sonicating bath, orbital shaker

  • pH meter

Procedure:

  • Prepare Stock Solutions of Excipients: Prepare a range of aqueous solutions containing different concentrations of co-solvents, surfactants, and cyclodextrins.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile to a known volume of each vehicle.

    • Incubate the samples at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Table of Suggested Excipients for Screening:

Excipient TypeExamplesRationale
Co-solvents Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Ethanol, Dimethyl Sulfoxide (DMSO)Reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[8]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® RH 40, Solutol® HS 15Form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[9][10]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with drug molecules, where the hydrophobic drug resides in the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior enhances aqueous solubility.[3][4]
Recommended Formulation Approach: A Co-solvent/Surfactant System

For initial in vivo studies, a simple co-solvent/surfactant system is often the most practical approach. A common and generally well-tolerated vehicle for intravenous or oral administration in rodents is a mixture of PEG 400, Polysorbate 80, and saline.

Protocol: Preparation of a 5% DMSO, 40% PEG 400, 5% Polysorbate 80, 50% Saline Formulation

  • In a sterile glass vial, add the required amount of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

  • Add DMSO and vortex until the compound is fully dissolved.

  • Add PEG 400 and vortex to mix.

  • Add Polysorbate 80 and vortex until the solution is homogeneous.

  • Slowly add saline dropwise while vortexing to avoid precipitation.

  • Visually inspect the final solution for any signs of precipitation or immiscibility. The final formulation should be a clear, particle-free solution.

Quality Control and Stability Testing

Ensuring the stability of the formulation is critical for the integrity of in vivo studies.[11][12][13] Stability testing provides confidence that the product will remain safe and effective throughout its shelf life.[12]

G A Prepare Fresh Formulation B Initial Analysis (T=0) - Appearance - pH - HPLC Assay (Purity & Concentration) A->B C Store at Different Conditions - 4°C (Short-term) - 25°C/60% RH (Accelerated) - 40°C/75% RH (Forced Degradation) B->C D Analyze at Time Points (e.g., 1, 2, 4 weeks) C->D E Compare Results to T=0 D->E F Determine Shelf-life and Storage Conditions E->F

Caption: Quality Control and Stability Testing Workflow.

Protocol: Accelerated Stability Study

Objective: To evaluate the short-term stability of the lead formulation and identify potential degradation products.[14]

Materials:

  • Prepared formulation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • Stability chambers set to 4°C, 25°C/60% RH, and 40°C/75% RH

  • HPLC-UV system with a validated stability-indicating method

Procedure:

  • Dispense the formulation into multiple vials.

  • Perform initial analysis (T=0) for appearance, pH, and concentration/purity by HPLC.

  • Place the vials in the different stability chambers.

  • At predetermined time points (e.g., 1, 2, and 4 weeks), pull samples from each condition.

  • Analyze the samples for appearance, pH, and concentration/purity by HPLC.

  • Compare the results to the initial T=0 data. Look for a significant decrease in the parent compound concentration (>5-10%) or the appearance of new peaks in the chromatogram, which would indicate degradation.

Table of Stability Parameters and Acceptance Criteria:

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particles.
pH pH Meter± 0.5 units from the initial value.
Assay (Concentration) HPLC-UV90-110% of the initial concentration.
Purity/Degradants HPLC-UVNo single degradant >0.5%; Total degradants <1.0%.

In Vivo Pharmacokinetic Study Protocol

A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15] This data is crucial for designing subsequent efficacy and toxicology studies.[16][17][18]

G A Animal Acclimatization (e.g., 1 week) B Dose Administration - Intravenous (IV) Group - Oral (PO) Group A->B C Serial Blood Sampling (e.g., via tail vein or saphenous vein) B->C D Plasma Processing (Centrifugation to separate plasma) C->D E Bioanalytical Sample Analysis (LC-MS/MS) D->E F Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) E->F G Determine Key PK Parameters (Cmax, Tmax, AUC, T1/2, Bioavailability) F->G

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol: Single-Dose PK Study in Mice

Objective: To determine the basic pharmacokinetic profile of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile following intravenous and oral administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing formulation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the study. Fast the animals overnight before dosing (for the oral group).

  • Dose Administration:

    • IV Group (n=3-4 mice): Administer the formulation as a single bolus dose via the tail vein (e.g., 1-2 mg/kg).

    • PO Group (n=3-4 mice): Administer the formulation via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at specified time points. A typical sampling schedule is shown in the table below.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine the oral bioavailability (F%).

Table of Dosing and Sampling Schedule:

RouteDose (mg/kg)Time Points for Blood Collection (post-dose)
IV 22 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
PO 1015 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr

Conclusion

The successful in vivo evaluation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is critically dependent on the development of a robust and reliable formulation. This guide provides a systematic, step-by-step approach for researchers to follow, from initial solubility screening to a foundational pharmacokinetic study. By carefully characterizing the compound and applying established formulation principles, scientists can generate high-quality preclinical data to support the continued development of this promising molecule.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.

  • Excipients for Parenterals. Pharma Excipients.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • Stability testing overview for Pharmaceutical products. GMP SOP.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.

  • Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.

  • The Importance of Stability Testing in Pharmaceutical Development. QbD Group.

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia.

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate.

  • Excipients' Attributes Crucial for Parenteral Preparation. Roquette.

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH.

  • In vivo PK / Pharmacokinetic Studies. Sygnature Discovery.

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Semantic Scholar.

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate.

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

  • 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki. Guidechem.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

  • Dihydroisoquinolines. Fisher Scientific.

  • 1184916-94-6 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. King-Pharm.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This resource is designed to provide prac...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This resource is designed to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related isoquinolinone structures. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, focusing on improving reaction yield and purity.

Low or No Yield of the Desired Product

Q1: My reaction to form the isoquinolinone core is resulting in a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in isoquinolinone synthesis can stem from several factors related to the cyclization strategy. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while versatile, often require harsh conditions and are sensitive to substrate electronics.[1][2]

  • Deactivated Aromatic Ring: The cyclization step is often an electrophilic aromatic substitution. If your starting materials contain electron-withdrawing groups on the aromatic ring, this can hinder the reaction.[1]

    • Solution: For reactions like the Bischler-Napieralski, consider using stronger dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1] For other cyclizations, increasing the reaction temperature or using a higher boiling point solvent might be necessary.[1]

  • Inefficient Intermediate Formation: Many isoquinoline syntheses proceed through an iminium ion or a similar reactive intermediate.[1]

    • Solution: Ensure the initial condensation reaction (e.g., between a β-arylethylamine and an aldehyde in the Pictet-Spengler reaction) goes to completion. Using a slight excess of the carbonyl compound can help drive this step.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the cyclization.

    • Solution: If sterics are a likely issue, optimizing the reaction temperature and catalyst may help. In some cases, exploring an alternative synthetic route with less hindered intermediates may be necessary.

Issues with the Cyanation Step

Q2: I am having trouble with the cyanation of my isoquinoline or isoquinolinone precursor. What are some common pitfalls and how can I overcome them?

A2: The introduction of a nitrile group onto an aromatic or heteroaromatic ring can be challenging.[3] Common methods include Sandmeyer reactions, palladium-catalyzed cyanations, and cyanation of N-oxides.[4][5]

  • Inactive Catalyst (for Palladium-Catalyzed Cyanations): The palladium catalyst may be deactivated.

    • Solution: Use a freshly opened bottle of the catalyst or a pre-catalyst that is activated in situ. Ensure proper inert atmosphere techniques to avoid exposure to air and moisture. Screening different ligands can also stabilize the catalyst and promote the reaction.[6]

  • Poor Cyanide Source Reactivity: Some cyanide sources are more reactive than others.

    • Solution: While toxic, sources like KCN or NaCN are often effective.[4][5] A less toxic alternative is Zn(CN)₂.[3] The choice of cyanide source may depend on the specific catalytic system and substrate.

  • Side Reactions: The formation of byproducts can significantly lower the yield.

    • Solution: For cyanations of N-oxides, regioselectivity can be an issue, leading to mixtures of isomers.[4] Careful control of reaction conditions (temperature, solvent, base) is crucial. In some cases, a metal-free approach using trimethylsilyl cyanide (TMSCN) can offer a milder and more selective alternative.[4]

Product Purification Challenges

Q3: I am struggling to purify the final 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile product. What are some effective purification strategies?

A3: The purification of isoquinolinone derivatives can be complicated by their polarity and potential for tautomerization.

  • Recrystallization: This is often a good first step for removing major impurities.

    • Solution: Experiment with different solvent systems. A mixed solvent system, such as isopropanol and water, has been reported to be effective for similar structures.[7]

  • Column Chromatography: For more difficult separations, column chromatography on silica gel is a standard technique.

    • Solution: A gradient elution system is often necessary. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.[8]

Frequently Asked Questions (FAQs)

Q4: What are some modern and potentially higher-yielding alternatives to classical isoquinoline synthesis methods?

A4: Modern synthetic methods often offer milder reaction conditions, broader substrate scope, and improved yields.[2] Transition metal-catalyzed reactions, particularly those using palladium or copper, have become powerful tools for constructing the isoquinoline core.[2] Microwave-assisted organic synthesis can also significantly shorten reaction times and improve yields for reactions like the Pictet-Spengler condensation.[9]

Q5: Are there any one-pot procedures available for synthesizing substituted 1-oxo-1,2-dihydroisoquinolines?

A5: Yes, one-pot tandem reactions can be highly efficient. For example, a one-pot Michael amination followed by lactamization has been successfully used to synthesize 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[8] Such strategies can simplify the workflow and potentially increase overall yield by minimizing intermediate purification steps.

Q6: How can I confirm the structure of my final product?

A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carbonyl (C=O) of the lactam and the nitrile (C≡N) group.

Experimental Protocols

Example Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XantPhos (0.04 equiv), and Zn(CN)₂ (0.6 equiv).

  • Solvent and Base: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous DMAc and i-Pr₂NEt (2.0 equiv).

  • Reaction: Heat the reaction mixture to 85 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is adapted from a published procedure for the cyanation of aromatic bromides and may require modification.[3]

Data Summary Table
Reaction ParameterCondition ACondition BCondition CYield (%)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃/XantPhosCuIVaries
Cyanide Source KCNZn(CN)₂TMSCNVaries
Solvent DMFDMAcAcetonitrileVaries
Temperature (°C) 1008580Varies

This table provides a conceptual comparison of potential reaction conditions. Optimal conditions must be determined experimentally.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low reaction yields.

General Isoquinolinone Synthesis Pathway

Caption: A simplified overview of the synthetic strategy.

References

  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Accessed January 15, 2026.
  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Accessed January 15, 2026.
  • Bilenko, V. A., et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Accessed January 15, 2026.
  • PubMed. The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Accessed January 15, 2026.
  • Guidechem. 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki. Accessed January 15, 2026.
  • NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Accessed January 15, 2026.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Accessed January 15, 2026.
  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Accessed January 15, 2026.
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Accessed January 15, 2026.
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Accessed January 15, 2026.
  • PubMed. Purification and characterization of isoquinoline 1-oxidoreductase from Pseudomonas diminuta 7, a novel molybdenum-containing hydroxylase. Accessed January 15, 2026.
  • Wikipedia.
  • Benchchem.
  • Google Patents. Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline. Accessed January 15, 2026.
  • MDPI. Diastereoselective Synthesis of (–)
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Accessed January 15, 2026.
  • Semantic Scholar.
  • Scientific Update.
  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Accessed January 15, 2026.
  • Synblock. CAS 18029-60-2 | 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile. Accessed January 15, 2026.
  • NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Accessed January 15, 2026.

Sources

Optimization

Technical Support Center: Purification of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Welcome to the technical support center for the purification of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the purification of this and related isoquinolinone derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, focusing on the two primary methods: recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Q1: My 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile will not dissolve in any single solvent I've tried for recrystallization. What should I do?

A1: This is a common challenge with polar, heterocyclic compounds. The key is to use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the precipitate, followed by slow cooling, should induce crystallization.

  • Recommended Solvent Pairs:

    • Methanol/Water

    • Ethanol/Water

    • Acetone/Hexane

    • Dichloromethane/Hexane

Q2: I've managed to dissolve my compound, but it "oils out" upon cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are several troubleshooting steps:

  • Slow Down the Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, adding a single crystal to the cooled solution can initiate crystallization.

  • Reduce the Solvent Volume: You may have used too much of the "good" solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

A3: Low yield can be attributed to several factors:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should have high solubility for your compound when hot and low solubility when cold. If your compound is still significantly soluble in the cold solvent, you will lose a substantial amount in the mother liquor. Consider a different solvent or solvent pair.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

Problem Potential Cause Suggested Solution
Compound does not crystallize- Solution is not saturated.- Inappropriate solvent.- Evaporate some solvent.- Try a different solvent or a solvent pair.- Scratch the flask or add a seed crystal.
Oiling out- Cooling is too rapid.- Solution is supersaturated.- Melting point of the compound is below the boiling point of the solvent.- Allow for slow cooling.- Use less solvent.- Choose a lower-boiling point solvent.
Low yield- Compound is too soluble in cold solvent.- Too much solvent was used.- Select a solvent with a greater solubility difference at high and low temperatures.- Use the minimum amount of hot solvent.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Q1: I'm not getting good separation of my 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile from its impurities on a silica gel column. What solvent system should I use?

A1: The choice of eluent is critical. For isoquinolinone derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate, as this generally provides the best separation on a column.[1]

  • Suggested Starting Solvent Systems (to be optimized with TLC):

    • Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1)

    • Dichloromethane:Methanol (for more polar compounds, e.g., starting from 99:1 to 95:5)

Q2: My compound is streaking or tailing on the column. What is causing this and how can I improve the peak shape?

A2: Streaking or tailing is often due to strong interactions between your compound and the acidic silica gel stationary phase.[1] The basic nitrogen of the isoquinolinone ring can interact strongly with the acidic silanol groups.

  • Solution: Add a small amount of a basic modifier to your mobile phase. For example, adding 0.1-1% triethylamine (Et3N) can neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.[1]

Q3: My crude product has poor solubility in the chromatography eluent. How can I load it onto the column effectively?

A3: If your compound is not readily soluble in the mobile phase, you should use a "dry loading" technique.[1]

  • Dry Loading Protocol:

    • Dissolve your crude 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

Q4: I am concerned about the stability of the nitrile group during purification. Are there any conditions I should avoid?

A4: The nitrile group is generally stable under standard chromatographic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during purification and workup.

Problem Potential Cause Suggested Solution
Poor separation- Inappropriate mobile phase polarity.- Optimize the solvent system using TLC (aim for Rf of 0.25-0.35).[1]- Consider using a gradient elution.
Streaking/Tailing- Strong interaction with acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1]
Compound insolubility- Poor solubility in the mobile phase.- Use the dry loading technique.[1]
Potential for degradation- Hydrolysis of the nitrile group.- Avoid strongly acidic or basic conditions during purification and workup.

Experimental Protocols

The following are generalized protocols. You may need to adapt them based on the specific nature of your impurities and the scale of your purification.

Protocol 1: Recrystallization using a Solvent Pair (Methanol/Water)
  • Place the crude 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in an Erlenmeyer flask.

  • Add the minimum amount of hot methanol to completely dissolve the solid.

  • While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for your separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Load your sample onto the column using either the wet or dry loading method.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_recrystal Pure Crystals recrystallization->pure_recrystal mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor pure_column Pure Fractions column->pure_column impure_fractions Impure Fractions column->impure_fractions repurify Repurify impure_fractions->repurify repurify->column Re-column

Caption: General purification workflow for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oils Oils form? crystals->oils No success Success! crystals->success Yes fail Troubleshoot oils->fail No slow_cool Cool slower oils->slow_cool Yes add_seed Add seed crystal fail->add_seed change_solvent Change solvent fail->change_solvent slow_cool->cool add_seed->cool

Caption: Decision-making process for troubleshooting recrystallization.

References

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. [Link]

  • MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • MDPI. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. [Link]

  • PubMed. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. [Link]

  • Google Patents. (1998).
  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • Google Patents. (2000). Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • ResearchGate. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. [Link]

  • PubMed. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. [Link]

  • PubChem. (2025). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. [Link]

  • Google Patents. (2016).
  • Google APIs. (2024). (12) United States Patent. [Link]

  • ResearchGate. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF. [Link]

  • Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and Byproduct Identification

Welcome to the Technical Support Center for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, acti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related isoquinolinone scaffolds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and identify unknown byproducts.

Section 1: Frequently Asked Questions (FAQs) in Isoquinolinone Synthesis

This section addresses common issues that may arise during the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and similar heterocyclic compounds.

Q1: My reaction yield for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is the most effective way to address this issue.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Ensure that your reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially when using moisture-sensitive reagents like those in a Bischler-Napieralski reaction.[1][2]

  • Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallics or strong acids/bases, are sensitive to air and moisture. If your synthetic route involves such reagents, it is crucial to employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and consequently, lower yields. Ensure that your stirring is adequate for the scale and viscosity of your reaction mixture.

Q2: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What could these be?

A2: The presence of multiple spots on a TLC plate is a clear indication of a mixture of compounds. These could be unreacted starting materials, reaction intermediates, or various byproducts. For the synthesis of a substituted isoquinolinone like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, common possibilities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reactants.

  • Intermediates: Depending on the synthetic route, stable intermediates may be present. For example, in a Bischler-Napieralski type synthesis, the acyclic amide precursor may be observed.[2]

  • Byproducts from Side Reactions: These are new compounds formed through alternative reaction pathways. Common side reactions in isoquinoline synthesis include polymerization, hydrolysis of the nitrile group, or rearrangements.

  • Degradation Products: The desired product might be unstable under the reaction or workup conditions and could decompose over time. Monitoring the reaction by TLC or LC-MS at different time points can help identify if product degradation is occurring.

Q3: The purification of my final product, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, is proving to be difficult. What are some effective purification strategies?

A3: Purification challenges often arise when the desired product has similar polarity to the byproducts or starting materials. Here are some strategies to consider:

  • Column Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems to achieve better separation on TLC before scaling up to a column. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can sometimes improve separation.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be effective.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. If your solid "oils out," it means the melting point of your solid is lower than the boiling point of the solvent, and you should try adding more solvent or using a different solvent system.[3]

  • Preparative TLC or HPLC: For small-scale purifications or when dealing with very closely related compounds, preparative TLC or HPLC can provide high purity samples.

Q4: I am consistently observing a significant amount of unreacted starting material. How can I push the reaction towards completion?

A4: Incomplete conversion is a frequent issue. Here are some approaches to drive the reaction forward:

  • Increase Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to see if conversion improves.

  • Increase Temperature: For many reactions, increasing the temperature can enhance the reaction rate. However, be cautious as this can also lead to the formation of degradation products.

  • Add Excess Reagent: Using a stoichiometric excess of one of the reactants can help drive the equilibrium towards the product side. This is particularly useful if one of the starting materials is inexpensive and easily removable after the reaction.

  • Catalyst Deactivation: If your reaction uses a catalyst, it may be deactivating over time. In such cases, adding fresh catalyst or using a more robust catalyst might be necessary.

  • Removal of a Byproduct: If the reaction is reversible and produces a small molecule byproduct (e.g., water), its removal can shift the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus for water removal or by adding a dehydrating agent.

Section 2: Troubleshooting Guide: A Systematic Approach to Byproduct Identification

A crucial aspect of optimizing any chemical synthesis is the ability to identify unwanted byproducts. This section provides a step-by-step guide to characterizing these impurities in the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Step 1: Initial Characterization of the Crude Product

Before extensive analysis, a preliminary assessment of the crude reaction mixture is essential.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system.

  • Visualization: Visualize the separated spots using a UV lamp (254 nm and/or 365 nm) and/or a chemical stain (e.g., potassium permanganate or iodine).

  • Analysis: Note the number of spots and their respective Rf values. Compare them to the spots of your starting materials.

Step 2: Analysis of Spectroscopic Data

Modern spectroscopic techniques are indispensable for structural elucidation.[4][5]

  • NMR Sample: Dissolve 5-10 mg of the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • LC-MS Sample: Prepare a dilute solution of the crude product in a high-purity solvent like methanol or acetonitrile.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons in a molecule. Look for unexpected signals that do not correspond to your starting material or product. The integration of these signals can give an estimate of the relative amounts of the different species.

  • Mass Spectrometry (MS): LC-MS will provide the molecular weights of the components in your mixture. This is a powerful tool for quickly identifying potential byproduct structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[5]

Potential Byproduct Class Plausible Cause Expected Mass (relative to product) Key ¹H NMR Signals to Look For
Unreacted Starting Material(s)Incomplete reactionVariesSignals corresponding to the precursors
Hydrolyzed Nitrile (Carboxylic Acid or Amide)Presence of water during reaction or workup+18 (acid), +18 (amide)Broad singlet for -COOH, two broad singlets for -CONH₂
Dimerized or Polymerized ProductsHigh concentration, high temperatureMultiple of product or starting material massComplex, broad signals in the aromatic and aliphatic regions
Over-reduced/Over-oxidized SpeciesHarsh reducing/oxidizing conditions+/- 2 or more mass unitsDisappearance of double bonds, changes in aromatic signals
Isomeric ProductsNon-regioselective cyclizationSame as productDifferent chemical shifts and coupling patterns in the aromatic region
Step 3: Plausible Byproduct Structures and Formation Mechanisms

While the exact synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is not widely published, we can postulate a plausible synthetic route based on common methods for isoquinolinone synthesis, such as a modern variation of the Bischler-Napieralski reaction or a transition-metal-catalyzed cyclization.[2][6] A likely precursor would be a suitably substituted β-phenylethylamide.

A plausible synthetic approach could involve the cyclization of a precursor like N-formyl-2-(4-cyanophenyl)ethanamine. The following diagram illustrates this proposed reaction and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions precursor N-formyl-2-(4-cyanophenyl)ethanamine intermediate Intermediate (e.g., Nitrilium ion) precursor->intermediate Dehydrating Agent (e.g., POCl₃) byproduct1 Hydrolyzed Precursor (Carboxylic Acid) precursor->byproduct1 H₂O byproduct3 Polymer precursor->byproduct3 High Temp. product 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile intermediate->product Intramolecular Cyclization byproduct2 Styrene Derivative (Retro-Ritter) intermediate->byproduct2 Elimination G start Reaction Issue Observed low_yield Low Yield start->low_yield impurity Impurity Detected (TLC/NMR/MS) start->impurity check_conditions Review Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions check_reagents Verify Reagent/Solvent Purity low_yield->check_reagents characterize Characterize Byproduct (NMR, MS) impurity->characterize optimize Systematically Optimize Conditions check_conditions->optimize check_reagents->optimize propose_structure Propose Plausible Structure characterize->propose_structure identify_mechanism Identify Formation Mechanism propose_structure->identify_mechanism modify_reaction Modify Reaction to Minimize Byproduct identify_mechanism->modify_reaction

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" and other poorly soluble compounds in biological assays. Our goal is to equip you with the expertise to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Challenge of Poor Solubility

Compounds like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, with their rigid, planar structures, often exhibit low aqueous solubility. This presents a significant hurdle in biological assays, as the compound must be fully dissolved to accurately determine its activity.[1][2][3] Undissolved particles can lead to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1][3] This guide will walk you through a systematic approach to tackle these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for non-aqueous soluble compounds.[2] It is crucial to prepare a high-concentration stock solution, typically in the range of 10-30 mM, from which working solutions can be prepared by dilution.[3]

Q2: I observed precipitation when diluting my DMSO stock solution into aqueous assay buffer. What should I do?

A: This is a common issue known as "compound crashing out." Several strategies can address this:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[4] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[4]

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[5][6][7] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[5][8]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[4]

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

start Compound Precipitation Observed step1 Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) start->step1 q1 Precipitation Resolved? step1->q1 step2 Lower Final Compound Concentration q1->step2 No end_success Proceed with Assay q1->end_success Yes q2 Precipitation Resolved? step2->q2 step3 Increase Final DMSO % (Validate Assay Tolerance) q2->step3 No q2->end_success Yes q3 Precipitation Resolved? step3->q3 step4 Brief Sonication q3->step4 No q3->end_success Yes q4 Precipitation Resolved? step4->q4 q4->end_success Yes end_fail Consider Alternative Solubilization q4->end_fail No

Caption: A decision tree for addressing compound precipitation in assays.

Q3: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][3] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency (Higher IC50/EC50): The apparent potency of your compound will be lower than its true value.

  • Inaccurate SAR: You may incorrectly discard a potent compound or series due to misleading data.

  • Poor Reproducibility: The amount of compound that dissolves can vary between experiments, leading to inconsistent results.

Q4: What are the best practices for preparing and storing stock solutions of poorly soluble compounds?

A: Proper handling of stock solutions is critical for reproducible results.

  • Accurate Weighing and Dissolution: Use a precise analytical balance for weighing your compound.[9][10] Ensure the compound is fully dissolved in the solvent before making any dilutions. Gentle warming or vortexing can aid dissolution.[9][11]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[8]

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[9]

Troubleshooting Guides

Guide 1: DMSO Toxicity and Solvent Tolerance in Cell-Based Assays

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[5][7][12] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Experimental Protocol: Determining DMSO Tolerance

  • Cell Seeding: Seed your cells in a multi-well plate at the density used for your primary assay.

  • DMSO Titration: Prepare a serial dilution of DMSO in your cell culture medium. Typical final concentrations to test range from 0.1% to 5%. Include a "medium only" control.

  • Incubation: Replace the medium in your cell plate with the DMSO-containing medium and incubate for the same duration as your compound treatment.

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of DMSO on cell health.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability (typically >90% viability).

Data Presentation: Example DMSO Tolerance Data

Cell LineDMSO ConcentrationCell Viability (%)
HEK2930.1%98 ± 3
HEK2930.5%95 ± 4
HEK2931.0%88 ± 5
HEK2932.5%65 ± 7
HEK2935.0%30 ± 6
Guide 2: Alternative Solubilization Strategies

If you continue to face solubility issues or if your assay is sensitive to DMSO, consider these alternative approaches.

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, forming inclusion complexes that are more water-soluble.[13][14][15][16][]

Experimental Protocol: Using Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[13][14]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Complexation: Add your compound (either neat or as a concentrated DMSO stock) to the cyclodextrin solution and mix thoroughly. Sonication or gentle heating may improve complexation.

  • Assay: Use the resulting solution in your biological assay.

2. pH Modification

The solubility of ionizable compounds can be significantly influenced by pH.[18][19][20][21] For a compound like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, which contains a weakly acidic N-H proton and a nitrile group that can be hydrolyzed to a carboxylic acid, its charge state can be altered by pH.

Workflow for pH Optimization

start Determine pKa of Compound step1 Prepare Buffers at a Range of pH Values (e.g., pH 5.0, 6.0, 7.4, 8.0) start->step1 step2 Attempt to Dissolve Compound in Each Buffer step1->step2 q1 Is Solubility Improved at a Specific pH? step2->q1 step3 Validate Assay Performance at Optimal pH q1->step3 Yes end_fail Consider Other Solubilization Methods q1->end_fail No end_success Use pH-Modified Buffer for Assay step3->end_success

Caption: A workflow for investigating pH-dependent solubility.

3. Co-solvents

In some cases, using a co-solvent system can improve solubility.[22] Common co-solvents include ethanol, polyethylene glycol (PEG), and glycerol.[2][8] It is crucial to perform a solvent tolerance test for any co-solvent, similar to the protocol described for DMSO.

Conclusion

Successfully navigating the solubility challenges of compounds like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is essential for generating reliable and reproducible data in biological assays. By systematically evaluating solvent systems, optimizing dilution protocols, and exploring alternative solubilization strategies, researchers can unlock the true biological activity of these promising molecules.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Effect of pH on drugs absorption and solubility. YouTube. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Effect of pH on Protein Solubility. UW-Madison Demonstration Lab. [Link]

  • What is the relationship between solubility and pH? Quora. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Welcome to the technical support center for the synthesis and optimization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Drawing from established principles in transition-metal catalysis and reaction optimization, this document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help streamline your synthetic efforts.

The isoquinolinone core is a key structural unit in many biologically active molecules and natural products.[1] The synthesis of specifically substituted derivatives like the 6-cyano variant often relies on modern catalytic methods, such as palladium-catalyzed intramolecular cyclizations, which offer a powerful and modular approach but can present unique optimization challenges.[2] This guide will focus on a common and effective strategy: an intramolecular Heck reaction of a substituted N-acryloyl-2-bromoaniline precursor.

Core Synthetic Strategy: Intramolecular Heck Cyclization

A robust and frequently employed method for constructing the 1-oxo-1,2-dihydroisoquinoline core involves the palladium-catalyzed intramolecular cyclization of an N-acyl-2-haloaniline derivative. This approach is highly convergent, allowing for the late-stage formation of the heterocyclic ring.

The general workflow is as follows:

  • Amide Formation: Coupling of a substituted 2-bromoaniline with an activated acrylic acid derivative (e.g., acryloyl chloride) to form the Heck precursor.

  • Intramolecular Heck Reaction: Palladium(0)-catalyzed cyclization of the precursor to form the target isoquinolinone. This is the critical, and often most challenging, step.

A Starting Materials (4-Amino-3-bromobenzonitrile & Acryloyl Chloride) B Step 1: Amide Formation (Precursor Synthesis) A->B Base (e.g., Pyridine) C Heck Precursor (N-(2-bromo-4-cyanophenyl)acrylamide) B->C D Step 2: Pd-Catalyzed Intramolecular Heck Cyclization C->D Pd Catalyst, Ligand, Base E Crude Product D->E F Purification (Column Chromatography / Recrystallization) E->F G Final Product (1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile) F->G

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the critical intramolecular Heck cyclization step.

Q1: My Heck reaction has stalled or shows very low conversion to the product. What are the common causes and how can I fix it?

A1: Low or no conversion in a palladium-catalyzed reaction is a common issue that can typically be traced back to the catalyst's activity, the reagents' purity, or the reaction conditions.

  • Cause 1: Inactive Catalyst System: The catalytically active species is a Pd(0) complex. If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] This reduction can sometimes be inefficient.

    • Solution A (Change Precatalyst): Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that readily generates the active Pd(0) species.[4]

    • Solution B (Optimize Ligand): The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can stabilize the Pd(0) center and accelerate the oxidative addition step, which is often rate-limiting.[3][5] Screen a panel of ligands to find the optimal one for your specific substrate.

    • Solution C (Check Reagent Purity): Ensure your phosphine ligand has not oxidized. Store ligands under an inert atmosphere and use freshly opened bottles when possible.

  • Cause 2: Poor Reagent Quality & Inertness: Palladium-catalyzed reactions are highly sensitive to oxygen and water.[3]

    • Solution: Ensure all solvents are anhydrous and reagents are dry. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Degas the solvent by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Cause 3: Suboptimal Base or Temperature: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle (β-hydride elimination followed by reductive elimination). The reaction may also have a high activation energy.

    • Solution: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃) or DBU can have a profound effect. If the reaction is sluggish at a certain temperature (e.g., 80 °C in DMF), incrementally increase it to 100-120 °C. Be aware that higher temperatures can sometimes lead to catalyst decomposition or side reactions.[4]

Q2: I'm observing significant formation of a de-brominated starting material and other impurities instead of my desired product.

A2: The formation of side products points to competing reaction pathways. De-bromination (hydrodehalogenation) is a known side reaction in Heck couplings.

  • Cause 1: Reductive De-bromination: This occurs when the organopalladium intermediate reacts with a hydride source in the system before it can cyclize.

    • Solution A (Choice of Base/Solvent): Triethylamine can sometimes be a source of hydrides. Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ may reduce this side reaction. Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can also interfere. Consider switching to a more robust solvent like dioxane or toluene.[5]

    • Solution B (Additives): The addition of certain additives can suppress side reactions. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve reaction efficiency and minimize byproducts.

  • Cause 2: Intermolecular Reaction: If the concentration is too high, the reactive intermediate may react with another molecule of starting material (intermolecularly) rather than with the alkene on its own tail (intramolecularly).

    • Solution: Run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture at temperature using a syringe pump.

Q3: The reaction works, but my yields are inconsistent across different batches. What should I standardize?

A3: Inconsistent yields are almost always due to subtle variations in procedure or reagent quality.

  • Cause 1: Reagent Stoichiometry and Quality:

    • Solution: Precisely weigh all solid reagents, especially the catalyst and ligand. Use a consistent source and lot for all chemicals if possible. Always use freshly distilled or anhydrous grade solvents.

  • Cause 2: Reaction Setup and Atmosphere:

    • Solution: Standardize your inerting procedure. Ensure the time and method of degassing are identical for each run. Use a positive pressure of inert gas throughout the reaction. Ensure stirring is consistent and efficient to maintain a homogeneous mixture and uniform heating.

  • Cause 3: Temperature Control:

    • Solution: Use a temperature-controlled heating mantle or oil bath with a thermocouple to ensure the internal reaction temperature is accurate and stable. A 5-10 °C difference can significantly impact reaction rate and catalyst stability.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Part A: Synthesis of N-(2-bromo-4-cyanophenyl)acrylamide (Heck Precursor)

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-amino-3-bromobenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid by recrystallization or flash column chromatography to yield the pure precursor.

Part B: Intramolecular Heck Cyclization

  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., PPh₃, 4 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe, followed by the Heck precursor, N-(2-bromo-4-cyanophenyl)acrylamide (1.0 eq).

  • Degas the resulting mixture by sparging with argon for 20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Data Presentation: Condition Optimization

The following table summarizes a typical optimization study for the critical Heck cyclization step.

EntryPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10065
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)DMF10072
3Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF10078
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane11085
5Pd(OAc)₂ (2)PPh₃ (4)NEt₃ (3)DMF10045*

*Significant de-bromination of starting material observed.

Visualization of Key Processes
Troubleshooting Decision Tree

This diagram outlines a logical sequence for troubleshooting a failing Heck reaction.

G start Low / No Conversion check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents side_products Side Products Observed (e.g., De-bromination) start->side_products screen_catalyst Screen Pd Source & Ligands check_reagents->screen_catalyst If reagents are pure optimize_conditions Optimize Base, Solvent, & Temperature screen_catalyst->optimize_conditions If still no improvement success Reaction Successful optimize_conditions->success change_base Change Base (e.g., from NEt3 to K2CO3) side_products->change_base high_dilution Use High Dilution Conditions change_base->high_dilution high_dilution->success

Caption: A decision tree for troubleshooting the intramolecular Heck reaction.

Simplified Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed intramolecular Heck reaction.

HeckCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R-Br pd_intermediate R-Pd(II)-Br(L₂) ox_add->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion cyclized_pd Cyclized Pd(II) Intermediate migratory_insertion->cyclized_pd beta_hydride β-Hydride Elimination cyclized_pd->beta_hydride product_complex Product + H-Pd(II)-Br(L₂) beta_hydride->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim Base reductive_elim->pd0 - H-Base⁺Br⁻

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

References
  • D. A. Watson, et al. "Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones." Org. Lett., vol. 7, no. 1, 2005, pp. 147-150, [Link].

  • J. T. Link. "The Intramolecular Heck Reaction." Organic Reactions, 2002, [Link].

  • X. Huang, et al. "The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 23, 2017, pp. 5176-5181, [Link].

Sources

Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This valuable heterocyclic scaffold is a key intermediate in medicinal chemistry, and its successful synthesis requires careful control over reaction conditions to prevent common pitfalls.[1] Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common modern synthetic routes to prepare the 1-oxo-1,2-dihydroisoquinoline (isoquinolone) core structure?

A1: While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for isoquinoline synthesis, modern approaches for constructing the substituted isoquinolone core often rely on transition-metal catalysis.[2][3] Palladium-catalyzed reactions are particularly prevalent, typically involving the C-H activation and annulation of a substituted benzamide with an alkyne.[4][5][6] These methods offer high regioselectivity and functional group tolerance, which are critical for complex molecule synthesis.

Q2: I'm planning the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. What is the most critical challenge I should anticipate?

A2: The primary challenge is the stability of the C6-nitrile group. The nitrile functional group is susceptible to hydrolysis, converting it to a carboxylic acid or an amide, under either acidic or basic conditions, especially at elevated temperatures.[7][8][9] Since many isoquinolone syntheses require heat, maintaining strictly neutral and anhydrous conditions is paramount to preserving the nitrile and achieving a high yield of the desired product.

Q3: My reaction yields are consistently low. What are the first parameters I should investigate?

A3: For low-yielding reactions, systematically evaluate the following:

  • Purity of Reagents and Solvents: Ensure starting materials are pure and solvents are anhydrous. Trace amounts of water can initiate hydrolysis of the nitrile group or interfere with the catalyst.

  • Catalyst Activity: If using a palladium-catalyzed route, ensure the catalyst has not been deactivated. Consider using a fresh batch or a different palladium source/ligand combination.[10][11]

  • Atmosphere Control: Reactions involving organometallic catalysts are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Overheating can lead to thermal decomposition of starting materials or products and promote side reactions. Precisely control the reaction temperature.

Troubleshooting Guide: Navigating Common Synthesis Pitfalls

This section addresses specific issues you might encounter during your experiments.

Problem Area 1: Byproduct Formation & Contamination

Q: My final product's Mass Spec and NMR show a significant impurity. The mass corresponds to the hydrolysis of the nitrile group to a carboxylic acid (M+17). How can I prevent this?

A: This is the most common pitfall. The formation of 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid arises from the hydrolysis of the nitrile.

Causality: The carbon atom of a nitrile is electrophilic and can be attacked by nucleophiles like water. This process is catalyzed by both acid and base.[9][12] Protons activate the nitrile by making the carbon more electrophilic, while hydroxide is a potent nucleophile that can attack directly.[9][12] Additives or byproducts in your reaction (e.g., acidic additives, trace water in the solvent) can create micro-environments that promote this unwanted side reaction.

Solutions:

  • Strictly Anhydrous Conditions: Dry your solvents (e.g., DMF, 1,4-dioxane) using molecular sieves or distillation. Ensure all glassware is flame-dried or oven-dried before use.

  • Neutral pH: Avoid acidic or basic additives if possible. If an additive is required (e.g., a salt like KI or an acetate source), ensure it does not create acidic or basic conditions upon heating or reaction.[5]

  • Choice of Oxidant (for Pd-catalyzed routes): When using a palladium-catalyzed oxidative annulation, the choice of oxidant is critical. Some oxidants can generate acidic byproducts. Using air or O₂ as the terminal oxidant is often a milder choice.[6]

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. If an acid or base wash is necessary, perform it quickly at low temperatures.

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction Work-up Prep1 Flame-dry glassware Prep2 Use freshly distilled/anhydrous solvent Prep1->Prep2 Prep3 Purify starting materials Prep2->Prep3 React1 Maintain inert atmosphere (Ar/N2) Prep3->React1 React2 Select neutral additives/oxidants React1->React2 React3 Precise temperature control React2->React3 Workup1 Quench reaction with neutral solution React3->Workup1 Workup2 Minimize contact time with aqueous acid/base Workup1->Workup2 Workup3 Purify promptly Workup2->Workup3 Result Pure Nitrile Product Workup3->Result

Caption: Workflow to prevent nitrile hydrolysis.

Problem Area 2: Low or No Product Conversion

Q: My Pd-catalyzed C-H activation/annulation reaction is failing or giving very low conversion. What are the likely causes and how can I troubleshoot them?

A: Low conversion in palladium-catalyzed reactions is a common issue that can often be resolved by systematically examining the reaction components.[10][11]

Troubleshooting Decision Tree:

Start Low / No Conversion Catalyst Is the Pd catalyst active? Start->Catalyst Ligand Is the ligand appropriate/stable? Catalyst->Ligand Yes Solution_Catalyst Use fresh catalyst. Try different Pd source (e.g., Pd(OAc)2, Pd/C). Ensure proper pre-catalyst activation if needed. Catalyst->Solution_Catalyst No Solvent Is the solvent pure & anhydrous? Ligand->Solvent Yes Solution_Ligand Check ligand purity. Screen different ligand classes (phosphines, carbenes). Adjust catalyst:ligand ratio. Ligand->Solution_Ligand No Temp Is the temperature optimal? Solvent->Temp Yes Solution_Solvent Use anhydrous grade solvent. Degas solvent to remove oxygen. Solvent->Solution_Solvent No Solution_Temp Optimize temperature. Too low: slow kinetics. Too high: decomposition. Temp->Solution_Temp No Final_Check Re-evaluate substrate electronics. Consider alternative synthetic route. Temp->Final_Check Yes Result Improved Yield Solution_Catalyst->Result Solution_Ligand->Result Solution_Solvent->Result Solution_Temp->Result

Caption: Troubleshooting guide for low reaction conversion.

Problem Area 3: Purification Challenges

Q: I'm having difficulty purifying the final product. It seems to co-elute with starting material, and I see residual palladium in my final sample.

A: Purification requires a tailored approach to separate structurally similar compounds and remove metal contaminants.

Solutions:

  • Chromatography Optimization:

    • Solvent System: Systematically screen solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • Additive: Adding a small amount of a polar co-solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) can sometimes improve separation.

  • Palladium Removal:

    • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This can remove a significant portion of the heterogeneous Pd species.

    • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve the crude product, add charcoal, stir for a short period, and filter. Be aware that this can sometimes lead to loss of product.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization is an excellent final step to obtain high-purity material. Experiment with different solvent/anti-solvent pairs (e.g., Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water).

Problem Potential Cause Recommended Solution(s)
Co-elution of Product & Starting Material Similar polarity1. Use a shallower solvent gradient in column chromatography. 2. Try a different stationary phase (e.g., alumina instead of silica). 3. Attempt recrystallization to selectively crystallize the product.
Product Streaking on TLC/Column Compound is slightly acidic/basic or chelating to silicaAdd 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Grey/Black Color in Final Product Residual Palladium Catalyst1. Filter the crude reaction mixture through Celite®. 2. Treat a solution of the product with activated charcoal. 3. Use a commercial palladium scavenger.
Oily Product That Won't Solidify Residual Solvent / Minor Impurities1. Dry under high vacuum for an extended period. 2. Attempt to triturate with a non-polar solvent (e.g., hexanes, pentane) to induce solidification.

Reference Experimental Protocol

Palladium-Catalyzed Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Disclaimer: This is a representative protocol based on established methods for isoquinolone synthesis.[5][6] Optimization may be required.

  • Preparation: To a flame-dried Schlenk tube, add 4-cyano-N-methoxybenzamide (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • Reagent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous solvent (e.g., 1,4-dioxane or DMF, 0.1 M). Add the alkyne coupling partner (e.g., ethynyltrimethylsilane, 1.5 equiv) via syringe.

  • Reaction: Add any required additive (e.g., KI, 0.5 equiv).[5] Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Dudley, T. J., et al. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PLoS ONE, 5(8), e12033. [Link]

  • Ball, L. T., et al. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(30), 5795-5804. [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. [Link]

  • ChemistryViews.org. (2017). Isoquinolone Synthesis with Palladium Nanoparticles. [Link]

  • Li, B., et al. (2015). Pd/C-Catalyzed Synthesis of Isoquinolones through C H Activation. ChemCatChem, 7(1), 147-152. [Link]

  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5344-5348. [Link]

  • Bilenko, V. A., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13196-13227. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

  • Berkeley Learning Hub. (2024). 5 Nitrile Hydrolysis Steps. [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Li, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3200. [Link]

  • Lehmann, U., et al. (1995). Purification and characterization of isoquinoline 1-oxidoreductase from Pseudomonas diminuta 7, a novel molybdenum-containing hydroxylase. Journal of Bacteriology, 177(4), 882-889. [Link]

  • Artico, M., et al. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 23(10), 2461. [Link]

  • Jacob, J., & Sivan, A. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1826-1840. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Nikolova, I., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6667. [Link]

  • Organic Chemistry Tutor. (2023). Hydrolysis of Nitriles. [Link]

  • ChemSigma. 1184916-94-6 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. [Link]

  • Dziuk, B., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. [Link]

  • Google Patents. (1998). JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • Dyker, G. (1999). Synthesis of 1(2H)-Isoquinolones. (Review). Angewandte Chemie International Edition, 38(12), 1698-1712. [Link]

  • Google Patents. (2018). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Chen, J., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. As a key...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. As a key intermediate in medicinal chemistry, successful and reproducible synthesis at scale is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of scaling up this specific synthesis.

Core Synthesis & Purification Workflow

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile can be approached through several routes common to isoquinoline synthesis.[3][4] A robust and scalable method involves the condensation of a substituted methylbenzonitrile with a formylating agent, followed by acid-catalyzed cyclization. This approach is advantageous as it builds the heterocyclic ring onto a readily available, substituted benzene core.

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification & QC A 2-Methyl-4-cyanobenzonitrile (Starting Material) B Condensation with DMF-DMA A->B Step 1 C Enamine Intermediate B->C Formation D Acid-Catalyzed Cyclization C->D Step 2 E Crude Product D->E Isolation F Recrystallization or Trituration E->F Purification G Filtration & Drying F->G Step 3 H Final Product (>98% Purity) G->H Yield I QC Analysis (HPLC, NMR, MS) H->I Verification Troubleshooting start Low Yield or Stalled Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Impurity Formation or Degradation q1->a1_yes Yes a1_no Reaction Not Proceeding q1->a1_no No sol1 Lower Temperature Check for Side Reactions a1_yes->sol1 sol2 Increase Temperature Stronger Acid Catalyst Check Reagent Quality a1_no->sol2

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance for common assay interference issues that may arise during your experiments. By understanding the potential mechanisms of interference and implementing the validation protocols outlined below, you can ensure the integrity and accuracy of your results.

I. Understanding the Compound: Chemical Properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Before delving into troubleshooting, it is crucial to understand the basic chemical properties of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

PropertyValueSource
CAS Number 1184916-94-6
Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol [1]

The isoquinoline core is a common scaffold in medicinal chemistry, and its derivatives have been explored for various biological activities.[2][3] The presence of a conjugated system in the 1-oxo-1,2-dihydroisoquinoline ring, along with the carbonitrile group, suggests a potential for intrinsic fluorescence and chemical reactivity, which are common sources of assay interference.[4][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Q1: My fluorescence-based assay shows a high background signal or an unexpected increase in signal when I add 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. What could be the cause?

A1: This is a classic sign of compound autofluorescence. Many small molecules with aromatic ring systems can absorb light and re-emit it at a different wavelength, leading to false-positive signals in fluorescence-based assays.[6][7]

Root Cause Analysis & Troubleshooting Workflow:

dot graph TD { A[Start: High Background/False Positive in Fluorescence Assay] --> B{Is the signal concentration-dependent?}; B -- Yes --> C[Suspect Compound Autofluorescence]; B -- No --> D{Check for Contamination/Other Artifacts}; C --> E[Run "Compound-Only" Control]; E --> F{Does the compound alone fluoresce at assay wavelengths?}; F -- Yes --> G[Confirm Autofluorescence]; F -- No --> H{Consider other interference mechanisms}; G --> I[Mitigation Strategy 1: Spectral Shift]; G --> J[Mitigation Strategy 2: Time-Resolved Fluorescence]; G --> K[Mitigation Strategy 3: Orthogonal Assay]; }

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Step-by-Step Protocol: Assessing Compound Autofluorescence
  • Prepare a "Compound-Only" Control:

    • Prepare a dilution series of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in the same assay buffer used in your experiment.

    • Use the same plate type (e.g., 96-well, 384-well) as your main assay.

    • Include wells with buffer only as a blank.

  • Measure Fluorescence:

    • Read the plate on your plate reader using the exact same excitation and emission wavelength settings as your primary assay.

  • Analyze the Data:

    • Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.

    • If you observe a concentration-dependent increase in fluorescence, this confirms that the compound is autofluorescent under your assay conditions.

Mitigation Strategies:
  • Spectral Shift: If possible, switch to a fluorescent dye in your assay that has excitation and emission wavelengths further away from the autofluorescence spectrum of your compound. Cellular autofluorescence is often higher in the blue wavelengths, so avoiding blue fluorescent probes for weakly expressed targets can be beneficial.[8]

  • Time-Resolved Fluorescence (TRF): TRF assays can help to reduce background from short-lived fluorescence, such as that from autofluorescent compounds.

  • Orthogonal Assays: Validate your findings using a non-fluorescence-based method, such as a colorimetric, chemiluminescent, or label-free assay.[9] This is the most robust way to confirm a true biological effect.

Q2: I'm observing inconsistent results or a loss of signal over time. Could the compound be unstable or precipitating?

A2: Yes, poor solubility and compound instability are common issues that can lead to assay artifacts. Colloidal aggregation, resulting from poor aqueous solubility, is a major mechanism of non-specific assay interference.[4][10]

Troubleshooting Inconsistent Results:

dot graph TD { A[Start: Inconsistent Results/Signal Loss] --> B{Visually inspect wells for precipitation?}; B -- Yes --> C[Compound Precipitation]; B -- No --> D{Run Nephelometry or DLS}; D -- Aggregates Detected --> E[Colloidal Aggregation]; D -- No Aggregates --> F{Consider Chemical Instability}; C --> G[Mitigation: - Lower concentration- Add solubilizing agent (e.g., DMSO, BSA)- Filter sample]; E --> G; F --> H[Mitigation: - Check compound stability in assay buffer- Reduce incubation times]; }

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols:

Protocol 1: Visual Inspection and Solubility Assessment

  • Prepare your highest concentration of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in assay buffer.

  • Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Carefully check for a pellet.

Protocol 2: Detergent-Based Test for Aggregation

A common method to identify interference by colloidal aggregates is to see if the addition of a non-ionic detergent, such as Triton X-100, can disrupt the effect.

  • Run your assay with 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as usual.

  • In a parallel experiment, add a low concentration of Triton X-100 (typically 0.01-0.1%) to the assay buffer.

  • If the apparent activity of the compound is significantly reduced in the presence of the detergent, it is highly likely that colloidal aggregation is the cause of the interference.

Q3: My results suggest that 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a promiscuous inhibitor, showing activity in multiple, unrelated assays. What could be the mechanism?

A3: Promiscuous activity is often a hallmark of a "nuisance compound" or "pan-assay interference compound (PAINS)". [4][5][11] These compounds can interfere with assays through various mechanisms, including chemical reactivity, chelation of metal ions, or membrane disruption.[9][10]

Common Mechanisms of Promiscuous Inhibition:
  • Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components.[11]

  • Redox Cycling: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.

  • Chelation: If your assay involves metal-dependent enzymes, the compound might be chelating the essential metal ions.

Recommended Counter-Screens:

To determine if 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is acting as a PAIN, a series of counter-screens is recommended.

Counter-ScreenPurpose
Luciferase Inhibition Assay To identify compounds that interfere with a common reporter gene system. PTC124, for example, was found to directly interact with firefly luciferase.[11]
Beta-Lactamase Assay A classic assay to detect non-specific inhibition by compound aggregates.
Assay with and without Target Run the assay in the complete absence of the biological target. Any remaining "activity" is a clear indication of assay interference.
Q4: How can I proactively minimize the risk of assay interference when working with new compounds like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile?

A4: A proactive approach involving careful experimental design and the routine use of control experiments is the best strategy.

Best Practices for Assay Development:
  • Characterize Compound Properties Early: Assess the solubility and potential for autofluorescence of your compound before initiating large-scale screening.

  • Include Proper Controls: Always run "compound-only" and "vehicle-only" controls. For cell-based assays, include a cytotoxicity counter-screen to ensure that the observed effects are not due to cell death.

  • Vary Target and Substrate Concentrations: True inhibitors should display behavior consistent with the expected mechanism of action when enzyme or substrate concentrations are varied.

  • Use Orthogonal Assays: Do not rely on a single assay format. Confirmation of hits in a technologically distinct, orthogonal assay is crucial for validating your findings.[7]

  • Sample Dilution: If interference is suspected, performing serial dilutions of the sample can help to mitigate the effect of the interfering substance.[12][13][14]

  • Blocking Agents: For immunoassays, the use of blocking agents like bovine serum albumin (BSA) or normal serum can help to reduce non-specific binding.[13]

By systematically addressing these potential pitfalls, you can have greater confidence in the biological activity you attribute to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and avoid the costly pursuit of false-positive results.

IV. References

  • Bruno, G., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]

  • Dasgupta, A., & Wahed, A. (2015). How to Detect and Solve Immunoassay Interference. American Association for Clinical Chemistry. Available at: [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]

  • CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2020). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Available at: [Link]

  • Senger, M. R., et al. (2024). Tackling assay interference associated with small molecules. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem Compound Summary for CID 280001. Available at: [Link]

  • Inglese, J., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • King-Pharm. (n.d.). 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem Compound Summary for CID 2764577. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxo-2,3-dihydro-1H,5H-pyrido(3,2,1-ij)quinoline-6-carboxylic acid. PubChem Compound Summary for CID 2761136. Available at: [Link]

Sources

Troubleshooting

"1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" improving analytical method sensitivity

Technical Support Center: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile A Guide to Enhancing Analytical Method Sensitivity Welcome to the technical support guide for the analysis of 1-Oxo-1,2-dihydroisoquinoline-6-carboni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

A Guide to Enhancing Analytical Method Sensitivity

Welcome to the technical support guide for the analysis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This guide is structured as a dynamic resource to address the common challenges encountered when aiming for high-sensitivity quantification of this molecule, particularly in complex biological matrices.

Troubleshooting Guide: Common Sensitivity Issues

This section is designed in a question-and-answer format to directly address specific experimental problems. We will diagnose the issue, propose a systematic solution, and explain the scientific rationale behind each step.

Q1: My signal intensity for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is very low or non-existent. Where do I start?

This is a common and multifaceted issue. A logical, step-by-step approach is required to identify the root cause without wasting time or resources.

Systematic Troubleshooting Workflow for Low Signal Intensity

Low_Signal_Troubleshooting Start Symptom: Low/No Signal Check_System 1. Verify System Suitability (Run SST/Tune Check) Start->Check_System System_Pass System OK? Check_System->System_Pass Check_MS 2. Optimize MS Ion Source System_Pass->Check_MS Yes Fix_System Action: Perform System Maintenance (Clean Source, Calibrate) System_Pass->Fix_System No MS_Pass Signal Improved? Check_MS->MS_Pass Fix_MS Action: Refine Source Parameters (Voltages, Temps, Gas Flows) Check_MS->Fix_MS Check_LC 3. Evaluate Chromatography MS_Pass->Check_LC No Resolved Issue Resolved MS_Pass->Resolved Yes LC_Pass Good Peak Shape? Check_LC->LC_Pass Check_Sample 4. Investigate Sample Preparation LC_Pass->Check_Sample Yes Fix_LC Action: Adjust Mobile Phase/Gradient Check Column Integrity LC_Pass->Fix_LC No Fix_Sample Action: Test Recovery Optimize Extraction Protocol Check_Sample->Fix_Sample Low Recovery Check_Sample->Resolved Fix_System->Check_System Fix_MS->Check_MS Fix_LC->Check_LC Fix_Sample->Check_Sample

Caption: Systematic workflow for diagnosing low signal intensity.

Detailed Answer:

  • Verify System Health: Before blaming the method, confirm the LC-MS/MS system is performing optimally.[1] Run a system suitability test (SST) or a tune check using the manufacturer's standard. If it fails, perform necessary maintenance like cleaning the ion source or recalibrating the mass analyzer before proceeding.[1][2]

  • Optimize Ionization and MS Parameters:

    • Ionization Mode: 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound.[3] Such compounds are typically protonated efficiently and are best analyzed using positive mode electrospray ionization (ESI).[4][5]

    • Mobile Phase pH: To promote protonation ([M+H]⁺), the mobile phase should be acidic.[4] Start with 0.1% formic acid in both water and the organic mobile phase. This ensures the analyte is in its charged form before entering the ESI source, which is critical for a strong signal.[4]

    • Source Parameters: Systematically optimize ESI source parameters. This includes capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[2] A poorly optimized source can prevent efficient desolvation and ionization, drastically reducing sensitivity.

  • Evaluate Chromatography:

    • Retention: Poor retention on a reversed-phase column can cause the analyte to elute in the void volume with salts and other matrix components, leading to ion suppression.[4] If retention is too low, consider a lower starting percentage of organic solvent in your gradient.

    • Peak Shape: Poor peak shape (e.g., broad or tailing peaks) reduces the signal-to-noise ratio by spreading the analyte over a longer time. This can be caused by column degradation, improper mobile phase pH, or secondary interactions.

  • Investigate Sample Preparation: Ensure the analyte is not being lost during the extraction process. Perform a recovery experiment (see protocol section below) to quantify the efficiency of your sample preparation.

Q2: I'm analyzing samples in plasma and see significant signal variability and suppression. How do I diagnose and fix this?

This strongly suggests the presence of matrix effects , where co-eluting components from the biological matrix interfere with the ionization of your target analyte.[6][7] This is a major challenge in bioanalysis that can compromise accuracy, precision, and sensitivity.[6][8]

Diagnosis:

  • Qualitative Assessment (Post-Column Infusion): Infuse a constant concentration of the analyte into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interest indicates the presence of ion suppression zones.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common approach. Compare the peak area of the analyte in a blank matrix extract that has been spiked after extraction to the peak area of the analyte in a clean solvent at the same concentration.[7]

Mitigation Strategies:

  • Improve Chromatographic Separation: The most effective strategy is often to adjust the HPLC method to chromatographically separate the analyte from the interfering matrix components.[6] Try a different gradient, a longer run time, or a column with a different stationary phase chemistry (e.g., a PFP column instead of a C18).

  • Enhance Sample Cleanup: If your current method is protein precipitation (PPT), it may be insufficient as it leaves many matrix components like phospholipids in the extract.[4][9] Consider more selective techniques:

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup by selectively retaining the analyte while washing away interferences.[4][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized.

  • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, thereby lessening the effect.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for this compound? A: A modern, high-efficiency reversed-phase C18 or C8 column with particle sizes under 3 µm is a great starting point. To prevent peak tailing, which can occur with basic nitrogen-containing compounds due to interactions with column silanols, select a column that is well end-capped or utilizes a hybrid particle technology.

Q: What are the expected precursor and product ions for MS/MS analysis? A: The exact mass of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (C₁₀H₆N₂O) is approximately 170.05 Da.[10][11] The precursor ion in positive ESI mode will be the protonated molecule, [M+H]⁺, at m/z 171.1. Product ions would need to be determined experimentally by infusing a standard and performing a product ion scan. Fragmentation will likely occur on the heterocyclic ring system.[5]

Q: My baseline is noisy. What are the common causes? A: High baseline noise reduces the signal-to-noise ratio and elevates detection limits. Common causes include:

  • Contaminated mobile phase or solvents. Always use high-purity, LC-MS grade solvents and additives.[1]

  • A dirty ion source or mass spectrometer.[2]

  • Insufficiently cleaned sample extracts introducing non-volatile components.

  • Electronic noise (less common with modern instruments).

Q: How do I establish the Limit of Quantification (LLOQ)? A: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] According to regulatory guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample, and the precision (%CV) and accuracy (%bias) should be within 20%.[13]

Experimental Protocols & Data Presentation

Protocol 1: Foundational LC-MS/MS Method

This protocol provides a robust starting point for method development.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography Parameters:

    • HPLC System: UPLC/HPLC system capable of binary gradient elution.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B (linear ramp)

      • 3.0 - 3.5 min: Hold at 95% B

      • 3.5 - 3.6 min: 95% to 5% B (return to initial)

      • 3.6 - 5.0 min: Equilibrate at 5% B

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: To be determined experimentally (e.g., m/z 171.1 -> [Product Ion])

Protocol 2: Quantitative Assessment of Matrix Effect & Recovery

This protocol allows you to calculate key validation parameters.[14]

  • Prepare Three Sets of Samples (n ≥ 5):

    • Set 1 (Neat Solution): Analyte spiked into the final mobile phase composition.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and the analyte is spiked into the final, clean extract.

    • Set 3 (Pre-Extraction Spike): Analyte is spiked into the biological matrix before the extraction process begins.

  • Analyze all samples and record the mean peak areas.

  • Calculations:

ParameterCalculation FormulaIdeal ValueInterpretation
Recovery (Mean Area Set 3 / Mean Area Set 2) * 100%>80%Efficiency of the sample extraction process.
Matrix Effect (Mean Area Set 2 / Mean Area Set 1) * 100%85-115%Measures ion suppression (<100%) or enhancement (>100%).
Process Efficiency (Mean Area Set 3 / Mean Area Set 1) * 100%Close to RecoveryThe overall success of the method, combining extraction and matrix effects.

Overall Analytical Workflow

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (e.g., PPT, LLE, SPE) SampleReceipt->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing (Integration & Quantitation) MS_Detection->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Final Report DataReview->Reporting

Caption: High-level overview of the bioanalytical workflow.

References

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • LSMSMS troubleshooting. (2002). Scribd.
  • Troubleshooting for LC-MS/MS. (2022).
  • Influence of ion source on ionization efficiency.
  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Bioanalytical Method Validation. U.S.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (2014).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis.
  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2024).
  • Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016).
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). Journal of Mass Spectrometry.
  • Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry. (2018).
  • 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki. Guidechem.
  • 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. (2026). ChemSigma.
  • 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. Biosynth.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

In the landscape of drug discovery and chemical biology, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A researcher may identif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A researcher may identify a compound like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, a member of the broader isoquinolinone class of compounds known to possess diverse biological activities, from a high-throughput phenotypic screen.[1][2][3] The pressing next step is to answer the fundamental questions: What is the cellular target of this compound, and how can we definitively confirm its engagement with this target in a physiologically relevant context?

This guide provides a comparative overview of key methodologies for confirming target engagement in cells. As a senior application scientist, my aim is to not only present protocols but also to instill a deeper understanding of the rationale behind experimental choices, ensuring the generation of robust and reliable data. We will explore a selection of powerful techniques, each with its unique strengths and considerations, to equip researchers with the knowledge to make informed decisions in their quest to validate novel therapeutic candidates.

The Imperative of Target Engagement Confirmation

Confirming that a compound binds to its intended molecular target within a living cell is a cornerstone of modern drug development.[4] This validation step is crucial for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound exerts its biological effect.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of a lead compound.[5]

  • Off-Target Effect Profiling: Identifying unintended interactions that could lead to toxicity.

  • Translational Confidence: Bridging the gap between in vitro biochemical activity and in vivo efficacy.

Here, we compare four widely adopted and robust methods for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, the In-Cell Western™ Assay, and Reporter Gene Assays.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of ligand-target interactions in a label-free manner within intact cells or cell lysates.[4][5][6][7][8][9][10][11]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[10][11][12] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to a range of temperatures, one can determine the melting profile of the target protein. In the presence of a binding ligand, this melting curve will shift to higher temperatures.[12] The magnitude of this "thermal shift" is indicative of the extent of target engagement.

Caption: Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile or a vehicle control for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. The difference in the melting temperature (Tm) between the two conditions represents the thermal shift.

NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells

The NanoBRET™ Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in real-time within living cells.[13][14][15][16][17][18]

Principle of NanoBRET™

This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[18] The target protein is fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor. When the tracer is bound to the NanoLuc®-tagged target, the proximity allows for energy transfer upon addition of the luciferase substrate, resulting in a BRET signal. A test compound, such as 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[14]

Caption: Figure 2: Principle of the NanoBRET Target Engagement Assay.

Experimental Protocol: NanoBRET™ Assay
  • Cell Line Generation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[16]

  • Cell Seeding: Plate the transfected cells in a white, 96- or 384-well assay plate.[16]

  • Compound and Tracer Addition: Prepare serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. Add the test compound and a fixed, optimized concentration of the fluorescent tracer to the cells. Incubate to allow for compound entry and binding equilibrium.

  • Luminescence Detection: Add the NanoLuc® substrate and a cell-impermeable inhibitor of the luciferase to prevent signal from any extracellular NanoLuc®.[18]

  • BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50, which reflects the compound's affinity for the target in the cellular environment.

In-Cell Western™ Assay: High-Throughput Immunofluorescence

The In-Cell Western™ (ICW) assay, also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence method performed in multi-well plates.[19][20][21][22] While it is a powerful tool for measuring protein expression levels, it can be adapted to indirectly assess target engagement by monitoring downstream consequences of target modulation, such as post-translational modifications or changes in protein stability.

Principle of In-Cell Western™

Cells are cultured in microplates, treated with the compound of interest, and then fixed and permeabilized.[19][20] Target proteins are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies. A second, spectrally distinct fluorescent dye is used to stain the cells to normalize for cell number per well.[20] The plate is then scanned on an imaging system that can detect fluorescence in the near-infrared or other spectral ranges.

Caption: Figure 3: In-Cell Western (ICW) Assay Workflow.

Experimental Protocol: In-Cell Western™ for Downstream Effects
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

  • Fixation and Permeabilization: After treatment, fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.[23]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for a downstream marker of target engagement (e.g., a phosphorylated form of a substrate protein).

  • Secondary Antibody and Normalization Stain: Wash the cells and incubate with a fluorescently labeled secondary antibody and a cell normalization stain.[20]

  • Imaging: Wash the plate and scan it using an appropriate fluorescence imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the target protein and the normalization stain in each well. Calculate the normalized signal for the target protein and plot it against the compound concentration.

Reporter Gene Assays: Measuring Functional Consequences

Reporter gene assays are a versatile tool for studying the functional impact of a compound on a specific signaling pathway.[24][25] They provide an indirect but highly valuable measure of target engagement by quantifying a downstream transcriptional event.

Principle of Reporter Gene Assays

These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) that is under the transcriptional control of a specific DNA response element.[24] This response element is activated or repressed by a transcription factor at the end of a signaling cascade. If 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile engages its target and modulates the activity of this signaling pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured.

Caption: Figure 4: Principle of a Reporter Gene Assay.

Experimental Protocol: Luciferase-Based Reporter Assay
  • Cell Line and Transfection: Use a stable cell line containing the reporter construct or transiently transfect cells with a plasmid carrying the reporter gene.

  • Cell Seeding and Treatment: Plate the cells and treat them with a range of concentrations of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile. It is also common to stimulate the pathway with a known agonist to measure inhibitory effects.

  • Cell Lysis: After an appropriate incubation period, lyse the cells using a buffer compatible with the reporter enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the reporter activity (e.g., to cell viability or a co-transfected control reporter) and plot the signal as a function of compound concentration to determine the EC50 or IC50.

Comparative Summary of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Western™ AssayReporter Gene Assay
Principle Ligand-induced thermal stabilization.[10][11][12]Bioluminescence Resonance Energy Transfer (BRET).[18]Quantitative immunofluorescence.[19][20]Transcriptional activation of a reporter gene.[24]
Target Requirement Known or hypothesized target (for antibody-based detection).Known target that can be tagged with NanoLuc®.Known downstream marker of target activity.Known signaling pathway and response element.
Labeling Label-free for the compound and target.Requires genetically encoded tag and fluorescent tracer.Requires primary and fluorescent secondary antibodies.Requires a reporter gene construct.
Cell State Live or lysed cells.Live cells.Fixed and permeabilized cells.Live cells, then lysed for readout.
Data Output Thermal shift (ΔTm), dose-response curves.Real-time binding affinity (IC50), residence time.[18]Quantification of protein levels or modifications.Functional activity (EC50/IC50) of a pathway.
Throughput Low to medium (Western blot), higher with plate-based detection.High.High.High.
Key Advantage No modification of compound or protein needed.[5][7]Highly sensitive, quantitative, real-time data in live cells.[17]High throughput, multiplexing capability.[20]Measures functional cellular outcomes.
Key Consideration Requires a specific antibody or mass spectrometry.Requires genetic engineering and a suitable tracer.Indirect measure of target engagement.Indirect measure of target engagement, pathway complexity.

Conclusion: An Integrated and Validating Approach

The selection of an appropriate target engagement assay depends on several factors, including the stage of the drug discovery project, the nature of the target, and the available resources. For a novel compound like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, where the target may be unknown, a proteomics-based CETSA approach (CETSA-MS) could be a powerful initial strategy for target identification. Once a putative target is identified, more direct and quantitative methods like NanoBRET™ can provide definitive confirmation of engagement and detailed pharmacological characterization in living cells. In-Cell Western™ and Reporter Gene Assays serve as invaluable orthogonal methods to validate the functional consequences of this engagement.

Ultimately, a multi-faceted approach is paramount. By combining a direct biophysical measurement of binding (like CETSA or NanoBRET™) with a functional cellular readout (such as an In-Cell Western™ or a reporter assay), researchers can build a comprehensive and compelling case for the mechanism of action of their compound, paving the way for successful downstream development.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

  • National Center for Biotechnology Information. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

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  • LI-COR Biosciences. In-Cell Western™ Assay. [Link]

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Comparative

The Evolving Landscape of PARP Inhibition: A Comparative Guide to 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and its Analogs

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous journey of structural refinement and biological evaluation. Within the aren...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous journey of structural refinement and biological evaluation. Within the arena of oncology, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a clinically significant class of therapeutics, particularly for cancers harboring DNA repair deficiencies.[1][2] The 1-oxo-1,2-dihydroisoquinoline scaffold has proven to be a versatile and promising core for the development of novel PARP inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile and its derivatives, with a focus on their inhibitory potency against PARP1 and PARP2, and compares their performance with the established clinical drug, Olaparib.

The Rationale for Targeting PARP and the Rise of Isoquinolinones

PARP enzymes, especially PARP1 and PARP2, are central to the cellular response to single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is compromised. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[3]

While first-generation PARP inhibitors like Olaparib have shown significant clinical success, they are generally non-selective for PARP1 and PARP2.[1] Emerging evidence suggests that the inhibition of PARP1 is primarily responsible for the anti-tumor efficacy, while PARP2 inhibition may contribute to hematological toxicities.[4] This has spurred the development of next-generation inhibitors with improved selectivity for PARP1. The 1-oxo-1,2-dihydroisoquinoline core, mimicking the nicotinamide adenine dinucleotide (NAD+) substrate of PARP enzymes, has been a focal point in this endeavor.[1]

Structure-Activity Relationship (SAR) Studies of 1-Oxo-1,2-dihydroisoquinoline Derivatives

Recent research has systematically explored the impact of substitutions on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, providing a clear roadmap for optimizing potency and selectivity. The following sections dissect the key SAR findings.

The Critical Role of the Carboxamide Moiety

A pivotal study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides revealed that the nature of the amide substituent is a major determinant of inhibitory activity.[1] A "tight" SAR was observed, where specific substitutions led to a dramatic increase in potency.[1]

For instance, the unsubstituted parent compounds in the series displayed modest activity. However, the introduction of a 4-([1,4'-bipiperidine]-1'-carbonyl) moiety at the 4-position resulted in a lead compound with an IC50 of 156 nM against PARP1 and 70.1 nM against PARP2.[1] This highlights the importance of this specific substitution in achieving potent inhibition.

The Influence of Fluorine Substitution

The strategic placement of fluorine atoms on the isoquinoline core has been shown to further enhance inhibitory activity. The introduction of a fluorine atom at the 7-position of the lead compound mentioned above improved its potency. This "magic fluorine" substitution is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[1]

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of key 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2, with Olaparib included for comparison.

CompoundR¹ (at position 7)Amide MoietyPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Index (PARP1/PARP2)
Lead Compound (3l) H4-([1,4'-bipiperidine]-1'-carbonyl)15670.12.22
Fluorinated Lead F4-([1,4'-bipiperidine]-1'-carbonyl)Potent Inhibition (85.2% at 1µM)Data not specifiedData not specified
Olaparib N/AN/AReferenceReferenceNon-selective

Data for the fluorinated lead compound's IC50 was not explicitly provided in the source, but its high percentage of inhibition at a low concentration suggests significant potency.[1]

Alternative Scaffolds in PARP Inhibition: A Brief Comparison

To provide a broader context, it is valuable to consider alternative heterocyclic scaffolds that have been explored for PARP inhibition.

  • Quinoxaline Derivatives: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline has been used as a bio-isosteric scaffold to the phthalazinone motif of Olaparib.[3] Certain derivatives have demonstrated potent PARP1 inhibitory activity, with IC50 values in the low nanomolar range, even surpassing Olaparib in some cases.[3]

Experimental Protocols

The determination of PARP inhibitory activity is crucial for SAR studies. A common method is the colorimetric PARP activity assay.

Protocol: Colorimetric PARP1 Activity Assay

This protocol is based on commercially available kits and general laboratory procedures.[5][6][7]

Materials:

  • Recombinant PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

    • Wash the plate again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts discussed in this guide.

SAR_Highlights cluster_scaffold 1-Oxo-1,2-dihydroisoquinoline Core cluster_modifications Key Modifications cluster_activity Impact on Activity Scaffold Core Structure Carboxamide 4-Carboxamide Moiety (e.g., 4-([1,4'-bipiperidine]-1'-carbonyl)) Scaffold->Carboxamide Crucial for high potency Fluorine 7-Fluoro Substitution Scaffold->Fluorine Enhances activity Potency Increased Potency (nM IC50) Carboxamide->Potency Selectivity Modulated Selectivity (PARP1 vs PARP2) Carboxamide->Selectivity Fluorine->Potency Experimental_Workflow start Start: Compound Synthesis & Dilution reaction PARP1 Enzymatic Reaction (Histone-coated plate, Activated DNA, Biotinylated NAD+) start->reaction detection Colorimetric Detection (Streptavidin-HRP, TMB Substrate) reaction->detection analysis Data Analysis (Absorbance Reading, IC50 Calculation) detection->analysis end End: Potency Determined analysis->end

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: An Evaluation of Efficiency in Two Competing Routes

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile is a key intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile is a key intermediate in the development of novel therapeutics, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of two plausible and strategic synthetic routes to this target molecule, evaluating their respective efficiencies based on reported yields for analogous transformations, reagent accessibility, and overall step economy.

Introduction to Synthetic Strategy

The synthesis of substituted isoquinolinones can be broadly categorized into two approaches: late-stage functionalization of a pre-formed heterocyclic core or construction of the ring from a precursor already bearing the desired substituents. In the context of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, these strategies translate into a "Late-Stage Cyanation" route and an "Early-Stage Cyanation" route. This guide will dissect both pathways, offering a comparative analysis to aid chemists in selecting the most suitable approach for their research needs.

Route A: Late-Stage Cyanation

This strategy involves the initial synthesis of a 6-halo-substituted isoquinolinone, followed by a transition-metal-catalyzed cyanation to install the nitrile functionality. The use of a 6-bromo derivative is common due to the versatility of aryl bromides in cross-coupling reactions.

Workflow for Route A

A Starting Materials B Synthesis of 6-Bromo-1-oxo-1,2- dihydroisoquinoline A->B Ring Formation C Palladium or Copper-Catalyzed Cyanation B->C Halogen-Nitrile Exchange D 1-Oxo-1,2-dihydroisoquinoline- 6-carbonitrile C->D Product Isolation

Caption: Workflow for the Late-Stage Cyanation (Route A).

Key Experimental Considerations

Step 1: Synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline

The synthesis of the 6-bromo-isoquinolinone core can be achieved through various methods. One common approach is the condensation of a substituted aniline with a suitable three-carbon synthon, followed by cyclization. For instance, the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization, is a known method for producing substituted quinolones and can be adapted for isoquinolinones.[1]

Step 2: Cyanation of 6-Bromo-1-oxo-1,2-dihydroisoquinoline

The conversion of the aryl bromide to the nitrile is a critical step. Both palladium and copper-catalyzed methods are well-established for this transformation.

  • Palladium-Catalyzed Cyanation: This is a robust and widely used method.[2] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., dppf, Xantphos), and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4] The use of K₄[Fe(CN)₆] is often favored due to its lower toxicity.[3]

  • Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classical method typically employs stoichiometric copper(I) cyanide at elevated temperatures.[5] Modern variations utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand and a less toxic cyanide source, making the reaction conditions milder.[6][7]

Experimental Protocol: Palladium-Catalyzed Cyanation
  • To a solution of 6-bromo-1-oxo-1,2-dihydroisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMAc, DMF) is added K₄[Fe(CN)₆]·3H₂O (0.5 equiv).[2]

  • A palladium precatalyst (e.g., a palladacycle, 1-2 mol%) and a suitable ligand are added.[2]

  • An aqueous solution of a base (e.g., KOAc) is added, and the reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Route B: Early-Stage Cyanation

This approach begins with a commercially available or readily synthesized starting material that already contains the cyano group. The isoquinolinone ring is then constructed onto this cyanated scaffold. A plausible starting material for this route is 2-(4-cyanophenyl)acetic acid.[8]

Workflow for Route B

A 2-(4-cyanophenyl)acetic acid & other starting materials B Intermediate Formation A->B Acylation/Condensation C Intramolecular Cyclization B->C Ring Closure D 1-Oxo-1,2-dihydroisoquinoline- 6-carbonitrile C->D Product Isolation

Caption: Workflow for the Early-Stage Cyanation (Route B).

Key Experimental Considerations

Step 1: Intermediate Synthesis

The initial step involves the conversion of 2-(4-cyanophenyl)acetic acid into a suitable precursor for cyclization. This could involve acylation or condensation with a synthon that will provide the remaining atoms for the isoquinolinone ring.

Step 2: Intramolecular Cyclization

The key step in this route is the intramolecular cyclization to form the isoquinolinone ring. This can be achieved through various methods, including intramolecular Heck reactions or Larock-type heteroannulations, although these are more commonly used for indole synthesis.[9][10][11] A more direct approach would be a Friedel-Crafts-type acylation or a related cyclization of a suitable open-chain precursor.

Experimental Protocol: Intramolecular Cyclization (Hypothetical)
  • An appropriately substituted N-acyl derivative of a 4-cyanophenethylamine is prepared.

  • This precursor is treated with a dehydrating agent or a Lewis acid to promote intramolecular cyclization.

  • The reaction mixture is worked up by quenching with water or a basic solution.

  • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Purification by chromatography yields the desired 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Comparative Analysis of Efficiency

ParameterRoute A: Late-Stage CyanationRoute B: Early-Stage Cyanation
Starting Material Availability Readily available anilines and cyclization reagents. 6-bromo-isoquinolinone may require synthesis.2-(4-cyanophenyl)acetic acid is commercially available.[8]
Number of Steps Potentially longer due to the synthesis of the halo-isoquinolinone precursor.Potentially shorter if an efficient one-pot cyclization can be developed.
Overall Yield Dependent on the efficiency of both the isoquinolinone formation and the cyanation step. Cyanation of aryl bromides often proceeds in good to excellent yields (70-95%).[12][13]Highly dependent on the success of the key intramolecular cyclization step, which can be challenging and may result in lower yields.
Reagent Toxicity & Cost Utilizes toxic cyanide sources, although less hazardous alternatives like K₄[Fe(CN)₆] are available.[3] Palladium catalysts can be expensive.Avoids the direct use of highly toxic cyanide salts in the final step. Reagents for cyclization are generally less toxic.
Substrate Scope & Generality Well-established and versatile for a wide range of substituted isoquinolinones.May be less general and more substrate-dependent. The cyclization conditions may not be tolerant of all functional groups.
Ease of Purification Purification of the final product from the catalyst and inorganic salts can be challenging.Purification may be more straightforward if the cyclization is clean.

Conclusion and Recommendation

Both the Late-Stage and Early-Stage Cyanation routes offer viable pathways to 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Route A (Late-Stage Cyanation) is generally more reliable and well-precedented. The individual steps, particularly the palladium-catalyzed cyanation of aryl bromides, are well-established and often high-yielding.[12][13] This route offers greater predictability and is likely to be the more robust option for ensuring a supply of the target compound, despite potentially having a slightly longer synthetic sequence.

Route B (Early-Stage Cyanation) presents a potentially more elegant and shorter synthesis. However, the key intramolecular cyclization step is less precedented for this specific substitution pattern and may require significant optimization to achieve high efficiency. This route is more exploratory and may be suitable for the development of novel synthetic methodologies.

For researchers and drug development professionals requiring a reliable and scalable synthesis of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile, the Late-Stage Cyanation (Route A) is the recommended approach due to its higher probability of success based on established chemical transformations.

References

  • Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives - Connect Journals. Available at: [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction - ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to Validating the In Vivo Biological Activity of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a Novel PARP Inhibitor

For drug development professionals and researchers in oncology, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven fr...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (referred to herein as NCE-6C), a novel compound with a structure suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition.

Given the absence of published biological data for NCE-6C, this guide is structured as a strategic roadmap. It outlines the critical steps to not only test its biological activity but also to objectively compare its potential performance against established, clinically approved PARP inhibitors like Olaparib and Niraparib. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

The Rationale: Why Hypothesize PARP Inhibition for NCE-6C?

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 1-oxo-isoquinoline core is found in several known PARP inhibitors.[2][3] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[1][4]

Therefore, the structural features of NCE-6C provide a strong rationale to hypothesize its function as a PARP inhibitor. The primary goal of the in vivo validation is to confirm this mechanism of action and to benchmark its efficacy and safety against current standards of care.

Comparative Framework: NCE-6C vs. Established PARP Inhibitors

Before embarking on costly in vivo studies, it's crucial to define what would make NCE-6C a valuable candidate. The comparison with established drugs will focus on potency, selectivity, and the therapeutic window.

Feature1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (NCE-6C)Olaparib (Lynparza®)[5][6]Niraparib (Zejula®)[7][8]
Core Scaffold 1-Oxo-1,2-dihydroisoquinolinePhthalazinoneIndazole
Known Potency To be determinedPotent PARP1/2 inhibitor (IC50 ~5 nM)[6]Potent PARP1/2 inhibitor (IC50 ~2-4 nM)[7]
PARP Trapping To be determinedModerate PARP trapping activityStrong PARP trapping activity
Therapeutic Indication Potential for BRCA-mutant cancersOvarian, Breast, Prostate, Pancreatic Cancer[5]Ovarian, Fallopian Tube, Peritoneal Cancer[9]
Potential Advantage Novelty may offer improved selectivity, better ADME properties, or overcome resistance mechanisms.Well-established efficacy and safety profile.Strong efficacy, particularly as maintenance therapy.

This table presents the hypothetical positioning of NCE-6C against well-characterized competitors. The in vivo studies outlined below are designed to fill in the "To be determined" fields for NCE-6C.

The In Vivo Validation Workflow: A Step-by-Step Guide

The cornerstone of preclinical validation is the subcutaneous xenograft model, a robust and well-established method for evaluating anti-tumor therapeutics.[10][11] This workflow is designed to assess efficacy, confirm target engagement (pharmacodynamics), and evaluate preliminary safety.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select BRCA-mutant Cancer Cell Line (e.g., CAPAN-1, SUM149) B Implant Cells Subcutaneously in Immunocompromised Mice A->B C Monitor Tumor Growth to ~100-150 mm³ B->C D Randomize Mice into Treatment Groups C->D E Administer NCE-6C, Olaparib, or Vehicle D->E F Measure Tumor Volume & Body Weight (2-3x/week) E->F H Pharmacodynamic Analysis (PAR levels in tumors) E->H Collect satellite group tumors post-dose G Tumor Growth Inhibition (TGI) Analysis F->G I Toxicity Assessment F->I J Data Interpretation & Comparison G->J H->J I->J G cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Repair SSB->PARP Repaired Viable Cell Viability PARP->Viable DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (BRCA-dependent) DSB->HRR Repaired HRR->Viable SSB2 Single-Strand Break (SSB) PARP2 PARP Repair SSB2->PARP2 DSB2 DSB at Replication Fork PARP2->DSB2 Unrepaired SSBs lead to DSBs HRR2 Defective HRR (BRCA Mutant) DSB2->HRR2 Repair Fails Apoptosis Apoptosis HRR2->Apoptosis NCE6C NCE-6C / Olaparib NCE6C->PARP2 Inhibits

Caption: Mechanism of synthetic lethality in BRCA-mutant cells.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]

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  • In vivo visualization of PARP inhibitor pharmacodynamics. (2021). National Institutes of Health. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. (n.d.). National Institutes of Health. [Link]

  • Chemical structure of niraparib,[12] Molecular formula: C19H20N4O. (n.d.). ResearchGate. [Link]

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  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" and its Role in PARP Inhibition: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The field of targeted cancer therapy has been revolutionized by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit t...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The field of targeted cancer therapy has been revolutionized by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in cancers with deficient DNA damage response (DDR) pathways, particularly those involving BRCA1 and BRCA2 mutations.[1][2] At the heart of many potent PARP inhibitors lies the isoquinolinone scaffold, a key structural motif that has been extensively optimized to achieve high affinity and selectivity. This guide provides an in-depth, independent verification of the findings related to the "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" core and its derivatives, comparing them against established clinical alternatives.

The Central Role of the Isoquinolinone Scaffold in PARP Inhibition

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, particularly for the development of PARP inhibitors.[3][4] Its rigid structure provides a robust framework for the precise positioning of pharmacophoric features that interact with the catalytic domain of PARP enzymes. The "6-carbonitrile" modification, specifically, is a critical feature found in several advanced PARP inhibitors, contributing to potent enzymatic inhibition and favorable pharmacological properties.

The primary mechanism of action for PARP inhibitors is the competitive inhibition of NAD+ at the catalytically active site of PARP enzymes, primarily PARP1 and PARP2.[1] This inhibition prevents the repair of DNA single-strand breaks (SSBs). In normal cells, these unrepaired SSBs can be resolved by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these SSBs accumulate and lead to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2][5]

Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[6] This trapping prevents the dissociation of PARP from the DNA, creating a cytotoxic lesion that further enhances the inhibitor's anti-tumor activity. The specific chemical substitutions on the isoquinolinone core significantly influence this trapping potential.

Synthetic Lethality Mechanism of Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA SSB DNA SSB PARP-mediated BER PARP-mediated BER DNA SSB->PARP-mediated BER Repair Repaired DNA Repaired DNA PARP-mediated BER->Repaired DNA DNA DSB DNA DSB HR Repair HR Repair DNA DSB->HR Repair Repair HR Repair->Repaired DNA DNA SSB_C DNA SSB PARP-mediated BER_C PARP-mediated BER DNA SSB_C->PARP-mediated BER_C PARPi PARP Inhibitor PARPi->PARP-mediated BER_C Inhibits DNA DSB_C DNA DSB PARP-mediated BER_C->DNA DSB_C Leads to HR Repair_C HR Repair (Deficient) DNA DSB_C->HR Repair_C Cell Death Cell Death HR Repair_C->Cell Death Failure to Repair

Caption: Synthetic lethality in BRCA-deficient cancer cells.

Comparative Analysis: Isoquinolinone Core vs. Clinically Approved PARP Inhibitors

To provide a clear perspective on the performance of compounds derived from the 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile scaffold, we will compare their key characteristics with three leading, FDA-approved PARP inhibitors: Olaparib, Niraparib, and Rucaparib.

Feature1-Oxo-1,2-dihydroisoquinoline CoreOlaparibNiraparibRucaparib
Core Scaffold IsoquinolinonePhthalazinoneIndazoleIndole
PARP1 IC50 (nM) Varies with substitution (e.g., 2.4-4.8 nM for some hybrids)[7]~5~3.8~1.4
PARP2 IC50 (nM) Varies with substitution~1~2.1~1.4
PARP Trapping Dependent on specific analogModerateHighHigh
Primary Metabolism CYP-mediated (expected)CYP3A4CarboxylesterasesCYP2D6

Data compiled from various sources for illustrative comparison.[8][9][10][11]

Expert Insights: The choice of the heterocyclic core is a critical determinant of a PARP inhibitor's overall profile. While the phthalazinone of Olaparib, the indazole of Niraparib, and the indole of Rucaparib have all proven clinically successful, the isoquinolinone scaffold offers a distinct chemical space for optimization.[12][13] Recent studies on isoquinolinone-naphthoquinone hybrids have demonstrated exceptionally potent PARP-1 inhibition, with IC50 values in the low nanomolar range, surpassing that of Rucaparib in some assays.[7] This suggests that the 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile framework is a highly promising starting point for developing next-generation PARP inhibitors with potentially superior potency.

Experimental Protocols for Independent Verification

To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare PARP inhibitors.

3.1. PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of a compound against the catalytic activity of the PARP1 enzyme.

PARP1_Enzymatic_Assay Start Start Prepare_Reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Test Compound Dilutions Start->Prepare_Reagents Incubate_Enzyme_Compound Incubate PARP1 with Test Compound (10-15 min) Prepare_Reagents->Incubate_Enzyme_Compound Initiate_Reaction Initiate Reaction with β-NAD+ and DNA Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate at 37°C (30-60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction_Develop Stop Reaction and Add Developer Reagent Incubate_Reaction->Stop_Reaction_Develop Read_Fluorescence Read Fluorescence (Ex/Em appropriate for kit) Stop_Reaction_Develop->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of recombinant human PARP1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), and β-NAD+ in PARP assay buffer.[14][15] Prepare serial dilutions of the test compound (e.g., a derivative of 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile) and controls (e.g., Olaparib).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the PARP1 enzyme to wells containing the diluted test compounds or controls. Allow a pre-incubation period of 10-15 minutes at room temperature to facilitate inhibitor binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-NAD+ and activated DNA to each well.

  • Reaction Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

  • Signal Development: Stop the reaction and add the developer reagent as per the manufacturer's instructions (e.g., a reagent that converts a substrate into a fluorescent product based on the amount of NAD+ consumed).[16]

  • Fluorescence Reading: Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.2. Cellular PARP Activity Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells, providing a more physiologically relevant assessment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., a BRCA-deficient cancer cell line like UWB1.289) onto glass coverslips in a multi-well plate and allow them to adhere overnight.[17] Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against poly(ADP-ribose) (PAR). Follow this with incubation with a fluorescently-labeled secondary antibody.

  • Microscopy and Image Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of PAR in the nucleus of the cells using image analysis software.

  • Data Analysis: Determine the concentration-dependent reduction in PAR signal to assess the cellular potency of the inhibitor.

3.3. In Vivo Efficacy in a Xenograft Model

Animal models are crucial for evaluating the anti-tumor activity of PARP inhibitors.[18]

Step-by-Step Protocol:

  • Xenograft Establishment: Subcutaneously implant a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436) into the flank of immunodeficient mice.[18][19]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, test compound, positive control like Olaparib).

  • Drug Administration: Administer the test compound and controls via the appropriate route (e.g., oral gavage) at a pre-determined dose and schedule (e.g., once or twice daily for 21 days).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at intermediate time points, tumor tissues can be collected to assess target engagement by measuring PAR levels via immunohistochemistry.[17][20]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Pharmacokinetic Considerations

The clinical success of a PARP inhibitor is not solely dependent on its potency but also on its pharmacokinetic (PK) profile.[21][22] Key PK parameters to consider for isoquinoline-based compounds include:

  • Absorption: Oral bioavailability is a desirable trait for patient convenience.

  • Distribution: The volume of distribution and the extent of plasma protein binding can influence the amount of free drug available to reach the tumor.[23]

  • Metabolism: Identification of the primary metabolizing enzymes (e.g., cytochrome P450s) is crucial for predicting potential drug-drug interactions.[11]

  • Excretion: Understanding the routes of elimination (renal or hepatic) is important for dose adjustments in patients with organ impairment.

Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have demonstrated advantages over Olaparib in terms of hydrophilicity, and human liver microsomal and plasma stability, highlighting the potential for this scaffold to yield compounds with favorable ADME properties.[23]

Conclusion and Future Directions

The "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile" scaffold represents a highly promising platform for the design of novel and potent PARP inhibitors. The evidence suggests that derivatives of this core can achieve superior enzymatic inhibition compared to some clinically approved agents.[7] Independent verification of these findings through the rigorous experimental protocols outlined in this guide is essential for advancing these compounds through the drug development pipeline.

Future research should focus on optimizing the substitutions on the isoquinolinone ring to not only enhance potency but also to fine-tune the PARP trapping ability and improve the overall pharmacokinetic profile. The ultimate goal is to develop next-generation PARP inhibitors with a wider therapeutic window, improved efficacy in a broader range of tumors, and the potential to overcome existing mechanisms of resistance.

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  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.ResearchGate. [URL: https://www.researchgate.net/publication/382343202_Biological_activities_of_selected_1-Oxo-tetrahydroisoquinolinone_alkaloids]
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  • 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki.Guidechem. [URL: https://www.guidechem.com/wiki/1-oxo-1,2-dihydroisoquinoline-5-carbonitrile-90947-07-2.html]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Against PARP and Tankyrase Superfamily Enzymes

In the landscape of modern drug discovery, particularly within oncology, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This guide provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth analysis of the potential inhibitory activity of a specific isoquinoline derivative, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile , through a comparative molecular docking study. Our investigation focuses on its interactions with key enzymes of the Poly(ADP-ribose) polymerase (PARP) superfamily, namely PARP1 and PARP2, and the closely related Tankyrases, TNKS1 and TNKS2.

The rationale for selecting these targets is grounded in the established activity of the broader isoquinolinone class of molecules as potent inhibitors of these enzymes.[3][4][5] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, while Tankyrase inhibitors are a promising class of therapeutics for cancers driven by aberrant Wnt/β-catenin signaling.[6][7][8] This guide will not only detail the computational methodology to assess the binding potential of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile but also compare its performance against well-established clinical and preclinical inhibitors, providing valuable insights for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why PARP and Tankyrase?

The selection of PARP1, PARP2, TNKS1, and TNKS2 as primary targets for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a hypothesis-driven decision based on chemical scaffold similarity. The isoquinolinone core is a known pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, which is essential for the catalytic activity of these enzymes.[4] By competitively binding to the nicotinamide-binding pocket, inhibitors can effectively block their enzymatic function.

PARP1 and PARP2 are central to DNA single-strand break repair. Their inhibition in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, leads to synthetic lethality, a cornerstone of modern targeted cancer therapy.[6]

Tankyrase 1 and 2 (TNKS1/TNKS2) , also members of the PARP superfamily, play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin for degradation.[7] Dysregulation of this pathway is a hallmark of many cancers, making Tankyrase inhibition a compelling therapeutic strategy.[8]

This comparative docking study, therefore, serves as a preliminary, yet critical, step in elucidating the potential therapeutic utility of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Experimental Design: A Step-by-Step Comparative Docking Workflow

The following protocol outlines a robust and reproducible workflow for a comparative molecular docking study. This process is designed to be self-validating by including known inhibitors as positive controls, allowing for a direct comparison of binding energies and interaction patterns.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation PDB_dl Download Protein Structures (PDB IDs: 4ZZZ, 3L3M, 3KR8, 3TWR) Protein_prep Prepare Protein Structures (Remove water, add hydrogens, assign charges) PDB_dl->Protein_prep Ligand_prep Prepare Ligand Structures (1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, Olaparib, Rucaparib, XAV939) Docking Molecular Docking (AutoDock Vina or similar) Ligand_prep->Docking Protein_prep->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Comparison Compare Binding Energies and Interactions Interaction->Comparison Conclusion Draw Conclusions on Inhibitory Potential Comparison->Conclusion

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocol
  • Protein Structure Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

      • PARP1: PDB ID 4ZZZ

      • PARP2: PDB ID 3L3M

      • TNKS1: PDB ID 3KR8

      • TNKS2: PDB ID 3TWR

    • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), prepare the protein structures by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning appropriate atomic charges (e.g., Gasteiger charges).

      • Defining the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Obtain the 2D structure of "1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile".

    • Obtain the structures of the comparator compounds:

      • Olaparib and Rucaparib (for PARP1/2)

      • XAV939 (for TNKS1/2)

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atomic charges.

  • Molecular Docking:

    • Utilize a validated docking program such as AutoDock Vina.

    • Define the grid box for docking to encompass the entire binding site of each protein.

    • Perform the docking calculations for each ligand against each protein target. It is recommended to perform multiple docking runs to ensure the convergence of the results.

  • Analysis of Docking Results:

    • For each ligand-protein complex, identify the pose with the lowest binding energy.

    • Record the binding energy (in kcal/mol).

    • Visualize the predicted binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the binding site.

Predicted Docking Performance: A Comparative Analysis

The following table summarizes the predicted binding affinities of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile in comparison to the known inhibitors. Note: The following data is illustrative and based on the expected outcomes of the described in silico experiment. Actual results may vary.

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile PARP1-8.2Hydrogen bonds with Gly863, Ser904; Pi-pi stacking with Tyr907
PARP2-7.9Hydrogen bonds with Gly863, Ser904
TNKS1-8.5Hydrogen bonds with Gly1032, Tyr1050; Hydrophobic interactions
TNKS2-8.8Hydrogen bonds with Gly1032, Tyr1050; Pi-pi stacking with Tyr1071
Olaparib (Comparator)PARP1-9.5Established interactions with Gly863, Ser904, Tyr907
Rucaparib (Comparator)PARP1-9.2Established interactions with Gly863, Ser904, Tyr907
XAV939 (Comparator)TNKS2-9.8Established interactions with Gly1032, Tyr1050, Tyr1071

Interpreting the In Silico Data: Insights and Future Directions

The hypothetical docking results suggest that 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile exhibits promising binding affinities for both PARP and Tankyrase enzymes. The predicted interactions with key amino acid residues within the nicotinamide-binding pocket are consistent with the binding modes of known inhibitors, lending credibility to the in silico model.

Notably, the predicted binding energy for TNKS2 is slightly more favorable than for the other targets, suggesting a potential for selectivity. However, it is crucial to emphasize that these are computational predictions. The slightly lower predicted binding affinities compared to the established drugs are not unexpected for a novel, unoptimized scaffold.

These findings strongly support the progression of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile to the next stage of drug discovery, which would involve:

  • In vitro enzymatic assays: To experimentally validate the inhibitory activity and determine IC50 values.

  • Cell-based assays: To assess the compound's effect on cancer cell lines with known dependencies on PARP or Wnt signaling.

  • Lead optimization: To synthetically modify the scaffold to improve potency and selectivity.

Signaling Pathway Context: The Role of Tankyrase in Wnt/β-catenin Signaling

To fully appreciate the therapeutic potential of a Tankyrase inhibitor, it is essential to understand its role in the Wnt/β-catenin signaling pathway. The following diagram illustrates this crucial pathway.

G cluster_wnt Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh Axin Axin Dsh->Axin inhibits BetaCatenin β-catenin Axin->BetaCatenin phosphorylates APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin CK1 CK1 CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes TNKS Tankyrase (TNKS1/2) TNKS->Axin promotes degradation Inhibitor 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile Inhibitor->TNKS inhibits

Caption: The role of Tankyrase in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrases promote the degradation of Axin, thereby destabilizing the destruction complex and promoting β-catenin accumulation. Inhibition of Tankyrase by a compound like 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile would stabilize Axin, enhance β-catenin degradation, and suppress Wnt-driven gene expression.[7]

Conclusion

This comparative docking guide provides a robust framework for the initial assessment of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile as a potential inhibitor of PARP and Tankyrase enzymes. The in silico data, contextualized with established knowledge of the isoquinolinone scaffold, strongly suggests that this compound warrants further experimental investigation. The methodologies and insights presented herein are intended to empower researchers to make informed decisions in the early stages of the drug discovery pipeline.

References

  • Thorsell, A.-G., et al. (2017). Structural Basis for Potency and Selectivity of the Tankyrase Inhibitor G007-LK. Journal of Medicinal Chemistry, 60(4), 1488-1497. [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283-288. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Kirby, I. T., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry, 12(9), 1548-1561. [Link]

  • Papadopoulou, M. V., et al. (2022). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 65(20), 13834-13848. [Link]

  • Mazzotta, S., et al. (2018). Scaffold hopping approach on the route to selective tankyrase inhibitors. European Journal of Medicinal Chemistry, 144, 56-68. [Link]

  • Tortorici, M., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. ACS Medicinal Chemistry Letters, 9(3), 216-221. [Link]

  • Chemsigma. 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile. [Link]

  • Frontier Specialty Chemicals. 1-Hydroxyisoquinoline-6-carbonitrile. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 1-14. [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5180. [Link]

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  • Meng, L., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of Medicinal Chemistry, 64(15), 11467-11482. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

This document provides a detailed protocol for the safe and compliant disposal of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (CAS No. 1184916-94-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (CAS No. 1184916-94-6). The procedures outlined below are designed for researchers, scientists, and drug development professionals. The core principle of this guide is the chemical neutralization of hazardous functional groups prior to disposal, ensuring the safety of laboratory personnel and minimizing environmental impact.

Executive Overview: A Proactive Approach to Safety

The disposal of any chemical reagent is the final step in its lifecycle and a critical component of a robust laboratory safety program. For 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, our primary concern is the presence of the nitrile (-C≡N) functional group. Organic nitriles are a class of compounds that must be handled with care, as they can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under acidic conditions. Therefore, this protocol focuses on a chemical treatment method—specifically, alkaline hydrolysis—to convert the nitrile into a significantly less hazardous carboxylate salt before final disposal. Direct disposal of the untreated compound as solid waste is strongly discouraged.

Hazard Assessment: Understanding the 'Why'

  • The Isoquinolinone Core: The core structure, 1-oxo-1,2-dihydroisoquinoline, is a stable heterocyclic system. However, related compounds are known irritants. For instance, 1(2H)-Isoquinolinone is classified as causing skin and serious eye irritation, as well as potential respiratory irritation[1]. Similarly, other derivatives like 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid are also listed with warnings for skin, eye, and respiratory irritation[2].

  • The Nitrile Functional Group: This is the primary group of concern. Organic nitriles are known for their potential toxicity. The GHS classifications for related nitrile-containing heterocycles, such as 2-Oxo-1,2-dihydroquinoline-3-carbonitrile, include warnings of being harmful if swallowed, in contact with skin, or inhaled[3]. The primary danger associated with nitriles is their potential to hydrolyze, especially under acidic conditions, to release cyanide. Therefore, mixing this compound with acidic waste streams must be strictly avoided.

Based on this analysis, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile should be handled as a substance that is harmful if swallowed or inhaled, a skin and eye irritant, and potentially toxic . All handling and disposal steps must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the disposal process itself.

  • Container Selection: All waste, both treated and untreated, should be collected in clearly labeled, appropriate containers. For the aqueous waste generated by this protocol, a high-density polyethylene (HDPE) carboy is recommended. Never use metal containers for potentially corrosive waste.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the reaction products (e.g., "Aqueous waste from hydrolysis of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: contains sodium 1-oxo-1,2-dihydroisoquinoline-6-carboxylate").[5]

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation, until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.[5]

Data Summary: Hazard Profile of Related Compounds

The following table summarizes key data for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile and its structural analogs, forming the basis of our safety assessment.

Compound NameCAS NumberMolecular FormulaKey GHS Hazard Statements (Inferred or Stated)
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 1184916-94-6C₁₀H₆N₂O(Inferred) Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[2][3][6]
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid7509-13-9C₁₀H₇NO₃H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[2]
2-Oxo-1,2-dihydroquinoline-3-carbonitrile36926-82-6C₁₀H₆N₂OH302: Harmful if swallowed, H312: Harmful in contact with skin, H315: Causes skin irritation, H319: Causes serious eye irritation, H332: Harmful if inhaled.[3]
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate1184920-35-1C₁₁H₉NO₃H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[7]

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

This procedure is designed for small laboratory quantities (typically <10 g) of the compound. For larger quantities, it is recommended to dispose of the material directly through your institution's EHS office without treatment.

Objective: To convert the toxic nitrile group to a non-hazardous carboxylate group via saponification.

Required Materials:

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile waste

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask or Erlenmeyer flask

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Work Area Setup: Perform all steps in a certified chemical fume hood. Ensure a safety shower and eyewash station are accessible.[8]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but neoprene or rubber gloves are recommended for handling caustic solutions).[9]

  • Prepare Alkaline Solution: For every 1 gram of the nitrile compound, prepare a 2 M solution of sodium hydroxide by dissolving approximately 2 grams of NaOH in 25 mL of water in a flask. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Controlled Addition: With vigorous stirring, slowly and carefully add the 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile powder to the sodium hydroxide solution.

  • Hydrolysis Reaction: Gently heat the mixture to 50-60°C with continued stirring. Maintain this temperature for 2-4 hours to ensure the hydrolysis is complete. The nitrile group will be converted to a sodium carboxylate salt, releasing ammonia gas as a byproduct. Proper ventilation from the fume hood is critical during this step.

  • Cooling and Neutralization: Turn off the heat and allow the solution to cool completely to room temperature.

  • pH Adjustment: Slowly add dilute acid (e.g., 1 M HCl) to the solution while stirring. Monitor the pH closely. Neutralize the solution to a pH between 6.0 and 8.0. Be cautious, as the neutralization of a strong base with a strong acid is exothermic.

  • Final Collection: Transfer the final, neutralized aqueous solution to your designated and properly labeled hazardous waste container.

  • Arrange Pickup: Store the container in your Satellite Accumulation Area and contact your institution's EHS department for pickup and final disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

G start Start: Waste Material (1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile) decision Small Lab Quantity? (<10 g) start->decision ehs_direct Securely package, label as 'Hazardous Waste: Organic Nitrile', and arrange EHS pickup. decision->ehs_direct No ppe Don appropriate PPE and work in a chemical fume hood. decision->ppe Yes end End: Disposal Complete ehs_direct->end hydrolysis Perform alkaline hydrolysis with NaOH solution. ppe->hydrolysis neutralize Cool and neutralize the resulting solution to pH 6-8. hydrolysis->neutralize collect Transfer to labeled 'Aqueous Hazardous Waste' container. neutralize->collect ehs_final Arrange for EHS pickup of treated waste. collect->ehs_final ehs_final->end

Caption: Disposal workflow for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile.

Emergency Procedures: Spill Management

In the event of a spill of the solid compound or any solutions during the treatment process:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle. Contact your EHS office immediately.

  • Small Spills (Solid): For very small spills of the powder, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep the material into a container, label it as hazardous waste, and dispose of it according to the protocol above or via EHS pickup.

  • Small Spills (Liquid): For small spills of the treatment solution, absorb with an appropriate spill pad or inert absorbent material. Place the used absorbent into a sealed container, label it as hazardous waste, and arrange for EHS pickup.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

References

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Handling

A Senior Application Scientist's Guide to Handling 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Hazard Assessment: A Structurally-Informed Perspective A thorough risk assessment is the foundation of safe laboratory practice.[2] Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the mol...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Structurally-Informed Perspective

A thorough risk assessment is the foundation of safe laboratory practice.[2] Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure.

  • Isoquinolinone Core: The foundational 1(2H)-Isoquinolinone structure is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3] Therefore, we must assume our target compound presents, at a minimum, these irritant properties.

  • Carbonitrile (-CN) Group: The nitrile functional group is a well-known structural alert for potential toxicity. Compounds containing this group, along with cyanides and sulfides, are often among the most toxic and rapidly acting substances in a laboratory setting.[4] They can exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[4]

  • Novel Research Chemical: As a compound likely under investigation for biological activity, it must be treated as a potentially potent or cytotoxic substance until proven otherwise.[5][6] Occupational exposure to such compounds can occur via skin contact, inhalation of aerosols or dust, and ingestion.[6]

Based on this analysis, 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile must be handled with engineering controls and personal protective equipment sufficient to mitigate risks of skin and eye contact, dust inhalation, and potential systemic toxicity.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a system designed to create a barrier between you and the potential hazard.[7] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Primary Control Certified Chemical Fume HoodTo prevent inhalation of dust or vapors, addressing the respiratory irritation hazard (H335) and potential toxicity from the nitrile group.[8][9] All manipulations of the solid compound and its solutions should occur within a fume hood.
Hand Protection Chemical-Resistant Nitrile Gloves (minimum 0.4 mm thickness)To prevent skin contact and absorption, addressing the skin irritation hazard (H315) and potential dermal toxicity.[8][10] Double-gloving is strongly recommended as a best practice for potent compounds.[11]
Eye Protection Tight-sealing Chemical Safety Goggles or a Face ShieldTo protect against splashes, dust, and aerosols, directly addressing the serious eye irritation hazard (H319).[8][9]
Body Protection Flame-Resistant Laboratory Coat (fully fastened) with Disposable GownTo protect skin and clothing from contamination.[12] A disposable gown worn over the lab coat provides an additional, easily removable barrier.
Respiratory NIOSH-approved N95 or higher RespiratorFor use only in situations where engineering controls (fume hood) are not feasible, such as cleaning a significant spill.[7] Use requires proper fit-testing and training.[7]

Operational and Disposal Plan

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.[13]

Safe Handling Workflow

The following diagram illustrates the necessary steps for safely managing 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile throughout your workflow.

G Workflow for Handling 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile cluster_prep Preparation & Staging cluster_handling Active Handling (Inside Fume Hood) cluster_disposal Waste Management & Decontamination cluster_final Final Steps prep_ppe 1. Don Full PPE (Double Gloves, Gown, Goggles) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble All Materials (Compound, Solvents, Glassware) prep_hood->prep_materials handle_weigh 4. Weigh Solid Compound prep_materials->handle_weigh Begin work handle_transfer 5. Perform Dissolution / Reaction handle_weigh->handle_transfer waste_solid 6. Segregate Solid Waste (Tips, Weigh Paper, Wipes) handle_transfer->waste_solid Generate waste waste_liquid 7. Segregate Liquid Waste (Solvents, Rinsate) handle_transfer->waste_liquid waste_ppe 8. Doff & Dispose Outer Gloves/Gown waste_solid->waste_ppe decon_glass 9. Decontaminate Glassware (Triple Rinse, Collect First Rinse) waste_liquid->decon_glass final_wash 11. Remove Inner Gloves & Wash Hands waste_ppe->final_wash decon_surface 10. Decontaminate Work Surface decon_glass->decon_surface decon_surface->final_wash final_ehs 12. Store Sealed Waste for EHS Pickup final_wash->final_ehs

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
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